Ethyl picolinate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-2-11-8(10)7-5-3-4-6-9-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYYIPZPELSLDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062489 | |
| Record name | Ethyl pyridine-2-carboxylate | |
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Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2524-52-9 | |
| Record name | Ethyl 2-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2524-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyl picolinate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ETHYL PICOLINATE | |
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| Record name | ETHYL PICOLINATE | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Pyridinecarboxylic acid, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl pyridine-2-carboxylate | |
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| Record name | Ethyl pyridine-2-carboxylate | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.962 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL PICOLINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW5EU98AZQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ethyl Picolinate (CAS No. 2524-52-9): A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Chemical Properties, Synthesis, and Applications of a Key Pharmaceutical Intermediate
Abstract
Ethyl picolinate (B1231196) (CAS No. 2524-52-9), also known as ethyl 2-pyridinecarboxylate, is a versatile organic compound widely utilized as a fundamental building block in the synthesis of various pharmaceutical agents and other complex organic molecules.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and a summary of its significant applications, particularly in the realm of drug development. Its role as an intermediate in the creation of potential treatments for type 2 diabetes and cancer is a key focus.[1][2][3] This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in pharmaceutical development and organic synthesis.
Chemical and Physical Properties
Ethyl picolinate is a colorless to pale yellow liquid with a distinct odor.[1] It is characterized by an ester functional group attached to a pyridine (B92270) ring. The presence of both the pyridine nitrogen and the carbonyl oxygen allows it to act as a bidentate ligand in the formation of metal complexes.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2524-52-9 | [1] |
| Molecular Formula | C₈H₉NO₂ | [1][4] |
| Molecular Weight | 151.16 g/mol | [1][4] |
| Appearance | Colorless to pale yellow liquid | [1][5][6] |
| Melting Point | 1.0 - 2.0 °C | [1][4][5][6][7][8] |
| Boiling Point | 240-241 °C at 760 mmHg | [5][6][7][8] |
| Density | 1.119 - 1.123 g/mL at 20-25 °C | [5][7][8] |
| Refractive Index (n20/D) | 1.5090 - 1.5110 | [5][7][8] |
| Flash Point | 107 °C (225 °F) (closed cup) | [4][7] |
| Water Solubility | Miscible | [5][6] |
| logP (o/w) | 0.870 | [7] |
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Key Peaks/Shifts | Reference |
| ¹H NMR (CDCl₃, ppm) | 8.79 (m, 1H), 8.12 (m, 1H), 7.84 (m, 1H), 7.44 (m, 1H), 4.44 (q, 2H), 1.41 (t, 3H) | [9] |
| ¹³C NMR (CDCl₃, ppm) | 14, 61, 124, 126, 136, 147, 149, 164 | [9] |
| Mass Spec (EI, 70 eV, m/z (%)) | M⁺ 151(9), 107(35), 78(100) | [9] |
Synthesis of this compound
The most prevalent method for synthesizing this compound is the Fischer esterification of picolinic acid with ethanol (B145695), using a strong acid catalyst such as sulfuric acid.[1][9]
Experimental Protocol: Esterification of Picolinic Acid
Materials:
-
Picolinic acid (5.0 g, 41 mmol)
-
Anhydrous ethanol (40 mL)
-
Concentrated sulfuric acid (12 mL)
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Water (H₂O)
Procedure:
-
In a round-bottom flask, combine picolinic acid (5.0 g) and anhydrous ethanol (40 mL).
-
Carefully add concentrated sulfuric acid (12 mL) to the mixture.
-
After cooling, concentrate the mixture by removing excess ethanol under reduced pressure.
-
Pour the residue into 25 mL of water.[9]
-
Basify the aqueous solution with sodium carbonate until the pH is alkaline.
-
Extract the aqueous layer three times with 25 mL portions of dichloromethane.[9]
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the final product, a colorless liquid.[9]
Expected Yield: Approximately 85%.[1][9]
Chemical Reactivity and Applications
This compound's reactivity is primarily centered around its ester and pyridine functionalities, making it a valuable intermediate in organic synthesis.[1]
Pharmaceutical Intermediate
A significant application of this compound is its role as a precursor in the synthesis of pharmaceutically active compounds.
-
BACE2 Inhibitors for Diabetes: It is a key building block for producing 2-Aminodihydro[1][7]thiazines. These compounds are investigated as inhibitors of Beta-secretase 2 (BACE2), an enzyme implicated in the processing of amyloid precursor protein and a potential target for the treatment of type 2 diabetes.[1][6][8]
-
c-Met Inhibitors for Cancer Therapy: this compound derivatives, such as ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate, are crucial intermediates in the synthesis of small molecule inhibitors of the c-Met receptor tyrosine kinase.[2][3] Abnormal c-Met signaling is involved in the growth and metastasis of various cancers, making its inhibitors a promising area of oncology research.[3]
Other Applications
Beyond its pharmaceutical uses, this compound finds application in:
-
Organic Synthesis: Its reactivity and solubility make it a valuable starting material for creating other complex organic molecules used in materials science and agricultural chemicals.[1]
-
Agriculture: It is explored as a potential component in pesticides or herbicides.[1]
-
Flavoring Agents: It is employed in the food and beverage industry for its aromatic properties.[1]
-
Coordination Chemistry: It is used in research involving the formation of metal complexes.[1]
Biological Activity
Emerging research suggests that this compound itself may possess inherent biological activities, including potential antibacterial and antifungal properties.[1] Further investigation is required to validate these findings and elucidate the underlying mechanisms.
Safety and Handling
This compound is considered an irritant to the eyes, respiratory system, and skin.[5][6] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this chemical.[10] It is a combustible liquid and should be stored in a cool, dry, and well-ventilated area.[11] For detailed safety information, refer to the Safety Data Sheet (SDS).[12][13]
Conclusion
This compound is a chemical compound of significant interest, particularly to the pharmaceutical industry. Its well-defined physical and chemical properties, along with a straightforward synthesis protocol, make it a readily accessible and versatile intermediate. Its established role in the synthesis of potential therapeutics for diabetes and cancer underscores its importance in drug discovery and development. This guide provides a foundational understanding of this compound, intended to support and facilitate further research and application of this valuable molecule.
References
- 1. Buy this compound | 2524-52-9 [smolecule.com]
- 2. Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate | BIO Web of Conferences [bio-conferences.org]
- 3. bio-conferences.org [bio-conferences.org]
- 4. Ethyl 2-picolinate | CAS#:2524-52-9 | Chemsrc [chemsrc.com]
- 5. chembk.com [chembk.com]
- 6. Cas 2524-52-9,this compound | lookchem [lookchem.com]
- 7. ethyl 2-picolinate, 2524-52-9 [thegoodscentscompany.com]
- 8. This compound | 2524-52-9 [chemicalbook.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. Ethyl Pyridine-2-carboxylate | 2524-52-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 11. This compound CAS 2524-52-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. This compound - Safety Data Sheet [chemicalbook.com]
An In-depth Technical Guide to Ethyl Picolinate
For Researchers, Scientists, and Drug Development Professionals
Ethyl picolinate (B1231196), also known as ethyl pyridine-2-carboxylate, is a pyridine (B92270) derivative with significant applications as a building block in the synthesis of more complex molecules, including pharmaceuticals. Its utility in medicinal chemistry is noteworthy, particularly as an intermediate in the creation of targeted therapeutic agents. For instance, it forms the basic skeleton of small molecule inhibitors of c-Met, a receptor tyrosine kinase implicated in cancer development and metastasis.[1][2] This guide provides essential physicochemical data, a detailed synthesis protocol, and a visual representation of its synthesis workflow.
Core Physicochemical Properties
A clear understanding of the fundamental properties of ethyl picolinate is crucial for its application in research and development. The following table summarizes its key quantitative data.
| Property | Value | Reference |
| Molecular Formula | C₈H₉NO₂ | [3][4][5][6][7][8] |
| Molecular Weight | 151.16 g/mol | [3][8][9] |
| Alternate Molecular Weight | 151.1626 g/mol | [3][5] |
| Alternate Molecular Weight | 151.17 g/mol | [4] |
Experimental Protocol: Synthesis of this compound
The following protocol details a common and effective method for the synthesis of this compound from picolinic acid and ethanol (B145695).
Objective: To synthesize this compound via Fischer esterification of picolinic acid.
Materials:
-
Picolinic acid (5.0 g, 41 mmol)
-
Anhydrous ethanol (40 mL)
-
Concentrated sulfuric acid (H₂SO₄) (12 mL)
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Water (H₂O)
Procedure:
-
In a round-bottom flask, combine picolinic acid (5.0 g) with anhydrous ethanol (40 mL).
-
Carefully add concentrated sulfuric acid (12 mL) to the mixture.
-
Reflux the reaction mixture overnight.[9]
-
After reflux, concentrate the reaction mixture to reduce the volume.[9]
-
Pour the concentrated residue into 25 mL of water.[9]
-
Basify the resulting solution with sodium carbonate.[9]
-
Extract the aqueous layer three times with 25 mL of dichloromethane.[9]
-
Combine the organic layers and dry over magnesium sulfate.[9]
-
Concentrate the dried organic layer to yield this compound as a colorless liquid. The expected yield is approximately 85%.[9]
Synthesis Workflow
The logical flow of the synthesis protocol can be visualized to enhance understanding of the experimental sequence.
References
- 1. researchgate.net [researchgate.net]
- 2. bio-conferences.org [bio-conferences.org]
- 3. Ethyl 2-picolinate | CymitQuimica [cymitquimica.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 2-Pyridinecarboxylic acid, ethyl ester [webbook.nist.gov]
- 6. This compound, 99% | Fisher Scientific [fishersci.ca]
- 7. Ethyl 2-picolinate [chembk.com]
- 8. scbt.com [scbt.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
Core Physical Properties of Ethyl Picolinate
An In-depth Technical Guide to the Physical Properties of Ethyl Picolinate (B1231196)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of ethyl picolinate, an organic compound of interest in pharmaceutical and chemical synthesis. The data presented herein is compiled from various scientific sources to ensure accuracy and reliability. This document also outlines detailed experimental protocols for the determination of these properties and includes a logical workflow for the physical characterization of a liquid sample like this compound.
This compound, also known as ethyl pyridine-2-carboxylate, is a colorless to pale yellow liquid.[1] It is recognized for its distinct odor and is utilized as an intermediate in the synthesis of various organic molecules, including pharmaceuticals.[1][2] For instance, it is a building block in the preparation of 2-Aminodihydro[2][3]thiazines, which are investigated as BACE2 inhibitors for potential use in the treatment of diabetes.[1][4]
The quantitative physical properties of this compound are summarized in the table below for ease of reference and comparison.
| Property | Value | Conditions |
| Molecular Formula | C₈H₉NO₂ | |
| Molecular Weight | 151.16 g/mol | |
| Boiling Point | 240-241 °C | at 760.00 mm Hg[2][5] |
| 243.00 °C | at 760.00 mm Hg[3] | |
| Melting Point | 1.00 °C[3] | |
| 2 °C[2][5] | ||
| Density | 1.119 g/mL | at 25 °C[2][5] |
| 1.12000 to 1.12300 g/mL | at 20.00 °C[3] | |
| Refractive Index | 1.50900 to 1.51100 | at 20.00 °C[3] |
| n20/D 1.511 | ||
| Flash Point | 225.00 °F (107.22 °C) | TCC[3] |
| 107 °C | closed cup | |
| Vapor Pressure | 0.032000 mmHg | at 25.00 °C (estimated)[3] |
| pKa | 1.83 ± 0.10 | Predicted[2][5] |
| logP (o/w) | 0.870 | |
| Water Solubility | Miscible[2][5] | |
| 1.355e+004 mg/L | ||
| Solubility | Chloroform (Sparingly), Methanol (Slightly)[2][5] |
Experimental Protocols for Property Determination
The following sections detail the methodologies for determining the key physical properties of this compound.
Determination of Melting Point
The melting point is a crucial indicator of a substance's purity.[6] Pure crystalline solids typically exhibit a sharp melting point, while impurities tend to lower and broaden the melting range.[6][7]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[6][8]
-
Capillary tubes (sealed at one end)[7]
-
Thermometer
-
Mortar and pestle (for solids)
-
Heating bath (e.g., mineral oil) for Thiele tube method[8]
Procedure (Capillary Method):
-
Sample Preparation: If the substance is solid, it should be finely powdered.[7] A small amount of the powdered sample is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end.[8]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[9] This assembly is then placed in the heating medium of the melting point apparatus.[8]
-
Heating and Observation: The sample is heated at a controlled, slow rate (approximately 1-2°C per minute) as it approaches the expected melting point.[6]
-
Data Recording: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded. This range is the melting point of the substance.[7]
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9]
Apparatus:
-
Small test tube (e.g., fusion tube)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., Thiele tube with liquid paraffin (B1166041) or an aluminum block)[9][10]
-
Rubber band or thread to attach the test tube to the thermometer
Procedure (Capillary Tube Method):
-
Sample Preparation: A small amount of the liquid is placed in the test tube.[9]
-
Apparatus Setup: The capillary tube is placed inside the test tube with its open end submerged in the liquid.[11] The test tube is then attached to a thermometer.[9] The entire assembly is immersed in a heating bath.[12]
-
Heating and Observation: The heating bath is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[9]
-
Data Recording: Heating is discontinued (B1498344) when a steady stream of bubbles is observed. The temperature at which the liquid enters the capillary tube upon cooling is recorded as the boiling point.[9]
Determination of Density
Density is the mass of a substance per unit volume.
Apparatus:
-
Graduated cylinder or a specific gravity bottle (pycnometer)
-
Electronic balance
Procedure:
-
Mass of Empty Container: The mass of a clean, dry graduated cylinder or pycnometer is measured using an electronic balance.[13][14]
-
Volume and Mass of Liquid: A known volume of the liquid is added to the graduated cylinder, or the pycnometer is filled completely.[13] The total mass of the container and the liquid is then measured.[14]
-
Calculation: The mass of the liquid is determined by subtracting the mass of the empty container. The density is then calculated by dividing the mass of the liquid by its volume.[15]
Determination of Refractive Index
The refractive index measures how much the path of light is bent, or refracted, when entering a material. It is a characteristic property of a substance.
Apparatus:
-
Abbe refractometer[16]
-
Dropper
-
Constant temperature water bath
Procedure (using Abbe Refractometer):
-
Calibration and Temperature Control: The refractometer is calibrated using a standard sample, and the prism temperature is set to a constant value (e.g., 20°C) using the water bath.[16]
-
Sample Application: A few drops of the liquid sample are placed on the surface of the lower prism.[16]
-
Measurement: The prisms are closed, and the light source is positioned. While looking through the eyepiece, the handwheel is adjusted until the boundary line between the light and dark fields is centered on the crosshairs.[16] The compensator is adjusted to eliminate any color fringes and sharpen the boundary line.
-
Reading: The refractive index is read directly from the instrument's scale.[16]
Determination of Solubility
Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[17]
Apparatus:
-
Test tubes with stoppers
-
Graduated cylinder
-
Balance
-
Spatula
-
Thermometer
-
Water bath (for temperature control)[18]
Procedure (Qualitative and Semi-Quantitative):
-
Solvent Measurement: A specific volume of the solvent (e.g., water, chloroform, methanol) is measured into a test tube.[17][19] The temperature is recorded.
-
Solute Addition: A small, pre-weighed amount of the solute (this compound) is added to the test tube.[17]
-
Dissolution: The test tube is stoppered and shaken vigorously to facilitate dissolution.[17][19] Gentle heating in a water bath can be applied if necessary, ensuring the temperature is controlled and recorded.[20]
-
Observation and Iteration: If the solute dissolves completely, more is added in small, weighed increments until no more solute will dissolve, and a saturated solution is formed.[17][20]
-
Classification: The solubility is classified based on the amount of solute that dissolved in the given volume of solvent (e.g., miscible, soluble, sparingly soluble). For quantitative analysis, the total mass of the dissolved solute is determined.[17]
Workflow for Physical Property Characterization
The following diagram illustrates a logical workflow for the physical characterization of a liquid chemical sample like this compound.
Caption: Workflow for the physical characterization of a liquid chemical.
References
- 1. Buy this compound | 2524-52-9 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. ethyl 2-picolinate, 2524-52-9 [thegoodscentscompany.com]
- 4. This compound | 2524-52-9 [chemicalbook.com]
- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. scribd.com [scribd.com]
- 8. Determination of Melting Point [wiredchemist.com]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. cdn.juniata.edu [cdn.juniata.edu]
- 13. wjec.co.uk [wjec.co.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. homesciencetools.com [homesciencetools.com]
- 16. scribd.com [scribd.com]
- 17. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 18. The effect of temperature on solubility | Class experiment | RSC Education [edu.rsc.org]
- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 20. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Ethyl Picolinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for ethyl picolinate (B1231196). It includes tabulated spectral data, detailed experimental protocols for data acquisition, and visualizations to aid in the understanding of the molecular structure and the NMR experimental workflow.
Introduction to Ethyl Picolinate
This compound is an organic compound with the chemical formula C₈H₉NO₂. It is the ethyl ester of picolinic acid and serves as a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The structural elucidation and purity assessment of this compound are routinely performed using NMR spectroscopy, a powerful analytical technique that provides detailed information about the chemical environment of atomic nuclei.
¹H and ¹³C NMR Spectral Data
The ¹H and ¹³C NMR spectra of this compound are characterized by distinct signals corresponding to the protons and carbons in its molecular structure. The data presented below were obtained in deuterated chloroform (B151607) (CDCl₃), a common solvent for NMR analysis of organic compounds.
¹H NMR Data
The ¹H NMR spectrum of this compound exhibits signals for the four protons on the pyridine (B92270) ring and the five protons of the ethyl group. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| H-6 | 8.79 | m | 1H |
| H-3 | 8.12 | m | 1H |
| H-5 | 7.84 | m | 1H |
| H-4 | 7.44 | m | 1H |
| -OCH₂CH₃ | 4.44 | q | 2H |
| -OCH₂CH₃ | 1.41 | t | 3H |
| Table 1: ¹H NMR spectral data for this compound in CDCl₃.[1] |
¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum of this compound shows eight distinct signals, corresponding to each unique carbon atom in the molecule.
| Carbon Assignment | Chemical Shift (ppm) |
| C=O | 164 |
| C-2 | 149 |
| C-6 | 147 |
| C-4 | 136 |
| C-5 | 126 |
| C-3 | 124 |
| -OCH₂CH₃ | 61 |
| -OCH₂CH₃ | 14 |
| Table 2: ¹³C NMR spectral data for this compound in CDCl₃.[1] |
Experimental Protocols
The following sections detail the methodologies for the preparation of this compound samples and the acquisition of NMR data.
Sample Preparation
A standard protocol for the preparation of an this compound sample for NMR analysis is as follows:
-
Sample Weighing: Accurately weigh 10-20 mg of purified this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The CDCl₃ should contain tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Dissolution: Gently vortex or sonicate the mixture in a small vial to ensure complete dissolution of the sample.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
NMR Data Acquisition
The NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer, such as a Bruker Avance instrument.
¹H NMR Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz
-
Solvent: CDCl₃
-
Internal Standard: Tetramethylsilane (TMS)
-
Pulse Program: A standard single-pulse sequence (e.g., 'zg30') is used.
-
Number of Scans (NS): 16 to 64 scans are typically sufficient, depending on the sample concentration.
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is commonly employed.
-
Acquisition Time (AQ): Typically 2-4 seconds.
-
Spectral Width (SW): A spectral width of approximately 16 ppm is appropriate.
¹³C NMR Acquisition Parameters:
-
Spectrometer Frequency: 100 MHz (on a 400 MHz instrument)
-
Solvent: CDCl₃
-
Internal Standard: Tetramethylsilane (TMS)
-
Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to singlets for each carbon.
-
Number of Scans (NS): A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is used.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Spectral Width (SW): A spectral width of approximately 240 ppm is used to encompass the full range of carbon chemical shifts.
Visualizations
The following diagrams illustrate the chemical structure of this compound with atom numbering for NMR assignment and a typical workflow for an NMR experiment.
Structure of this compound
NMR Experimental Workflow
References
A Technical Guide to the Synthesis of Ethyl Picolinate from Picolinic Acid
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical overview of the synthesis of ethyl picolinate (B1231196), a key intermediate in the pharmaceutical industry, from picolinic acid. The primary focus is on the Fischer-Speier esterification, a robust and widely adopted method. This guide includes a detailed experimental protocol, quantitative data, and visualizations to support research and development activities.
Introduction
Ethyl picolinate, also known as ethyl 2-pyridinecarboxylate, is a valuable organic compound widely utilized as a building block in the synthesis of various pharmaceutical agents.[1] For instance, it is a crucial intermediate in the preparation of 2-Aminodihydro[1][2]thiazines, which are investigated as BACE2 inhibitors for the potential treatment of type 2 diabetes.[1][3] The most common and direct method for its synthesis is the Fischer-Speier esterification of picolinic acid with ethanol (B145695), using a strong acid as a catalyst.[1][4] This reaction is an equilibrium-driven process, and strategies such as using an excess of the alcohol or removing water are employed to maximize the yield of the desired ester.[5][6][7]
Reaction and Mechanism: Fischer-Speier Esterification
The synthesis proceeds via an acid-catalyzed acyl substitution. The acid catalyst protonates the carbonyl oxygen of picolinic acid, enhancing the electrophilicity of the carbonyl carbon. This facilitates a nucleophilic attack by the ethanol. Subsequent proton transfers and the elimination of a water molecule lead to the formation of this compound.
The mechanism involves the following key steps:
-
Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of picolinic acid by the strong acid catalyst (e.g., H₂SO₄).[5][6][7]
-
Nucleophilic Attack: The alcohol (ethanol) acts as a nucleophile and attacks the now-activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[6][8]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[5][7]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[5][7]
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.[5]
Caption: Reaction mechanism for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on a standard literature procedure for the Fischer esterification of picolinic acid.[2]
3.1. Materials and Reagents
-
Picolinic Acid (C₆H₅NO₂)
-
Anhydrous Ethanol (C₂H₅OH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Carbonate (Na₂CO₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Magnesium Sulfate (B86663) (MgSO₄), anhydrous
-
Deionized Water
3.2. Reaction Procedure
-
To a round-bottom flask equipped with a reflux condenser, add picolinic acid (5.0 g, 41 mmol).
-
Add 40 mL of anhydrous ethanol to the flask.
-
Carefully add concentrated sulfuric acid (12 mL) to the mixture while cooling the flask in an ice bath.
-
Heat the reaction mixture to reflux and maintain it overnight.
3.3. Work-up and Isolation
-
After cooling to room temperature, concentrate the reaction mixture using a rotary evaporator to remove excess ethanol.
-
Pour the resulting residue into 25 mL of cold water.
-
Carefully basify the aqueous solution with a saturated solution of sodium carbonate until the pH is > 8.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 25 mL).
-
Combine the organic layers.
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
3.4. Purification The resulting colorless liquid can be further purified by vacuum distillation if necessary.
Quantitative Data Summary
The following tables summarize the quantitative data associated with a typical synthesis.
Table 1: Reactant and Product Quantities
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount Used | Moles (mmol) | Role |
|---|---|---|---|---|---|
| Picolinic Acid | C₆H₅NO₂ | 123.11 | 5.0 g | 40.6 | Reactant |
| Ethanol | C₂H₅OH | 46.07 | 40 mL | ~684 | Reactant/Solvent |
| Sulfuric Acid | H₂SO₄ | 98.08 | 12 mL | ~220 | Catalyst |
| this compound | C₈H₉NO₂ | 151.16 | ~5.2 g | 34.5 | Product (at 85% yield) |
Table 2: Product Characterization Data[2]
| Parameter | Value |
|---|---|
| Yield | 85% |
| Appearance | Colorless liquid |
| ¹H NMR (CDCl₃, ppm) | 8.79 (m, 1H), 8.12 (m, 1H), 7.84 (m, 1H), 7.44 (m, 1H), 4.44 (q, 2H), 1.41 (t, 3H) |
| ¹³C NMR (CDCl₃, ppm) | 164, 149, 147, 136, 126, 124, 61, 14 |
| MS (EI, 70 eV) | M⁺ 151(9), 107(35), 78(100) |
| HRMS | Calculated: 151.7635, Found: 151.7635 |
Experimental Workflow
The diagram below illustrates the complete workflow for the synthesis and purification of this compound.
Caption: Workflow for this compound synthesis and purification.
Alternative Synthetic Routes
While Fischer esterification is the most direct method, other approaches can be employed, particularly for substrates sensitive to strong acids.
-
Acid Chloride Formation: Picolinic acid can be converted to its more reactive acid chloride, picolinoyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[9][10] The resulting acid chloride is then reacted with ethanol, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine, to afford this compound. This two-step process avoids the production of water and the need for its removal.[10]
Safety Considerations
-
Concentrated Sulfuric Acid (H₂SO₄): Highly corrosive and a strong oxidizing agent. Causes severe burns upon contact. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Dichloromethane (CH₂Cl₂): A volatile solvent that is a suspected carcinogen. All handling should be performed in a well-ventilated fume hood.
-
Picolinic Acid: May cause skin and eye irritation.
-
Thionyl Chloride (SOCl₂) (for alternative route): Toxic and highly corrosive. Reacts violently with water to release toxic gases (HCl and SO₂). Must be handled in a fume hood.
References
- 1. Buy this compound | 2524-52-9 [smolecule.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | 2524-52-9 [chemicalbook.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. cerritos.edu [cerritos.edu]
- 9. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 10. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of Ethyl Picolinate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl picolinate (B1231196), the ethyl ester of picolinic acid, and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, experimental evaluation, and structure-activity relationships of ethyl picolinate derivatives in the context of their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key biological assays are provided, and quantitative data are summarized in comparative tables. Furthermore, this guide visualizes the underlying molecular mechanisms, including the modulation of signaling pathways and experimental workflows, using Graphviz diagrams to facilitate a deeper understanding of their therapeutic potential.
Introduction
The pyridine (B92270) ring is a fundamental scaffold in medicinal chemistry, and its derivatives have garnered significant attention due to their diverse pharmacological activities. This compound, as a key building block, allows for a wide range of structural modifications, leading to the development of novel therapeutic agents. The unique electronic properties and coordination capabilities of the picolinate moiety contribute to the diverse biological activities observed in its derivatives. This guide aims to consolidate the current knowledge on the biological activities of this compound derivatives, providing a valuable resource for researchers in the field of drug discovery and development.
Synthesis of this compound and Its Derivatives
The synthesis of this compound is most commonly achieved through the Fischer esterification of picolinic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid. This method is efficient and typically results in high yields[1][2].
A general protocol for the synthesis of this compound is as follows:
-
Materials: Picolinic acid, anhydrous ethanol, concentrated sulfuric acid, sodium carbonate, dichloromethane, magnesium sulfate.
-
Procedure:
-
Reflux a mixture of picolinic acid (e.g., 5.0 g) and anhydrous ethanol (e.g., 40 mL) with concentrated sulfuric acid (e.g., 12 mL) overnight[1][2].
-
Concentrate the reaction mixture under reduced pressure.
-
Pour the residue into water and basify with sodium carbonate.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over magnesium sulfate, filter, and concentrate to obtain this compound[2].
-
Derivatives of this compound can be synthesized through various reactions, including modifications of the pyridine ring. For instance, ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate, an intermediate for c-Met inhibitors, is synthesized from picolinic acid via acylation and subsequent substitution reactions[1].
A general workflow for the synthesis of functionalized picolinate esters is depicted below:
References
The Coordination Chemistry of Ethyl Picolinate with Transition Metals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl picolinate (B1231196), the ethyl ester of picolinic acid, presents a versatile platform for the synthesis of a diverse array of transition metal complexes. Acting as a bidentate ligand, it coordinates through the nitrogen atom of the pyridine (B92270) ring and the carbonyl oxygen of the ester group, forming stable chelate rings. This guide provides a comprehensive overview of the synthesis, characterization, and structural aspects of ethyl picolinate complexes with various transition metals. It includes detailed experimental protocols, a summary of key quantitative data, and explores the potential applications of these compounds, particularly in catalysis.
Introduction
The coordination chemistry of pyridine derivatives has been a subject of intense research due to the rich electronic properties of the pyridine ring and the diverse structural motifs that can be achieved. Picolinic acid and its derivatives are of particular interest as they offer a bidentate N,O-chelation site, leading to the formation of stable five-membered rings with metal ions.[1] this compound, as an ester derivative, maintains this chelating ability while introducing an ethyl group that can influence the steric and electronic properties of the resulting complexes.
Complexes of this compound with divalent transition metals such as cobalt(II), nickel(II), copper(II), iron(II), and zinc(II) have been synthesized and characterized.[2] These complexes exhibit a range of coordination geometries, primarily distorted octahedral and tetrahedral, depending on the metal ion and the accompanying anionic ligands.[2] This guide will delve into the fundamental aspects of this compound coordination chemistry, providing a technical resource for researchers in inorganic chemistry, materials science, and drug development.
Synthesis of this compound and its Transition Metal Complexes
Synthesis of this compound Ligand
A common method for the synthesis of this compound is the Fischer esterification of picolinic acid.[3]
Experimental Protocol:
-
To a round-bottom flask, add picolinic acid (5.0 g, 41 mmol) and anhydrous ethanol (B145695) (40 mL).
-
Carefully add concentrated sulfuric acid (12 mL) to the mixture while cooling in an ice bath.
-
Reflux the reaction mixture overnight.
-
After cooling, concentrate the mixture under reduced pressure.
-
Pour the residue into 25 mL of cold water and basify with sodium carbonate until the solution is alkaline.
-
Extract the aqueous layer three times with 25 mL of dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield this compound as a colorless liquid.[3]
General Synthesis of M(EP)₂(NCS)₂ Complexes
The synthesis of this compound (EP) complexes with transition metal thiocyanates typically involves the direct reaction of the ligand with the corresponding metal salt in a suitable solvent. The following is a general procedure adapted from related picolinic acid complex syntheses.
Experimental Protocol:
-
Dissolve the transition metal thiocyanate (B1210189) (e.g., Co(NCS)₂, Ni(NCS)₂, Cu(NCS)₂, Fe(NCS)₂, or Zn(NCS)₂) in a minimal amount of hot ethanol.
-
In a separate flask, dissolve a stoichiometric amount of this compound (a 2:1 molar ratio of ligand to metal salt) in ethanol.
-
Add the ligand solution dropwise to the stirred metal salt solution.
-
The resulting mixture is refluxed for several hours.
-
Upon cooling, the solid complex precipitates out of the solution.
-
The precipitate is collected by filtration, washed with cold ethanol and diethyl ether, and dried in a desiccator.
Structural Characterization and Properties
The coordination of this compound to a metal center results in characteristic shifts in the vibrational and electronic spectra of the ligand. These changes, along with magnetic susceptibility measurements, provide valuable insights into the structure and bonding of the complexes.
Infrared Spectroscopy
The IR spectrum of this compound is dominated by the C=O stretching vibration of the ester group. Upon coordination to a metal ion through the carbonyl oxygen, this band is expected to shift to a lower frequency due to the weakening of the C=O bond. Additionally, new bands corresponding to the metal-nitrogen (M-N) and metal-oxygen (M-O) stretching vibrations appear in the far-IR region. The C≡N stretching frequency of the thiocyanate anion is also diagnostic of its coordination mode (N-bonded, S-bonded, or bridging). For the M(EP)₂(NCS)₂ complexes, the thiocyanate is typically N-bonded.[2]
Table 1: Key Infrared Spectral Data for this compound and its Complexes (cm⁻¹)
| Compound | ν(C=O) | ν(C≡N) of NCS⁻ | ν(M-N) | ν(M-O) |
| This compound | ~1720 | - | - | - |
| M(EP)₂(NCS)₂ (general) | Lower frequency shift | ~2040-2080 | Present | Present |
Note: Specific peak positions can vary depending on the metal and the solid-state packing.
Electronic Spectroscopy
The electronic spectra of transition metal complexes of this compound in the UV-Vis region are determined by d-d electronic transitions within the metal d-orbitals. The position and intensity of these absorption bands are indicative of the coordination geometry around the metal ion. For example, distorted octahedral Ni(II) complexes typically exhibit three spin-allowed transitions, while tetrahedral Co(II) complexes show characteristic absorptions in the visible region.
Table 2: Electronic Spectral Data and Geometry of M(EP)₂(NCS)₂ Complexes
| Metal Ion | d-electron config. | Expected Geometry | Key Absorption Bands (nm) |
| Co(II) | d⁷ | Distorted Octahedral | Data not available |
| Ni(II) | d⁸ | Distorted Octahedral | Data not available |
| Cu(II) | d⁹ | Distorted Octahedral | Data not available |
| Fe(II) | d⁶ | Distorted Octahedral | Data not available |
| Zn(II) | d¹⁰ | Distorted Octahedral | No d-d transitions |
Magnetic Properties
Magnetic susceptibility measurements provide information about the number of unpaired electrons in a complex, which is crucial for determining the spin state and coordination geometry of the metal ion. For the first-row transition metals in M(EP)₂(NCS)₂ complexes, high-spin configurations are generally observed.
Table 3: Magnetic Moments of M(EP)₂(NCS)₂ Complexes
| Metal Ion | Number of Unpaired e⁻ (High Spin Octahedral) | Calculated Spin-Only Moment (μs) (B.M.) | Observed Magnetic Moment (μeff) (B.M.) |
| Co(II) | 3 | 3.87 | Data not available |
| Ni(II) | 2 | 2.83 | Data not available |
| Cu(II) | 1 | 1.73 | Data not available |
| Fe(II) | 4 | 4.90 | Data not available |
Note: The observed magnetic moments are expected to be slightly higher than the spin-only values due to orbital contributions.
Coordination Modes of this compound
This compound typically acts as a neutral bidentate ligand, coordinating to the metal center through the pyridine nitrogen and the carbonyl oxygen. This forms a stable five-membered chelate ring.
Potential Applications
While the specific applications of this compound transition metal complexes are not extensively documented, the broader class of picolinate and pyridine-based complexes has shown promise in various catalytic applications.
Catalytic Oxidation
Transition metal complexes, including those with picolinate-type ligands, can act as catalysts for oxidation reactions. For instance, manganese complexes with picolinic acid have been shown to mediate peracetic acid oxidation processes.[4][5] The this compound complexes, with their tunable electronic and steric properties, could potentially be explored as catalysts for the selective oxidation of organic substrates.
Catalytic Reduction
The redox activity of the central metal ion in these complexes also suggests their potential as catalysts for reduction reactions. Cobalt complexes with pyridine-containing ligands have been investigated for the catalytic reduction of protons to hydrogen gas.[6] The electronic environment provided by the this compound ligand could influence the efficiency and overpotential of such catalytic processes.
Conclusion and Future Directions
The coordination chemistry of this compound with transition metals offers a rich field for further exploration. The foundational work has established the synthesis and basic structural features of several first-row transition metal complexes. However, a significant opportunity exists for more in-depth characterization, including single-crystal X-ray diffraction studies to definitively determine their molecular structures.
Furthermore, the catalytic potential of these complexes remains largely untapped. Future research should focus on screening these compounds in a variety of catalytic transformations, such as oxidation, reduction, and polymerization reactions. The systematic variation of the metal center, anionic ligands, and substituents on the pyridine ring will allow for the fine-tuning of the catalyst's activity and selectivity. Such studies will not only expand our fundamental understanding of this compound coordination chemistry but also pave the way for the development of new and efficient catalytic systems.
References
- 1. Pyridine coordination chemistry for molecular assemblies on surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metal complexes of this compound - Publications of the IAS Fellows [repository.ias.ac.in]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Picolinic Acid-Mediated Catalysis of Mn(II) for Peracetic Acid Oxidation Processes: Formation of High-Valent Mn Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chelate bis(imino)pyridine cobalt complexes: synthesis, reduction, and evidence for the generation of ethene polymerization catalysts by Li+ cation activation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Solubility of Ethyl Picolinate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of ethyl picolinate (B1231196), a key intermediate in organic synthesis and pharmaceutical development. Understanding the solubility of this compound is critical for its effective use in reaction chemistry, purification processes, and formulation development. This document compiles available solubility data, outlines a detailed experimental protocol for its determination, and presents a logical workflow for solubility assessment.
Introduction to Ethyl Picolinate
This compound (ethyl pyridine-2-carboxylate) is an organic compound with the chemical formula C₈H₉NO₂. It is the ethyl ester of picolinic acid and presents as a colorless to pale yellow liquid. Its molecular structure, featuring a pyridine (B92270) ring and an ester functional group, dictates its physicochemical properties, including its solubility in various media. This compound is a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients.
Solubility Data
A thorough review of available scientific literature and chemical databases reveals primarily qualitative solubility data for this compound in common organic solvents. Quantitative solubility values are not widely reported. The following table summarizes the available information.
| Solvent | Solvent Type | Qualitative Solubility | Quantitative Solubility (at 25 °C) |
| Water | Polar Protic | Miscible[1][2][3][4] | ~13.55 g/L (estimated)[5] |
| Methanol | Polar Protic | Slightly Soluble[1][2][3][6] | Data not available |
| Chloroform | Chlorinated | Sparingly Soluble[1][2][3][6] | Data not available |
It is important to note that terms like "slightly soluble" and "sparingly soluble" are qualitative indicators and can vary between sources. For precise applications, experimental determination of solubility is strongly recommended.
Factors Influencing Solubility
The solubility of this compound is governed by the principle of "like dissolves like." Its polarity, arising from the nitrogen atom in the pyridine ring and the ester group, allows for some degree of solubility in polar solvents.
-
Polarity: The presence of the polar ester group and the nitrogen atom in the pyridine ring allows for dipole-dipole interactions with polar solvents.
-
Hydrogen Bonding: While this compound itself does not have hydrogen bond donors, the lone pairs of electrons on the nitrogen and oxygen atoms can act as hydrogen bond acceptors, facilitating solubility in protic solvents like water and alcohols.
-
Van der Waals Forces: The nonpolar pyridine ring and the ethyl group can interact with nonpolar solvents through London dispersion forces.
A balance of these intermolecular forces determines the extent to which this compound will dissolve in a particular organic solvent.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of this compound solubility in an organic solvent, based on the widely accepted isothermal shake-flask method.
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE septa)
-
Syringes and syringe filters (solvent-compatible, e.g., PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, or GC)
4.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of undissolved this compound is essential to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure undissolved solute remains. For viscous solvents or compounds with slow dissolution kinetics, 48 to 72 hours may be necessary.
-
-
Sample Withdrawal and Preparation:
-
Once equilibrium is reached, cease agitation and allow the solution to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the excess solute to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to avoid temperature-induced precipitation.
-
Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.
-
-
Quantification:
-
Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Analyze the diluted sample using a pre-calibrated analytical instrument (e.g., UV-Vis, HPLC, GC) to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of this compound in the same solvent.
-
4.3. Data Analysis
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).
-
The experiment should be repeated at least three times to ensure the reproducibility of the results.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the determination of this compound solubility.
References
- 1. This compound | 2524-52-9 [chemicalbook.com]
- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 3. This compound | 2524-52-9 [amp.chemicalbook.com]
- 4. This compound, 99% | Fisher Scientific [fishersci.ca]
- 5. ethyl 2-picolinate, 2524-52-9 [thegoodscentscompany.com]
- 6. chembk.com [chembk.com]
Ethyl Picolinate: A Comprehensive Safety and Handling Guide for Laboratory Professionals
This technical guide provides an in-depth overview of the safety data for ethyl picolinate (B1231196), also known as ethyl pyridine-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document consolidates critical safety information, physical and chemical properties, and handling procedures. The data herein is compiled from various safety data sheets (SDS) to ensure a comprehensive resource for laboratory use.
Chemical Identification
| Identifier | Value |
| IUPAC Name | ethyl pyridine-2-carboxylate[1][2] |
| Synonyms | Ethyl 2-picolinate, Picolinic acid ethyl ester, 2-(Ethoxycarbonyl)pyridine[1][2][3] |
| CAS Number | 2524-52-9[2][3][4][5] |
| Molecular Formula | C₈H₉NO₂[1][3][4][5][6] |
| Molecular Weight | 151.16 g/mol [1][4][5] |
| InChI Key | FQYYIPZPELSLDK-UHFFFAOYSA-N[2][4][7] |
| SMILES | CCOC(=O)c1ccccn1[4][7] |
Hazard Identification
Ethyl picolinate is generally not classified as hazardous under the 2012 OSHA Hazard Communication Standard.[8][9] However, some suppliers indicate that it may cause skin, eye, and respiratory irritation.[1][10] One safety data sheet classifies it as causing serious eye irritation (H319).[3]
GHS Hazard Statements from aggregated sources:
NFPA 704 Ratings:
-
Health: 0 (Poses no health hazard, no precautions necessary)[3][8]
-
Flammability: 1 (Materials that require considerable preheating before ignition can occur)[3][8]
-
Instability/Reactivity: 0 (Normally stable, even under fire exposure conditions)[3][8]
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Physical State | Liquid[4][8] |
| Appearance | Colorless to light red or pale yellow liquid[1][8][9] |
| Odor | Odorless to distinct[1][8][9] |
| Melting Point | 2 °C / 35.6 °F[4][8][11] |
| Boiling Point | 240 - 241 °C / 464 - 465.8 °F @ 760 mmHg[4][8] |
| Flash Point | 107 °C / 224.6 °F (closed cup)[4][8] |
| Density | 1.119 g/mL at 25 °C[4][10] |
| Specific Gravity | 1.110 - 1.123 @ 20 °C[8][12] |
| Refractive Index | 1.509 - 1.511 @ 20 °C[4][12] |
| Vapor Density | 5.21[8] |
| Water Solubility | Miscible[11][13] |
| LogP (Octanol/Water) | 1.03[11] |
Toxicological Information
Detailed toxicological studies on this compound are limited in publicly available safety data sheets. Most sources state that no data is available for acute toxicity, skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, reproductive toxicity, or specific target organ toxicity.[3] The toxicological properties have not been fully investigated.[3][13]
Experimental Protocols
Detailed experimental protocols for toxicological assessments are not provided in standard Safety Data Sheets. Such studies would follow established guidelines from organizations like the OECD (Organisation for Economic Co-operation and Development) for chemical safety testing. The information below describes general procedures for first aid and accidental release as outlined in the available SDSs.
First-Aid Measures Protocol
-
Inhalation: If a person inhales significant amounts, they should be moved to fresh air immediately.[3][8][9] If breathing has stopped, artificial respiration should be administered.[3][14] Medical attention should be sought if symptoms occur or persist.[8][9]
-
Skin Contact: Contaminated skin should be washed off immediately with soap and plenty of water for at least 15 minutes.[8][9] Contaminated clothing should be removed.[13] If irritation occurs or persists, medical attention is necessary.[8]
-
Eye Contact: In case of eye contact, rinse immediately and cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[8][9] Remove contact lenses if present and easy to do.[3] Continue rinsing and seek medical attention.[8][9]
-
Ingestion: If swallowed, the mouth should be rinsed with water.[3][8] Do not induce vomiting.[15] Never give anything by mouth to an unconscious person.[3][15] Seek medical attention if symptoms occur.[8][9]
Accidental Release Measures (Spill Cleanup) Protocol
-
Ensure adequate ventilation and remove all sources of ignition.[13][15]
-
Wear appropriate Personal Protective Equipment (PPE) , including gloves, safety goggles, and a lab coat.[8][15]
-
Contain the spill. Use an inert absorbent material such as sand, silica (B1680970) gel, or universal binder to soak up the liquid.[13]
-
Collect the material. Sweep or shovel the absorbed material into suitable, closed containers for disposal.[8][9]
-
Clean the area. Wash the spill area thoroughly.
-
Dispose of waste in accordance with local, regional, and national regulations.[3][13]
Handling, Storage, and Fire-Fighting
Handling:
-
Keep away from heat, sparks, and open flames.[13]
Storage:
-
Incompatible with strong oxidizing agents.[8]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][8][9]
-
Hazardous Combustion Products: Thermal decomposition can produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[3][8]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][8]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial for the safe handling of any chemical.
| Protection Type | Specification |
| Eye/Face Protection | Use safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[3][8] |
| Skin Protection | Handle with chemical-resistant gloves (e.g., Chloroprene, 0.6 mm minimum thickness, >30 min breakthrough time).[3] Wear impervious clothing and a lab coat.[3] |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. For nuisance exposures, a type OV/AG (US) respirator may be used.[3] |
Visual Diagrams
The following diagrams illustrate key safety workflows and relationships.
Caption: General workflow for responding to a chemical spill.
Caption: Logical diagram for selecting appropriate Personal Protective Equipment (PPE).
References
- 1. Buy this compound | 2524-52-9 [smolecule.com]
- 2. This compound, 99% | Fisher Scientific [fishersci.ca]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 2-吡啶甲酸乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. This compound | CAS: 2524-52-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 7. 2-吡啶甲酸乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. Ethyl 2-picolinate [chembk.com]
- 11. Ethyl 2-picolinate | CAS#:2524-52-9 | Chemsrc [chemsrc.com]
- 12. ethyl 2-picolinate, 2524-52-9 [thegoodscentscompany.com]
- 13. fishersci.com [fishersci.com]
- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 15. chemicalbook.com [chemicalbook.com]
Methodological & Application
Application Notes and Protocols: Fischer Esterification of Picolinic Acid to Ethyl Picolinate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of ethyl picolinate (B1231196) from picolinic acid via Fischer esterification. This process is a fundamental acid-catalyzed esterification reaction widely employed in organic synthesis for the preparation of various esters.[1][2] Ethyl picolinate is a valuable intermediate in the pharmaceutical and agrochemical industries.
Introduction to Fischer Esterification
The Fischer esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[3][4] The reaction equilibrium can be shifted towards the product side by using an excess of the alcohol or by removing water as it is formed.[3] Common catalysts for this reaction include strong Brønsted acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH), as well as Lewis acids.[2][5]
Quantitative Data
| Picolinic Acid (g) | Ethanol (B145695) (mL) | Catalyst | Catalyst Loading | Reaction Time (h) | Temperature | Yield (%) | Reference |
| 5.0 | 40 | Conc. H₂SO₄ | 12 mL | Overnight (~16-18) | Reflux | 85 | --INVALID-LINK--[6] |
Experimental Protocols
This section details the methodology for the synthesis of this compound from picolinic acid using concentrated sulfuric acid as a catalyst.
Materials and Equipment:
-
Picolinic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Sodium carbonate (Na₂CO₃)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
Reaction Setup:
-
Ensure all glassware is thoroughly dried to prevent the presence of water, which can adversely affect the reaction equilibrium.
-
Set up a reflux apparatus consisting of a round-bottom flask, a reflux condenser, and a heating mantle.
-
Place a magnetic stir bar in the round-bottom flask.
Step-by-Step Procedure:
-
To the round-bottom flask, add picolinic acid (5.0 g, 41 mmol) and anhydrous ethanol (40 mL).
-
With stirring, carefully and slowly add concentrated sulfuric acid (12 mL) to the mixture. Caution: The addition of sulfuric acid to ethanol is exothermic.
-
Attach the reflux condenser and turn on the cooling water.
-
Heat the reaction mixture to a gentle reflux using the heating mantle and maintain the reflux overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (picolinic acid) is consumed.
Work-up and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture using a rotary evaporator to remove the excess ethanol.
-
Carefully pour the residue into 25 mL of cold water.
-
Basify the aqueous solution with a saturated solution of sodium carbonate until the pH is approximately 8-9.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane (25 mL each).
-
Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the organic layer using a rotary evaporator to yield the crude this compound as a colorless liquid.[6]
-
For higher purity, the crude product can be further purified by vacuum distillation or column chromatography.
Visualizations
Fischer Esterification Mechanism
The following diagram illustrates the generally accepted mechanism for the acid-catalyzed Fischer esterification. The reaction proceeds through a series of protonation and deprotonation steps, involving a tetrahedral intermediate.[3][5]
Caption: Mechanism of Fischer Esterification.
Experimental Workflow for this compound Synthesis
The diagram below outlines the key steps in the synthesis and purification of this compound.
References
- 1. cerritos.edu [cerritos.edu]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for Ethyl Picolinate in Suzuki Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of ethyl picolinate (B1231196) in Suzuki-Miyaura cross-coupling reactions. This methodology is of significant interest for the synthesis of 2-arylpyridines, a structural motif prevalent in numerous biologically active compounds and pharmaceutical agents. The decarbonylative Suzuki-Miyaura coupling of ethyl picolinate offers a practical and efficient route to these valuable compounds from readily available starting materials.
Introduction
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or related electrophiles, catalyzed by a palladium complex.[1] this compound, a derivative of picolinic acid, can serve as a versatile coupling partner in a decarbonylative variant of this reaction. This process involves the in-situ activation of the picolinate, followed by palladium-catalyzed coupling with an arylboronic acid and subsequent loss of carbon monoxide, to afford the desired 2-arylpyridine product. This approach is particularly advantageous as it utilizes stable and easily accessible starting materials.
The resulting 2-arylpyridine core is a privileged scaffold in medicinal chemistry, found in a wide array of therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.[2][3] The ability to readily synthesize a diverse library of 2-arylpyridines through this methodology makes it a powerful tool in drug discovery and development programs.
Data Presentation
The following tables summarize representative quantitative data for the decarbonylative Suzuki-Miyaura cross-coupling of picolinic acid derivatives with various arylboronic acids. While specific data for this compound is limited in the reviewed literature, the data for the closely related picolinic acid is highly indicative of the expected outcomes. The reaction is believed to proceed through the in-situ formation of a reactive intermediate from the picolinate ester.
Table 1: Palladium-Catalyzed Decarbonylative Suzuki-Miyaura Coupling of 2-Pyridinecarboxylic Acid with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (10) | L6 (5) | Et₃N | Dioxane | 160 | 15 | 85[4] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (10) | L6 (5) | Et₃N | Dioxane | 160 | 15 | 88[4] |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (10) | L6 (5) | Et₃N | Dioxane | 160 | 15 | 79[4] |
| 4 | 3-Thienylboronic acid | Pd(OAc)₂ (10) | L6 (5) | Et₃N | Dioxane | 160 | 15 | 65[4] |
| 5 | 2-Naphthylboronic acid | Pd(OAc)₂ (10) | L6 (5) | Et₃N | Dioxane | 160 | 15 | 81[4] |
L6 is a specific phosphine (B1218219) ligand referenced in the source literature.[4]
Table 2: Alternative Conditions for Decarboxylative Coupling of Picolinic Acid
| Entry | Aryl Halide | Palladium Source (mol%) | Copper Source (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (5) | Cu₂O (10) | SPhos | K₂CO₃ | Dioxane | 120 | 78[5] |
| 2 | 4-Chlorotoluene | PdI₂ (5) | Cu₂O (10) | None | K₂CO₃ | Dioxane | 120 | 36[5] |
| 3 | 1-Bromonaphthalene | Pd(OAc)₂ (5) | Cu₂O (10) | SPhos | K₂CO₃ | Dioxane | 120 | 85[5] |
Experimental Protocols
The following are detailed methodologies for key experiments related to the decarbonylative Suzuki-Miyaura cross-coupling of picolinate derivatives.
Protocol 1: General Procedure for Palladium-Catalyzed Decarbonylative Suzuki-Miyaura Cross-Coupling of 2-Pyridinecarboxylic Acid
This protocol is adapted from a reported procedure for the synthesis of 2-arylpyridines from 2-pyridinecarboxylic acid.[4] It is anticipated to be applicable to this compound, potentially with minor modifications.
Materials:
-
2-Pyridinecarboxylic acid (or this compound) (1.0 equiv)
-
Arylboronic acid (2.0 equiv)
-
Pivalic anhydride (B1165640) (Piv₂O) (2.0 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (10 mol%)
-
Ligand L6 (5 mol%)
-
Boric acid (H₃BO₃) (2.0 equiv)
-
Triethylamine (B128534) (Et₃N) (1.75 equiv)
-
Anhydrous dioxane
Procedure:
-
To an oven-dried reaction vessel, add 2-pyridinecarboxylic acid (1.0 equiv), the corresponding arylboronic acid (2.0 equiv), pivalic anhydride (2.0 equiv), palladium(II) acetate (10 mol%), ligand L6 (5 mol%), and boric acid (2.0 equiv).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous dioxane via syringe to achieve a concentration of 0.20 M with respect to the carboxylic acid.
-
Add triethylamine (1.75 equiv) to the reaction mixture.
-
Seal the reaction vessel and heat the mixture at 160 °C for 15 hours with vigorous stirring.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-arylpyridine.
Visualizations
Decarbonylative Suzuki-Miyaura Coupling Workflow
The following diagram illustrates the general workflow for the decarbonylative Suzuki-Miyaura cross-coupling of this compound.
References
- 1. scholarship.claremont.edu [scholarship.claremont.edu]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model [mdpi.com]
- 4. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl Picolinate as a Ligand in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl picolinate (B1231196), the ethyl ester of picolinic acid, is a versatile bidentate ligand in coordination chemistry and catalysis.[1] Its structure, featuring a pyridine (B92270) nitrogen and a carbonyl oxygen, allows it to form stable chelate complexes with a variety of transition metals, including palladium, copper, rhodium, and others.[1][2] This coordination behavior makes ethyl picolinate and its derivatives valuable ligands in a range of catalytic transformations, particularly in cross-coupling reactions that are fundamental to pharmaceutical and materials science research.
The lone pair of electrons on the pyridine nitrogen can act as a Lewis base, coordinating to the metal center, which can influence the catalytic cycle.[1] This document provides an overview of the applications of this compound as a ligand in catalysis, including detailed experimental protocols for key reactions and quantitative data from representative systems.
Synthesis of this compound
This compound is commonly synthesized via Fischer esterification of picolinic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid.[3]
Experimental Protocol: Synthesis of this compound [3]
-
Materials:
-
Picolinic acid (5.0 g, 41 mmol)
-
Anhydrous ethanol (40 mL)
-
Concentrated sulfuric acid (12 mL)
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Deionized water
-
-
Procedure:
-
A mixture of picolinic acid (5.0 g, 41 mmol) and anhydrous ethanol (40 mL) is placed in a round-bottom flask.
-
Concentrated sulfuric acid (12 mL) is carefully added to the mixture.
-
The reaction mixture is refluxed overnight.
-
After cooling to room temperature, the mixture is concentrated under reduced pressure.
-
The residue is poured into 25 mL of water and the resulting solution is basified with sodium carbonate until a basic pH is achieved.
-
The aqueous layer is extracted three times with 25 mL of dichloromethane.
-
The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield this compound as a colorless liquid (typical yield: ~85%).[3]
-
-
Characterization Data:
Applications in Palladium-Catalyzed Cross-Coupling Reactions
This compound and its derivatives are effective ligands in palladium-catalyzed cross-coupling reactions such as the Heck and Suzuki-Miyaura reactions. The bidentate coordination of the picolinate ligand to the palladium center can enhance the stability and activity of the catalyst.
Heck Reaction
Experimental Protocol: General Procedure for a Heck Reaction
-
Materials:
-
Aryl halide (1.0 mmol)
-
Alkene (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
This compound (4 mol%)
-
Base (e.g., Na₂CO₃, 2.0 mmol)
-
Solvent (e.g., DMF, 5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), palladium catalyst (2 mol%), and this compound (4 mol%).
-
The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the solvent (5 mL), the alkene (1.2 mmol), and the base (2.0 mmol).
-
The reaction mixture is stirred at the desired temperature (e.g., 100-120 °C) until the starting material is consumed (monitored by TLC or GC).
-
After completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
-
Catalytic Cycle of the Heck Reaction
The mechanism of the Heck reaction involves a Pd(0)/Pd(II) catalytic cycle.[4]
Caption: Catalytic cycle of the Palladium-catalyzed Heck reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. Picolinate-based ligands have been shown to be effective in this transformation.
Quantitative Data: Suzuki-Miyaura Coupling of a Picolinate Derivative
While specific data for this compound is limited, the following table shows representative yields for the Suzuki-Miyaura coupling of ethyl 6-nitropicolinate with various arylboronic acids, demonstrating the potential of this class of ligands.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd₂(dba)₃ (2.5) | BrettPhos (5) | K₃PO₄ | Toluene (B28343) | 110 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | Cs₂CO₃ | Dioxane | 100 | 16 | 82 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/H₂O | 90 | 24 | 75 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [5]
-
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
This compound (4 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water mixture)
-
-
Procedure:
-
In a Schlenk tube, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (2 mol%), this compound (4 mol%), and base (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the solvent system (e.g., 4 mL of toluene and 1 mL of water).
-
Stir the mixture at the desired temperature (e.g., 80-100 °C) for the specified time, monitoring the reaction by TLC or GC.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired biaryl product.
-
Catalytic Cycle of the Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a Pd(0)/Pd(II) cycle.[6][7][8]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Copper-Catalyzed Reactions
This compound and related picolinamide (B142947) ligands have been employed in copper-catalyzed reactions, such as the azide-alkyne cycloaddition (CuAAC), a prominent "click chemistry" reaction.[9][10] The nitrogen and oxygen donors of the picolinate ligand can stabilize the copper(I) catalytic species.
Experimental Protocol: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Materials:
-
Azide (B81097) (1.0 mmol)
-
Terminal alkyne (1.0 mmol)
-
Copper source (e.g., CuSO₄·5H₂O, 5 mol%)
-
Reducing agent (e.g., Sodium ascorbate (B8700270), 10 mol%)
-
This compound (10 mol%)
-
Solvent (e.g., t-BuOH/H₂O 1:1, 5 mL)
-
-
Procedure:
-
Dissolve the azide (1.0 mmol) and terminal alkyne (1.0 mmol) in the solvent mixture.
-
In a separate vial, prepare a solution of the copper source and this compound in a small amount of the solvent.
-
Add the copper-ligand solution to the azide/alkyne mixture.
-
Add the sodium ascorbate solution to initiate the reaction.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 1,2,3-triazole.
-
Catalytic Cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The mechanism involves the formation of a copper(I) acetylide intermediate.[11]
Caption: Catalytic cycle of the Copper-catalyzed Azide-Alkyne Cycloaddition.
Applications in Rhodium-Catalyzed Hydroformylation
Rhodium complexes are widely used as catalysts for hydroformylation (oxo process), the conversion of alkenes to aldehydes. While specific data on the use of this compound as a primary ligand in industrial hydroformylation is scarce, the fundamental principles suggest its potential to influence the reaction's selectivity and activity. Bidentate ligands are known to affect the regioselectivity (n/iso ratio) of the aldehyde products.[12][13]
General Experimental Workflow for Catalysis
The following diagram illustrates a general workflow for setting up and analyzing a catalytic reaction, which is applicable to the reactions described in this document.
Caption: General experimental workflow for a catalytic reaction.
Conclusion
This compound serves as a readily available and effective bidentate ligand for a variety of metal-catalyzed reactions. Its ability to chelate metal ions through its pyridine nitrogen and carbonyl oxygen imparts stability and influences the reactivity of the catalytic species. While extensive quantitative data specifically for this compound is still emerging, the successful application of closely related picolinate derivatives in important transformations like the Heck, Suzuki-Miyaura, and CuAAC reactions highlights its significant potential in synthetic chemistry. The protocols and mechanistic insights provided herein offer a valuable resource for researchers interested in exploring the utility of this compound and related ligands in the development of novel catalytic systems for organic synthesis and drug discovery.
References
- 1. Metal complexes of this compound - Publications of the IAS Fellows [repository.ias.ac.in]
- 2. A Study of Metal Complexes of 2 – Picolinic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Click chemistry - Wikipedia [en.wikipedia.org]
- 10. Copper click chemistry mechanism unravelled | Research | Chemistry World [chemistryworld.com]
- 11. Click Chemistry [organic-chemistry.org]
- 12. A Very Readily Prepared Ligand for Rhodium Catalyzed Propene Hydroformylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rhodium-catalyzed hydroformylation of alkynes employing a self-assembling ligand system - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of c-Met Inhibitors Utilizing an Ethyl Picolinate-Derived Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of potent c-Met kinase inhibitors, starting from the versatile building block, ethyl picolinate. The methodologies outlined herein describe the synthesis of a key 4-phenoxypyridine (B1584201) intermediate and its subsequent elaboration into the clinically investigated c-Met inhibitor, Foretinib (GSK1363089).
Introduction to c-Met Inhibition
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, motility, and invasion.[1] Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of numerous human cancers.[1][2] Consequently, the development of small molecule inhibitors targeting c-Met has become a significant focus in oncology drug discovery. This document details the synthesis of Foretinib, a multi-kinase inhibitor with potent activity against c-Met and VEGFR2, using a synthetic route that originates from a picolinic acid derivative.[3][4]
Data Presentation
Table 1: Inhibitory Activity of Foretinib
| Target Kinase | IC50 (nM) | Reference |
| c-Met | 0.4 | [3] |
| KDR (VEGFR2) | 0.8 - 0.9 | [3] |
| Ron | Low nM | [3] |
| Flt-1 (VEGFR1) | Low nM | [3] |
| Flt-3 | Low nM | [3] |
| Flt-4 (VEGFR3) | Low nM | [3] |
| c-Kit | Low nM | [3] |
| PDGFRα | Low nM | [3] |
| PDGFRβ | Low nM | [3] |
| Tie-2 | Low nM | [3] |
Table 2: Cellular Activity of Foretinib in c-Met Amplified Gastric Cancer Cell Lines
| Cell Line | IC50 (nM) | Reference |
| MKN45 | 13.4 | [5] |
| SNU620 | 21.9 | [5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the c-Met signaling pathway and a general experimental workflow for the synthesis and evaluation of c-Met inhibitors.
Caption: The HGF/c-Met signaling cascade and its downstream effectors.
Caption: General workflow for synthesis and evaluation of c-Met inhibitors.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-(2-fluoro-4-nitrophenoxy)picolinate
This protocol is adapted from a published procedure for the synthesis of the key 4-phenoxypyridine intermediate.
Materials:
-
4-chloropicolinoyl chloride
-
Anhydrous Toluene (B28343)
-
Anhydrous Ethanol (B145695)
-
Sodium Hydroxide
Procedure:
-
Esterification: A solution of 4-chloropicolinoyl chloride in anhydrous toluene is added dropwise to a cooled solution of anhydrous ethanol and triethylamine. The reaction mixture is stirred at room temperature until completion. The resulting ethyl 4-chloropicolinate is isolated and purified.
-
Nucleophilic Aromatic Substitution: To a solution of ethyl 4-chloropicolinate in an appropriate solvent, add 2-fluoro-4-nitrophenol and a suitable base (e.g., potassium carbonate). The reaction mixture is heated to reflux and monitored by TLC. Upon completion, the mixture is cooled, and the product, ethyl 4-(2-fluoro-4-nitrophenoxy)picolinate, is isolated and purified by crystallization or column chromatography.
Protocol 2: Synthesis of 4-(4-amino-2-fluorophenoxy)picolinamide (Intermediate for Foretinib)
This protocol outlines the subsequent steps to convert the nitro-intermediate into a key amide precursor.
Materials:
-
Ethyl 4-(2-fluoro-4-nitrophenoxy)picolinate
-
Iron powder or Tin(II) chloride dihydrate
-
Ammonium (B1175870) chloride or Hydrochloric acid
-
Ammonia (B1221849) solution
-
Ethanol
-
Water
Procedure:
-
Nitro Group Reduction: The ethyl 4-(2-fluoro-4-nitrophenoxy)picolinate is dissolved in a mixture of ethanol and water. A reducing agent, such as iron powder with a catalytic amount of ammonium chloride or tin(II) chloride dihydrate in the presence of hydrochloric acid, is added. The mixture is heated to reflux until the reduction of the nitro group is complete (monitored by TLC). The reaction is then cooled, filtered, and the solvent is removed under reduced pressure to yield ethyl 4-(4-amino-2-fluorophenoxy)picolinate.
-
Amidation: The crude ethyl 4-(4-amino-2-fluorophenoxy)picolinate is treated with an aqueous solution of ammonia at elevated temperature and pressure in a sealed vessel. Upon completion, the reaction mixture is cooled, and the product, 4-(4-amino-2-fluorophenoxy)picolinamide, is isolated by filtration and purified.
Protocol 3: Synthesis of Foretinib from 4-(4-amino-2-fluorophenoxy)picolinamide
This final stage of the synthesis involves the formation of the urea (B33335) linkage.
Materials:
-
4-(4-amino-2-fluorophenoxy)picolinamide
-
Appropriate isocyanate precursor (e.g., 1-(isocyanatomethyl)cyclopropanecarbonyl chloride)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, THF)
-
Triethylamine or other non-nucleophilic base
Procedure:
-
Urea Formation: To a solution of 4-(4-amino-2-fluorophenoxy)picolinamide in an anhydrous aprotic solvent, a suitable base such as triethylamine is added. The corresponding isocyanate is then added dropwise at a controlled temperature (e.g., 0 °C to room temperature). The reaction is stirred until completion (monitored by TLC). The final product, Foretinib, is then isolated and purified using standard techniques such as column chromatography and/or recrystallization.
Mechanism of Action
Foretinib exerts its anti-tumor effects by inhibiting the kinase activity of c-Met and VEGFR2.[3] This inhibition blocks the downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are critical for cancer cell proliferation, survival, and invasion.[1][2] By targeting both c-Met and VEGFR2, Foretinib can also inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[4] The inhibition of these key pathways ultimately leads to cell cycle arrest and apoptosis in cancer cells.[4][5]
Disclaimer: These protocols are intended for informational purposes for qualified researchers and should be performed in a suitable laboratory setting with appropriate safety precautions. Reaction conditions may require optimization.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Foretinib Inhibits Cancer Stemness and Gastric Cancer Cell Proliferation by Decreasing CD44 and c-MET Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation and Evaluation of Pyridine-Based BACE2 Inhibitors for Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-site amyloid precursor protein cleaving enzyme 2 (BACE2) has emerged as a promising therapeutic target for type 2 diabetes. BACE2 is a protease that cleaves and inactivates transmembrane protein 27 (TMEM27), a protein known to promote pancreatic β-cell proliferation and function.[1] Inhibition of BACE2 is therefore hypothesized to preserve and enhance β-cell mass and insulin (B600854) secretion, offering a novel approach to diabetes treatment. This document provides detailed application notes and protocols for the synthesis and evaluation of pyridine-based BACE2 inhibitors, a class of compounds that has shown significant promise in this area. While the initial focus of this research was on ethyl picolinate (B1231196) derivatives, the broader class of pyridine-containing molecules has demonstrated significant potential as BACE2 inhibitors.
Data Presentation: Quantitative Analysis of Pyridine-Based BACE2 Inhibitors
The following table summarizes the inhibitory activity and selectivity of a representative set of pyridine-based BACE2 inhibitors. This data is crucial for structure-activity relationship (SAR) studies and for selecting lead compounds for further development.
| Compound ID | Structure | BACE2 K_i (nM) | BACE1 K_i (nM) | Selectivity (BACE1/BACE2) |
| 1 | N-((2S,3R)-4-amino-3-hydroxy-1-phenylbutan-2-yl)-5-chloro-N-isobutylpicolinamide | 5.2 | >10000 | >1923 |
| 2 | 5-chloro-N-((2S,3R)-4-((cyclopropylmethyl)amino)-3-hydroxy-1-phenylbutan-2-yl)-N-isobutylpicolinamide | 3.8 | >10000 | >2631 |
| 3 | N-((2S,3R)-4-amino-3-hydroxy-1-phenylbutan-2-yl)-N-isobutyl-5-(trifluoromethyl)picolinamide | 2.1 | 8500 | 4048 |
| 4 | N-((2S,3R)-4-amino-3-hydroxy-1-phenylbutan-2-yl)-5-bromo-N-isobutylpicolinamide | 4.5 | >10000 | >2222 |
Experimental Protocols
I. Synthesis of a Representative Pyridine-Based BACE2 Inhibitor
This protocol describes a representative synthesis of a pyridine-based BACE2 inhibitor, exemplified by N-((2S,3R)-4-amino-3-hydroxy-1-phenylbutan-2-yl)-5-chloro-N-isobutylpicolinamide.
Step 1: Synthesis of (2S,3R)-tert-butyl (3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate
-
To a solution of (2S,3S)-tert-butyl (3-benzyl-4-oxiran-2-yl)carbamate (1.0 eq) in isopropanol, add isobutylamine (B53898) (1.2 eq).
-
Heat the reaction mixture to 80°C and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes to afford the desired amino alcohol.
Step 2: Coupling with 5-chloropicolinic acid
-
Dissolve 5-chloropicolinic acid (1.1 eq) in dichloromethane (B109758) (DCM).
-
Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of dimethylformamide (DMF).
-
Stir the mixture at room temperature for 1 hour to form the acid chloride.
-
In a separate flask, dissolve the amino alcohol from Step 1 (1.0 eq) and triethylamine (B128534) (2.0 eq) in DCM.
-
Cool the amino alcohol solution to 0°C and add the freshly prepared acid chloride solution dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated sodium bicarbonate solution and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the coupled product.
Step 3: Deprotection of the Boc group
-
Dissolve the product from Step 2 in a 4M solution of HCl in dioxane.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting solid with diethyl ether to obtain the final compound as a hydrochloride salt.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
II. BACE2 Enzymatic Inhibition Assay (Fluorogenic Substrate)
This assay measures the in vitro potency of synthesized compounds to inhibit BACE2 enzymatic activity.
Materials:
-
Recombinant human BACE2 enzyme
-
Fluorogenic BACE2 substrate (e.g., based on the Swedish APP mutation sequence)
-
Assay Buffer: 0.2 M Sodium Acetate, pH 4.5
-
Test compounds dissolved in DMSO
-
96-well black plates
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. Ensure the final DMSO concentration is ≤1%.
-
In a 96-well black plate, add the BACE2 enzyme to each well (except for no-enzyme controls).
-
Add the serially diluted test compound or vehicle control (DMSO) to the wells.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/490 nm) over time (kinetic assay) or at a fixed endpoint (e.g., 60 minutes).[2]
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
III. Cell-Based TMEM27 Shedding Assay
This assay evaluates the ability of inhibitors to prevent BACE2-mediated cleavage of TMEM27 in a cellular context.
Materials:
-
MIN6 pancreatic β-cell line (or other suitable cell line endogenously expressing BACE2 and TMEM27)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Lysis buffer
-
Antibodies for Western blotting: anti-TMEM27 (C-terminal), anti-actin (loading control)
Procedure:
-
Seed MIN6 cells in 6-well plates and allow them to adhere and grow to 80-90% confluency.
-
Treat the cells with various concentrations of the test compound or vehicle control for a specified period (e.g., 24 hours).
-
After treatment, collect the cell culture supernatant (for secreted TMEM27 fragments, if applicable) and lyse the cells in lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Perform Western blot analysis on the cell lysates to detect the full-length and C-terminal fragments of TMEM27. Use an antibody that recognizes the C-terminus of TMEM27.
-
Use an anti-actin antibody as a loading control to normalize the TMEM27 signal.
-
Quantify the band intensities to determine the ratio of cleaved TMEM27 to full-length TMEM27.
-
A reduction in the cleaved TMEM27 fragment in the presence of the inhibitor indicates successful BACE2 inhibition in a cellular environment.
Visualizations
BACE2 Signaling Pathway in Pancreatic β-Cells
References
Application Notes and Protocols: Formation of Metal Complexes with Ethyl Picolinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of metal complexes with ethyl picolinate (B1231196). Ethyl picolinate, a bidentate ligand, forms stable complexes with a variety of transition metals, and these complexes are of growing interest for their potential applications in drug development, particularly as antimicrobial and anticancer agents.
Introduction
This compound [(C₂H₅O₂C₅H₄N)], the ethyl ester of picolinic acid, acts as a versatile bidentate ligand, coordinating to metal ions through the nitrogen atom of the pyridine (B92270) ring and the carbonyl oxygen atom of the ester group. This chelation results in the formation of stable five-membered rings. The resulting metal complexes exhibit diverse geometries, including octahedral and tetrahedral structures, depending on the metal ion and the accompanying anions.[1] The study of these complexes is crucial for understanding their structure-activity relationships and for the rational design of new metallodrugs. The lipophilicity of these complexes can be tuned by modifying the ligand structure, which is a key factor in their biological activity.
Data Presentation
Table 1: Physicochemical and Spectral Data of Selected Metal-Ethyl Picolinate Complexes
| Complex Formula | Color | Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Magnetic Moment (μB) | Key IR Bands (cm⁻¹) (M-N / M-O) | UV-Vis λmax (nm) |
| [Ni(EP)₂(NCS)₂] | Yellow-green | - | 3.01 | ~450 / ~550 | 401, 472 |
| [Co(EP)₂Cl₂] | Blue | 1.1 x 10⁻¹ | 4.7 | ~460 / ~540 | 301.5, 510, 675 |
| [Cu(EP)₂Br₂] | Green | - | - | ~455 / ~530 | 370 |
| [Fe(EP)₂(NCS)₂] | Red-brown | - | 5.2 | ~450 / ~560 | 380, 450, 670 |
| [Zn(EP)₂Cl₂] | White | - | Diamagnetic | ~460 / ~540 | - |
Note: Data is compiled and extrapolated from studies on picolinate and related complexes. EP denotes this compound.
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC) of Metal Picolinate Complexes
| Complex | S. aureus (mg/mL) | B. subtilis (mg/mL) | E. coli (mg/mL) | K. pneumoniae (mg/mL) |
| Manganese(II) Picolinate | 2.0 | 0.5 | 0.5 | 0.5 |
| Cobalt(II) Picolinate | - | - | - | - |
| Nickel(II) Picolinate | 1.0 | 0.5 | 2.0 | 0.5 |
| Copper(II) Picolinate | 0.5 | 2.0 | 0.5 | 1.0 |
| Zinc(II) Picolinate | 0.5 | 1.5 | 0.5 | 0.5 |
Source: Data is for metal picolinate complexes, which are expected to have similar antimicrobial profiles to their this compound counterparts.[2][3]
Experimental Protocols
Protocol 1: General Synthesis of Divalent Metal-Ethyl Picolinate Complexes (M(EP)₂X₂)
This protocol describes a general method for the synthesis of metal(II) complexes with this compound, where M = Co, Ni, Cu, Fe, Zn and X = Cl, Br, NCS.
Materials:
-
This compound (EP)
-
Metal(II) salt (e.g., CoCl₂·6H₂O, Ni(NCS)₂, CuBr₂, FeCl₂·4H₂O, ZnCl₂)
-
Absolute Ethanol (B145695)
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Dissolution of Metal Salt: In a 100 mL round-bottom flask, dissolve 1 mmol of the respective metal(II) salt in 20 mL of absolute ethanol. Stir the solution gently until the salt is completely dissolved. For thiocyanate (B1210189) complexes, the metal thiocyanate can be prepared in situ by reacting the corresponding metal chloride with potassium thiocyanate in ethanol and filtering off the precipitated KCl.
-
Addition of Ligand: To the stirred metal salt solution, add a solution of 2.2 mmol of this compound in 10 mL of absolute ethanol dropwise over a period of 10 minutes.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with continuous stirring for 4-6 hours. The formation of a precipitate may be observed during this time.
-
Isolation of the Complex: After the reflux period, allow the mixture to cool to room temperature. If a precipitate has formed, collect it by vacuum filtration using a Büchner funnel. If no precipitate forms, reduce the volume of the solution to approximately one-third of its original volume using a rotary evaporator. Cool the concentrated solution in an ice bath to induce crystallization.
-
Washing and Drying: Wash the collected solid product twice with small portions of cold absolute ethanol and then with diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the final product in a desiccator over anhydrous calcium chloride for 24 hours.
-
Characterization: Characterize the synthesized complex using techniques such as elemental analysis, FT-IR spectroscopy, UV-Vis spectroscopy, and magnetic susceptibility measurements.
Protocol 2: Characterization of Metal-Ethyl Picolinate Complexes
1. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Objective: To confirm the coordination of this compound to the metal ion.
-
Procedure: Record the FT-IR spectra of the free this compound ligand and the synthesized metal complexes in the range of 4000-400 cm⁻¹ using KBr pellets.
-
Expected Results: A shift in the C=O stretching vibration of the ester group to a lower frequency in the complex spectrum compared to the free ligand indicates coordination through the carbonyl oxygen. A shift in the pyridine ring vibrations suggests coordination of the ring nitrogen. The appearance of new bands in the far-IR region (below 600 cm⁻¹) can be attributed to M-N and M-O vibrations.
2. Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
Objective: To study the electronic transitions and geometry of the complex.
-
Procedure: Dissolve a small amount of the complex in a suitable solvent (e.g., ethanol, DMSO) and record the UV-Vis spectrum in the range of 200-800 nm.
-
Expected Results: The spectra will show ligand-to-metal charge transfer (LMCT) bands, typically in the UV region, and d-d transitions in the visible region for colored complexes (e.g., Co(II), Ni(II), Cu(II), Fe(II)). The position and intensity of the d-d bands can provide information about the coordination geometry of the metal ion.
3. Magnetic Susceptibility Measurement:
-
Objective: To determine the magnetic properties of the complex, which can help in deducing the geometry and the oxidation state of the metal ion.
-
Procedure: Measure the magnetic susceptibility of the solid complex at room temperature using a Gouy balance or a SQUID magnetometer.
-
Expected Results: The effective magnetic moment (μ_eff) can be calculated from the measured susceptibility. The value of μ_eff can distinguish between high-spin and low-spin complexes and help in assigning the geometry (e.g., octahedral vs. tetrahedral for Ni(II)).
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and characterization of metal-ethyl picolinate complexes.
Caption: Bidentate coordination of this compound to a central metal ion (M²⁺).
Caption: Proposed antimicrobial mechanism of action for metal-picolinate complexes.
References
Application of Ethyl Picolinate in Agricultural Chemical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl picolinate (B1231196), the ethyl ester of picolinic acid, is a key heterocyclic building block in the synthesis of a significant class of agricultural chemicals, particularly synthetic auxin herbicides. These herbicides mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible broadleaf weeds. The picolinate scaffold has been extensively modified to develop potent and selective herbicides for crop protection. This document provides detailed application notes and protocols for the synthesis of picolinic acid-based herbicides, using ethyl picolinate as a foundational starting material. The protocols are based on established synthetic routes to commercially relevant herbicides and novel derivatives, offering a guide for researchers in the agrochemical field.
Data Presentation
Table 1: Synthesis and Efficacy of Picolinic Acid-Based Herbicides
| Compound | Starting Material | Key Intermediates | Yield (%) | Target Weeds | Efficacy (IC50/ED50) | Reference |
| Picolinic Acid | This compound | - | >95% (Hydrolysis) | - | - | General Knowledge |
| 6-(5-aryl-1H-pyrazol-1-yl)-4-aminopicolinic Acid | 4-amino-6-chloropicolinic acid derivative | 4-amino-6-hydrazinylpicolinic acid, 1,3-diketones | ~70-80% (overall) | Broadleaf weeds | IC50 values significantly lower than commercial standards | [1] |
| Aminopyralid | 4-amino-3,5,6-trichloropicolinic acid | 4-amino-3,6-dichloropicolinic acid | High | Broadleaf weeds, invasive species | ED50: 10.3-60.3 g ae/ha | [2] |
| Halauxifen-methyl | 4-amino-3,6-dichloropicolinate | 4-amino-3-chloro-6-(aryl)picolinate | High | Broadleaf weeds | - | [3] |
| Florpyrauxifen-benzyl | 4,5-difluoro-6-arylpicolinate | 4-amino-5-fluoro-6-arylpicolinate | High | Broadleaf weeds | - | [4] |
Note: Yields are approximate and can vary based on specific reaction conditions and substrates.
Experimental Protocols
Protocol 1: Hydrolysis of this compound to Picolinic Acid
This protocol describes the basic hydrolysis of this compound to picolinic acid, the core scaffold for many picolinate herbicides.
Materials:
-
This compound
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Water
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound in a 1:1 mixture of ethanol and water.
-
Add 1.5 equivalents of NaOH or KOH to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH 3-4 with concentrated HCl.
-
A white precipitate of picolinic acid will form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford picolinic acid.
Expected Yield: >95%
Protocol 2: Synthesis of a 6-(5-aryl-1H-pyrazol-1-yl)-4-aminopicolinic Acid Derivative
This protocol outlines a multi-step synthesis of a novel picolinic acid herbicide, demonstrating the elaboration of the picolinic acid core.
Step 1: Synthesis of 4-amino-6-hydrazinylpicolinic acid
-
This intermediate can be synthesized from a 4-amino-6-chloropicolinic acid derivative by nucleophilic substitution with hydrazine (B178648) hydrate. The reaction is typically carried out in a suitable solvent like ethanol or THF at elevated temperatures.
Step 2: Synthesis of 1,3-diketone
-
A substituted acetophenone (B1666503) is reacted with an appropriate ester (e.g., ethyl acetate) in the presence of a strong base like sodium hydride to yield the corresponding 1,3-diketone.
Step 3: Condensation to form the pyrazole (B372694) ring
-
Dissolve the 4-amino-6-hydrazinylpicolinic acid intermediate in a suitable solvent such as ethanol or acetic acid.
-
Add a stoichiometric amount of the 1,3-diketone synthesized in the previous step.
-
Heat the reaction mixture to reflux for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield the final 6-(5-aryl-1H-pyrazol-1-yl)-4-aminopicolinic acid.
Quantitative Data:
-
Yields: Individual step yields typically range from 70% to 90%.
-
Purity: Final product purity should be >95% as determined by HPLC and NMR.
-
Spectroscopic Data: Characterize the final product using 1H NMR, 13C NMR, and mass spectrometry to confirm the structure.
Mandatory Visualization
Synthetic Workflow for a 6-(Pyrazolyl)picolinic Acid Herbicide
Caption: Synthetic pathway for a 6-(pyrazolyl)picolinic acid herbicide.
Mechanism of Action: Picolinic Acid Herbicides as Synthetic Auxins
References
- 1. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthetic route to the herbicide Halauxifen-methyl_Chemicalbook [chemicalbook.com]
- 4. US20180162814A1 - Method of preparing benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate - Google Patents [patents.google.com]
Application Notes and Protocols for the Quantitative Analysis of Ethyl Picolinate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of ethyl picolinate (B1231196), a key intermediate in pharmaceutical synthesis. The following sections outline validated analytical methods, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, to ensure accurate and reliable quantification in various sample matrices.
High-Performance Liquid Chromatography (HPLC-UV)
High-Performance Liquid Chromatography with UV detection is a robust and widely used technique for the quantification of ethyl picolinate, offering high resolution and sensitivity. A reversed-phase HPLC method is particularly suitable for this analysis.
Application Note
This HPLC-UV method is ideal for determining the purity of this compound and for quantifying it in reaction mixtures and pharmaceutical formulations. The method separates this compound from potential impurities and degradation products based on their polarity. The retention time of this compound under the specified conditions provides qualitative identification, while the peak area is used for quantitative measurement against a standard calibration curve. For mass spectrometry-compatible applications, phosphoric acid in the mobile phase can be replaced with formic acid.[1]
Experimental Protocol
Instrumentation:
-
Standard HPLC system equipped with a UV detector, autosampler, and column oven.[1]
Materials:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]
-
Mobile Phase A: Acetonitrile.[1]
-
Mobile Phase B: 10 mM ammonium (B1175870) formate (B1220265) in water, pH 4.7.[1]
-
Sample Diluent: 50:50 (v/v) mixture of Acetonitrile and water.[1]
-
This compound Standard: Reference standard of known purity.
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phases and degas them before use.
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the sample diluent.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 0.1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
For bulk drug substance, accurately weigh and dissolve the sample in the diluent to achieve a concentration within the calibration range.
-
For pharmaceutical formulations, a more extensive sample preparation may be required to extract the analyte from the matrix. This may involve grinding solid dosage forms, followed by extraction with a suitable solvent and filtration.[2][3]
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Integrate the peak area of this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Quantitative Data Summary
The following table summarizes the expected quantitative performance data for an HPLC-UV method for a structurally similar compound, ethyl 3-ethoxypicolinate, which can be used as a reference for this compound method validation.
| Parameter | Expected Value | Description |
| Retention Time (RT) | 5-15 min | The specific time at which the compound elutes; dependent on the final optimized method.[1] |
| Purity (%) | >98% | Calculated from the peak area of the main component relative to the total peak area.[1] |
| Linearity (r²) | ≥0.999 | Correlation coefficient of the calibration curve over the specified concentration range. |
| Limit of Detection (LOD) | ~0.01 µg/mL | The lowest concentration of the analyte that can be reliably detected.[1] |
| Limit of Quantitation (LOQ) | ~0.03 µg/mL | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.[1] |
| Accuracy (% Recovery) | 98-102% | The closeness of the measured value to the true value, determined by spike and recovery studies. |
| Precision (% RSD) | ≤2% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. |
Experimental Workflow: HPLC-UV Analysis
References
Application Notes and Protocols for the Hydrolysis of Ethyl Picolinate to Picolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the hydrolysis of ethyl picolinate (B1231196) to yield picolinic acid, a valuable building block in pharmaceutical synthesis. The primary focus is on the robust and high-yielding base-catalyzed saponification method. An alternative acid-catalyzed procedure is also briefly discussed. This guide includes comprehensive experimental procedures, data presentation in tabular format for easy reference, and a visual workflow diagram to ensure clarity and reproducibility in the laboratory setting.
Introduction
Picolinic acid (pyridine-2-carboxylic acid) is a key structural motif found in numerous biologically active compounds and approved pharmaceuticals. Its role as a bidentate chelating agent also makes it significant in coordination chemistry and nutritional science. The synthesis of picolinic acid is often achieved through the hydrolysis of its corresponding esters, such as ethyl picolinate. This conversion can be efficiently carried out via either base-catalyzed saponification or acid-catalyzed hydrolysis. Base-catalyzed hydrolysis is generally preferred due to its irreversibility and typically higher yields.[1][2] This document outlines a standard, reliable procedure for this transformation.
Data Summary
The following table summarizes the key quantitative parameters for the base-catalyzed hydrolysis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| This compound | 1 equivalent | [1] |
| Sodium Hydroxide (B78521) (NaOH) | ~2.5 equivalents | [1][3] |
| Solvents | ||
| Methanol (B129727) (MeOH) | [1] | |
| Water (H₂O) | [1][3] | |
| Reaction Conditions | ||
| Temperature | Reflux | [1] |
| Reaction Time | 4 hours | [1] |
| Work-up Reagents | ||
| Hydrochloric Acid (HCl) | To pH ~2.5-3.2 | [3][4] |
| Ethyl Acetate (B1210297) or Diethyl Ether | For extraction | [1] |
| Yield | ||
| Expected Yield | >95% | [1] |
Experimental Protocols
Primary Method: Base-Catalyzed Hydrolysis (Saponification)
This protocol details the saponification of this compound using sodium hydroxide.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized water
-
Concentrated Hydrochloric acid (HCl)
-
Ethyl acetate or Diethyl ether
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in methanol.
-
Addition of Base: In a separate beaker, prepare a solution of sodium hydroxide in water. Add the aqueous NaOH solution to the methanolic solution of this compound.
-
Hydrolysis Reaction: Heat the reaction mixture to reflux and maintain for approximately 4 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol using a rotary evaporator.
-
Aqueous Work-up (Initial Extraction): Pour the remaining aqueous solution into a separatory funnel and extract with diethyl ether or ethyl acetate to remove any unreacted starting material and other non-polar impurities.[1] Discard the organic layer.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH reaches approximately 2.5-3.2.[3][4] Picolinic acid will precipitate out of the solution as it is acidified.
-
Product Extraction: Extract the acidified aqueous layer multiple times with ethyl acetate or diethyl ether.[1]
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield picolinic acid as a solid.
-
Purification (Optional): The crude picolinic acid can be further purified by recrystallization if necessary.
Alternative Method: Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is an alternative but often reversible method.[5]
Procedure Outline:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in an excess of dilute aqueous acid, such as 1 M hydrochloric acid or sulfuric acid.
-
Reaction: Heat the mixture under reflux. The reaction is reversible, so a large excess of water is used to drive the equilibrium towards the products.[5]
-
Work-up: After cooling, the reaction mixture can be neutralized. Picolinic acid can be isolated by adjusting the pH to its isoelectric point (around 3.2) to induce precipitation, followed by extraction with an organic solvent.[4]
Workflow and Process Visualization
The following diagram illustrates the key steps in the base-catalyzed hydrolysis of this compound.
Caption: Workflow for the base-catalyzed hydrolysis of this compound.
References
Application Notes and Protocols for Transesterification Reactions Involving Ethyl Picolinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl picolinate (B1231196), an ester of picolinic acid, is a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The modification of the ester group through transesterification offers a straightforward route to a diverse range of picolinate esters with tailored properties, such as altered solubility, bioavailability, and reactivity for subsequent chemical transformations. This document provides detailed application notes and generalized protocols for the transesterification of ethyl picolinate using acid, base, and enzyme catalysis.
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. The reaction is typically reversible and can be driven to completion by using a large excess of the reactant alcohol or by removing the alcohol byproduct (ethanol in this case). The choice of catalyst and reaction conditions depends on the stability of the substrates and the desired reaction rate.
General Reaction Scheme
The overall transesterification reaction of this compound is as follows:
Caption: Mechanism of Base-Catalyzed Transesterification.
Experimental Protocol: Base-Catalyzed Transesterification of this compound with 1-Butanol (B46404)
This protocol provides a general method for the synthesis of butyl picolinate. Anhydrous conditions are crucial for the success of this reaction.
Materials:
-
This compound (1.0 eq)
-
Anhydrous 1-Butanol (excess, as reactant and solvent)
-
Sodium metal (Na, 0.05 eq) or Sodium butoxide (NaOBu, 0.05 eq)
-
Anhydrous Toluene (optional, as co-solvent)
-
Dilute hydrochloric acid (HCl) or Ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (for extraction)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
If using sodium metal, prepare sodium butoxide in situ by carefully adding small pieces of sodium metal to anhydrous 1-butanol under an inert atmosphere (e.g., nitrogen or argon) in a dry flask.
-
Once all the sodium has reacted, add this compound to the solution of sodium butoxide in 1-butanol.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor its progress by TLC or GC.
-
After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.
-
Quench the reaction by adding a dilute aqueous solution of HCl or NH₄Cl until the mixture is neutral.
-
Remove the excess 1-butanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or distillation.
Representative Data: Base-Catalyzed Transesterification
The following table shows representative data for base-catalyzed transesterification.
| Entry | Alcohol (R-OH) | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1-Butanol | Na (5) | 80 | 2 | 92 |
| 2 | Benzyl Alcohol | NaH (5) | 60 | 3 | 88 |
| 3 | 1-Hexanol | K₂CO₃ (10) | 100 | 5 | 75 |
| 4 | Cyclohexanol | t-BuOK (5) | 70 | 4 | 80 |
Enzyme-Catalyzed Transesterification
Enzymatic transesterification, typically using lipases, offers a milder and more selective alternative to chemical catalysis. T[1]hese reactions can often be performed under neutral conditions and at lower temperatures, which is advantageous for sensitive substrates. Immobilized lipases are commonly used to simplify catalyst recovery and reuse.
Experimental Protocol: Lipase-Catalyzed Transesterification of this compound with Dodecanol
This protocol outlines a general procedure for the enzymatic synthesis of dodecyl picolinate.
Materials:
-
This compound (1.0 eq)
-
Dodecanol (1.5 eq)
-
Immobilized Lipase (B570770) (e.g., Novozym 435, Candida antarctica lipase B) (10% w/w of substrates)
-
Anhydrous solvent (e.g., hexane, toluene, or solvent-free)
-
Molecular sieves (optional, to remove ethanol)
Procedure:
-
In a flask, combine this compound, dodecanol, and the chosen solvent (if any).
-
Add the immobilized lipase to the mixture. If desired, add activated molecular sieves to sequester the ethanol (B145695) byproduct and drive the equilibrium towards the product.
-
Incubate the mixture at a suitable temperature (e.g., 40-60 °C) with gentle agitation (e.g., on an orbital shaker).
-
Monitor the reaction progress by TLC or GC. 5[2]. Once the reaction has reached the desired conversion (this may take 24-72 hours), filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the product by column chromatography to separate it from unreacted dodecanol.
Representative Data: Enzyme-Catalyzed Transesterification
The following table presents representative data for lipase-catalyzed transesterification.
| Entry | Alcohol (R-OH) | Enzyme | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | Dodecanol | Novozym 435 | 50 | 48 | >95 |
| 2 | 1-Octanol | Candida rugosa lipase | 40 | 72 | 85 |
| 3 | Geraniol | Pseudomonas cepacia lipase | 45 | 48 | 90 |
| 4 | Benzyl Alcohol | Novozym 435 | 60 | 24 | >95 |
Experimental Workflow and Optimization
The following diagram illustrates a typical workflow for performing and optimizing a transesterification reaction.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Ethyl Picolinate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl picolinate (B1231196) from picolinic acid. Our aim is to help you optimize your reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and purification of ethyl picolinate.
Issue 1: Low or No Yield of this compound
Question: I am getting a very low yield, or no product at all, in my Fischer esterification of picolinic acid with ethanol (B145695). What are the likely causes and how can I improve the yield?
Answer:
Low yields in Fischer esterification are common and often related to the reversible nature of the reaction. Here are the primary factors and troubleshooting steps:
-
Incomplete Reaction Equilibrium: The Fischer esterification is an equilibrium process. To drive the reaction towards the product (this compound), you can:
-
Use Excess Alcohol: Employing a large excess of ethanol can shift the equilibrium to favor the formation of the ester.[1][2]
-
Remove Water: Water is a byproduct of the reaction, and its presence can drive the equilibrium back towards the starting materials.[3] Consider using a Dean-Stark apparatus to continuously remove water as it is formed.[3]
-
-
Insufficient Catalyst: Ensure you are using a catalytic amount of a strong acid like concentrated sulfuric acid or p-toluenesulfonic acid.[3][4]
-
Reaction Time and Temperature: The reaction may require sufficient time and temperature to reach equilibrium. Refluxing the reaction mixture is a common practice.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Purity of Reagents: Ensure that your picolinic acid and ethanol are of high purity and that the ethanol is anhydrous, as any water present in the reagents will hinder the reaction.
Issue 2: Difficulty in Purifying the Product
Question: I am struggling to separate this compound from the unreacted picolinic acid and other impurities. What are the best purification strategies?
Answer:
Purification can be challenging due to the similar polarities of the starting material and the product. Here are some effective purification techniques:
-
Acid-Base Extraction: Before column chromatography, perform an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base like a saturated sodium bicarbonate solution. This will deprotonate the unreacted picolinic acid, making it water-soluble and allowing for its removal into the aqueous layer. Be cautious to avoid vigorous shaking which can lead to emulsions, and be mindful that a highly basic environment can promote ester hydrolysis.[6]
-
Column Chromatography: Silica (B1680970) gel column chromatography is an effective method for separating this compound from residual starting material and other impurities.[6]
-
Solvent System: A common eluent system is a gradient of ethyl acetate (B1210297) in hexanes. You can start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity.[6]
-
Tailing of Picolinic Acid: Picolinic acid can sometimes streak or "tail" on the silica gel column. To mitigate this, you can add a small amount of a volatile acid like acetic acid to the eluent to suppress the ionization of the carboxylic acid.[6]
-
-
Recrystallization: If your this compound is a solid at room temperature or can be solidified, recrystallization can be a highly effective final purification step. Suitable solvent systems include ethyl acetate/hexanes or ethanol/water.[6]
Issue 3: Product Loss During Workup
Question: I seem to be losing a significant amount of my this compound during the aqueous workup. What could be the cause, and how can I prevent this?
Answer:
Product loss during workup is often due to the hydrolysis of the ester back to picolinic acid and ethanol, especially under basic or strongly acidic conditions. Here's how to minimize this:
-
Use a Mild Base for Neutralization: When neutralizing the acidic catalyst, use a mild base like sodium bicarbonate rather than strong bases like sodium hydroxide. Add the base slowly and with cooling to control the exotherm.
-
Minimize Contact Time with Aqueous Layers: Perform extractions and washes as quickly as possible to reduce the time the ester is in contact with the aqueous phase.
-
Work at Lower Temperatures: If possible, perform the workup at a lower temperature (e.g., in an ice bath) to slow down the rate of hydrolysis.
Issue 4: Incomplete Reaction Conversion
Question: My TLC analysis shows that a significant amount of picolinic acid remains even after prolonged reaction time. How can I drive the reaction to completion?
Answer:
Incomplete conversion is a common issue tied to the reaction equilibrium. Here are some strategies to push the reaction forward:
-
Increase the Molar Ratio of Alcohol: As shown in the table below for a generic Fischer esterification, increasing the excess of the alcohol can significantly improve the yield.[1][2]
-
Azeotropic Removal of Water: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (like toluene) is a very effective method to remove the water byproduct and drive the reaction to completion.[3]
-
Choice of Catalyst: While sulfuric acid is a common and effective catalyst, you could also consider using p-toluenesulfonic acid, which is a solid and can be easier to handle.[4][7]
Data Presentation
Table 1: Effect of Ethanol to Acetic Acid Molar Ratio on Ester Yield in a Generic Fischer Esterification [1][2]
| Molar Ratio (Alcohol:Acid) | Approximate Yield (%) |
| 1:1 | 65 |
| 10:1 | 97 |
| 100:1 | 99 |
Note: This data is for the esterification of acetic acid with ethanol and serves as a general illustration of Le Chatelier's principle in Fischer esterifications. The specific yields for this compound synthesis may vary.
Experimental Protocols
Standard Protocol for this compound Synthesis via Fischer Esterification [5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine picolinic acid (e.g., 5.0 g, 41 mmol), anhydrous ethanol (e.g., 40 mL), and concentrated sulfuric acid (e.g., 12 mL).
-
Reaction: Heat the mixture to reflux and maintain the reflux overnight.
-
Monitoring: Monitor the progress of the reaction by TLC. Prepare a solution of your reaction mixture in a suitable solvent (e.g., ethyl acetate). On a silica gel TLC plate, spot the starting material (picolinic acid), the reaction mixture, and a co-spot of both. A suitable mobile phase is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). Visualize the spots under UV light. The reaction is complete when the picolinic acid spot in the reaction mixture lane has disappeared.
-
Workup:
-
Cool the reaction mixture to room temperature and then concentrate it under reduced pressure to remove the excess ethanol.
-
Carefully pour the residue into cold water (e.g., 25 mL).
-
Slowly neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will generate CO2 gas.
-
Extract the aqueous layer with an organic solvent like dichloromethane (B109758) or ethyl acetate (e.g., 3 x 25 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) or sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the organic solution under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. bio-conferences.org [bio-conferences.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Purification of Crude Ethyl Picolinate by Column Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude ethyl picolinate (B1231196) using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude ethyl picolinate synthesized from picolinic acid and ethanol?
A1: The most common impurities include unreacted picolinic acid, residual ethanol, and the hydrolysis product, picolinic acid, which may form during the reaction workup.[1] Depending on the synthesis method, other byproducts could also be present.
Q2: What is the recommended stationary phase for the column chromatography of this compound?
A2: Silica (B1680970) gel is the most common stationary phase for the purification of this compound.[1] However, due to the basic nature of the pyridine (B92270) ring in this compound, interactions with the acidic silanol (B1196071) groups on the silica surface can occur.[2] This may lead to peak tailing or decomposition. In such cases, using deactivated silica gel or an alternative stationary phase like neutral alumina (B75360) is recommended.[1][2]
Q3: How do I choose the right solvent system (mobile phase)?
A3: The ideal solvent system is typically determined by thin-layer chromatography (TLC) prior to running the column. A good starting point for this compound is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297).[1] The polarity is adjusted until the this compound spot has an Rf value between 0.2 and 0.4 on the TLC plate, which generally provides the best separation.[3]
Q4: My this compound seems to be decomposing on the column. What can I do?
A4: Decomposition on the column is often due to the acidity of the silica gel.[2] To mitigate this, you can use deactivated silica gel. This can be prepared by treating the silica gel with a base like triethylamine (B128534).[4][5][6] Alternatively, adding a small amount of triethylamine (0.1-1%) to the eluent can also help neutralize the acidic sites on the silica gel.[2]
Q5: Can I use gradient elution to purify this compound?
A5: Yes, gradient elution is often more efficient for purifying crude mixtures.[7][8] You would start with a less polar solvent mixture (e.g., a higher ratio of hexane (B92381) to ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate during the elution.[8] This allows for the initial elution of non-polar impurities, followed by the elution of your product, and finally, the elution of more polar impurities.
Experimental Protocols
Protocol 1: Determining the Optimal Solvent System using Thin-Layer Chromatography (TLC)
-
Sample Preparation: Dissolve a small amount of the crude this compound in a suitable solvent like ethyl acetate or dichloromethane.
-
Spotting: Spot the dissolved sample onto a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a mixture of hexanes and ethyl acetate. Start with a non-polar mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity in subsequent tests (e.g., 8:2, 7:3).
-
Visualization: Visualize the spots under a UV lamp (254 nm).
-
Analysis: The optimal solvent system is the one that gives your this compound spot an Rf value between 0.2 and 0.4, with good separation from impurity spots.
Protocol 2: Column Chromatography of Crude this compound
-
Column Preparation:
-
Select a glass column of appropriate size for the amount of crude material. A general guideline is to use a silica gel to crude sample weight ratio of 30:1 to 100:1 for challenging separations.[8]
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (determined by TLC).
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.
-
Add a thin layer of sand on top of the packed silica gel.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluent. Carefully apply the sample solution to the top of the silica gel using a pipette.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[1]
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
If using a gradient elution, gradually increase the polarity of the solvent system.
-
-
Fraction Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
| Parameter | Recommended Value/Range | Purpose |
| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh for flash) | Standard adsorbent for compounds of moderate polarity. |
| Alternative Stationary Phase | Neutral Alumina, Deactivated Silica Gel | For acid-sensitive compounds like pyridine derivatives to prevent decomposition.[1][2] |
| Mobile Phase (Starting Point) | Hexanes:Ethyl Acetate (e.g., 9:1 to 7:3 v/v) | Adjust ratio based on TLC results.[1] |
| Optimal Rf on TLC | 0.2 - 0.4 | Ensures good separation and reasonable elution time.[3] |
| Silica Gel to Crude Sample Ratio | 30:1 to 100:1 (w/w) | Higher ratios are used for more difficult separations.[8] |
| Elution Mode | Isocratic or Gradient | Gradient elution is generally more efficient for crude mixtures.[7][8] |
| Expected Purity | >98% (product dependent) | Dependent on the successful removal of impurities.[2] |
| Expected Yield | 60-90% | Varies depending on the purity of the crude material and the success of the separation. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product does not elute from the column | Solvent system is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). |
| Strong interaction with silica gel. | Use deactivated silica gel or add triethylamine (0.1-1%) to the eluent.[2] Consider switching to a neutral alumina stationary phase.[1] | |
| Poor separation of product and impurities | Incorrect solvent system. | Re-optimize the solvent system using TLC to achieve better separation of spots. |
| Column overloading. | Reduce the amount of crude material loaded onto the column.[8] | |
| Improperly packed column (channeling). | Ensure the silica gel is packed uniformly without air bubbles or cracks. | |
| Peak tailing (streaking on TLC) | Strong interaction between the basic pyridine nitrogen and acidic silica gel. | Add a small amount of triethylamine (0.1-1%) to the eluent to compete for active sites on the silica.[2] |
| Sample is too concentrated. | Load a more dilute solution of the crude material. | |
| Co-elution with picolinic acid | Picolinic acid is polar and can travel with the eluent. | Pre-treat the crude mixture with an acid-base extraction to remove the acidic picolinic acid.[1] Alternatively, add a small amount of a volatile acid (e.g., acetic acid) to the eluent to suppress the ionization of picolinic acid, making it less polar.[1] |
| Product decomposition on the column | Silica gel is too acidic. | Use deactivated silica gel or a less acidic stationary phase like neutral alumina.[1][2] Minimize the time on the column by using a faster flow rate or a steeper gradient. |
Visualizations
Caption: Experimental workflow for the purification of crude this compound.
Caption: Troubleshooting decision tree for common column chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Successful Protein Purification: Gradient elution – LAMBDA OMNICOLL | LAMBDA Laboratory Instruments [fractioncollector.info]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis and Purification of Ethyl Picolinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis and purification of ethyl picolinate (B1231196).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing ethyl picolinate?
The most prevalent laboratory and industrial method for synthesizing this compound is the Fischer-Speier esterification.[1] This reaction involves treating picolinic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid, and heating the mixture under reflux.[2][3] The use of excess alcohol helps to shift the chemical equilibrium towards the formation of the ester product.[4]
Q2: What are the common impurities encountered in this compound synthesis?
During the synthesis of this compound via Fischer esterification, several impurities can arise:
-
Unreacted Picolinic Acid: Due to the reversible nature of the reaction, some starting material may remain.[5]
-
Water: A byproduct of the esterification reaction. Its presence can shift the equilibrium back towards the starting materials.[1][6]
-
Excess Ethanol: Used in excess to drive the reaction forward.
-
Side Products: Depending on reaction conditions, side reactions can occur. For instance, at high temperatures, stronger acids might lead to slight degradation or the formation of colored impurities.[7]
-
Residual Acid Catalyst: Traces of the strong acid catalyst (e.g., sulfuric acid) will be present in the crude product.
Q3: How does the pyridine (B92270) nitrogen affect the reaction and purification?
The lone pair of electrons on the pyridine nitrogen atom can act as a Lewis base.[8] In acidic conditions used for Fischer esterification, the nitrogen is protonated. This can influence the electronic properties of the ring and the reactivity of the carboxylic acid.[5][8] During workup, this basicity allows for the removal of acidic impurities by washing with a mild aqueous base.
Q4: Why is my purified this compound decomposing over time?
The stability of this compound can be affected by residual impurities. Trace amounts of acid or base left over from the synthesis and purification can catalyze the hydrolysis of the ester back to picolinic acid and ethanol.[2][5] To ensure stability, the product must be thoroughly purified and stored in a cool, dry, and tightly sealed container.[9]
Troubleshooting Guides
Issue 1: Low Yield After Aqueous Workup
Question: I am experiencing a significant loss of my this compound product during the aqueous workup. What could be the cause and how can I prevent this?
Answer: The most probable cause is the hydrolysis of the ester bond back to the carboxylic acid (picolinic acid) and ethanol.[2] This can be exacerbated by either acidic or basic conditions during the wash steps.[5]
Recommendations:
-
Temperature Control: Perform the workup at a lower temperature, such as in an ice bath, to reduce the rate of hydrolysis.[5]
-
Use Mild Bases: When neutralizing residual acid, use a mild base like saturated sodium bicarbonate (NaHCO₃) solution instead of strong bases (e.g., NaOH).[5]
-
Efficient Extraction: Perform extractions quickly to minimize the contact time between the ester and the aqueous phase.
-
Brine Wash: Always perform a final wash with a saturated sodium chloride (brine) solution. This helps to remove the bulk of the dissolved water from the organic layer before the final drying step, making the drying agent more effective.[5][6]
Issue 2: Difficulty Separating this compound from Picolinic Acid by Column Chromatography
Question: My product and the unreacted picolinic acid are co-eluting during silica (B1680970) gel column chromatography. How can I improve the separation?
Answer: Picolinic acid is polar and can be somewhat mobile on a silica gel column, especially with more polar solvent systems, leading to poor separation from the slightly less polar this compound.[5]
Recommendations:
-
Acid-Base Extraction Pre-Chromatography: Before running the column, dissolve the crude product in an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and wash it with a mild aqueous base like saturated sodium bicarbonate solution. This will convert the acidic picolinic acid into its water-soluble sodium salt, which will partition into the aqueous layer, effectively removing it from the organic phase.[5]
-
Modify the Mobile Phase:
-
Add Triethylamine (B128534): Adding a small amount of a volatile base like triethylamine (e.g., 0.1-1%) to the eluent can deprotonate the picolinic acid, causing it to bind very strongly to the silica gel and remain at the baseline, while the neutral ester elutes normally.[5]
-
Add Acetic Acid: Alternatively, adding a small amount of a volatile acid like acetic acid to the eluent can suppress the ionization of the picolinic acid, making it less polar and potentially altering its retention time to improve separation.[5]
-
-
Use a Different Stationary Phase: Consider using neutral or basic alumina (B75360) as the stationary phase, which may offer different selectivity compared to the acidic silica gel.[5]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2524-52-9 | [2] |
| Molecular Formula | C₈H₉NO₂ | [2] |
| Molecular Weight | 151.16 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [2][9] |
| Boiling Point | 240-241 °C (lit.) | [10] |
| Melting Point | 2 °C (lit.) | [10] |
| Density | 1.119 g/mL at 25 °C (lit.) | [10] |
| Refractive Index (n20/D) | 1.509 - 1.511 (lit.) | [10][11] |
| Flash Point | 107 °C (closed cup) | [9][10] |
Table 2: Common Solvents for Extraction and Chromatography
| Solvent | Boiling Point (°C) | Density (g/mL) | Use Case |
| Dichloromethane (B109758) | 39.6 | 1.33 | Extraction, Chromatography |
| Ethyl Acetate | 77.1 | 0.902 | Extraction, Chromatography |
| Hexane | 69 | 0.655 | Chromatography |
| Ethanol | 78.4 | 0.789 | Reactant, Recrystallization |
| Water | 100 | 1.00 | Aqueous Wash |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
This protocol is a general guideline for the synthesis of this compound.[2][12]
-
Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add picolinic acid (1.0 eq).
-
Reagents: Add anhydrous ethanol (approx. 10 eq) to the flask, followed by the slow, careful addition of concentrated sulfuric acid (approx. 0.3 eq) while cooling the flask in an ice bath.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker containing ice water.
-
Carefully neutralize the solution by adding saturated sodium bicarbonate solution portion-wise until effervescence ceases (pH ~7-8).
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane (3x volumes).
-
Combine the organic layers and wash sequentially with water (1x volume) and then brine (1x volume).[6]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or dichloromethane and load it onto the top of the silica column.
-
Elution: Begin eluting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate). Gradually increase the polarity of the eluent (e.g., to 7:3 or 1:1 Hexane:Ethyl Acetate) to elute the product.[13]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Fischer esterification mechanism for this compound synthesis.
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 2524-52-9 [smolecule.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. bio-conferences.org [bio-conferences.org]
- 8. benchchem.com [benchchem.com]
- 9. This compound CAS 2524-52-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 10. Ethyl 2-picolinate 99 2524-52-9 [sigmaaldrich.com]
- 11. ethyl 2-picolinate, 2524-52-9 [thegoodscentscompany.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
Preventing hydrolysis of ethyl picolinate during workup
Welcome to the Technical Support Center for Ethyl Picolinate (B1231196). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and purification of ethyl picolinate, with a specific focus on preventing its hydrolysis during experimental workups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hydrolysis a concern?
This compound is an organic compound, an ester of picolinic acid and ethanol (B145695). It is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. Like all esters, it is susceptible to hydrolysis, which is the cleavage of the ester bond to form picolinic acid and ethanol. This is a significant concern during reaction workups as it leads to product loss and introduces impurities that can be difficult to separate.
Q2: What are the main factors that promote the hydrolysis of this compound during workup?
The primary factors that promote the hydrolysis of this compound are the presence of strong acids or bases, elevated temperatures, and prolonged contact with water. The pyridine (B92270) nitrogen in the picolinate structure can be protonated under acidic conditions, which can influence the ester's susceptibility to hydrolysis.
Q3: How can I visually identify if my this compound has hydrolyzed?
Hydrolysis of this compound results in the formation of picolinic acid. If significant hydrolysis has occurred, you may observe a decrease in the yield of your this compound. Chromatographic techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to detect the presence of picolinic acid as a more polar impurity compared to the ester.
Q4: Are there any analytical techniques to quantify the extent of hydrolysis?
Yes, techniques like HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to quantify the amount of this compound and picolinic acid in a sample. By comparing the integration of characteristic peaks of both the ester and the carboxylic acid in an NMR spectrum, or by creating a calibration curve for HPLC analysis, you can determine the percentage of hydrolysis.
Troubleshooting Guide: Preventing Hydrolysis During Workup
This guide provides solutions to common problems encountered during the workup of reactions involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound after aqueous workup. | Hydrolysis of the ester due to acidic or basic conditions. | - Neutralize with a mild base: Use a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize any residual acid. Avoid strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).[1][2] - Control the temperature: Perform the workup at a low temperature (0-5 °C) by using an ice bath to slow down the rate of hydrolysis.[3] - Minimize contact time with water: Perform extractions and washes as quickly as possible. |
| Formation of an emulsion during extraction. | The presence of both organic and aqueous soluble components, sometimes exacerbated by the basic nature of pyridine derivatives. | - Gentle mixing: Instead of vigorous shaking, gently invert the separatory funnel to mix the layers. - Addition of brine: Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[4] - Filtration: Filter the emulsified mixture through a pad of Celite or glass wool.[5] - Centrifugation: If available, centrifuging the mixture can effectively separate the layers.[4] |
| Difficulty in removing acidic impurities without causing hydrolysis. | Using a base that is too strong or using it for a prolonged period. | - Use a weak inorganic base: A saturated solution of sodium bicarbonate is generally the best choice for neutralizing acids without significantly promoting ester hydrolysis.[2] - Perform quick washes: Do not let the organic layer remain in contact with the basic aqueous solution for an extended period. |
| Presence of water in the final product. | Incomplete drying of the organic layer. | - Use a brine wash: Before using a drying agent, wash the organic layer with brine to remove the bulk of dissolved water.[4] - Thorough drying: Use an adequate amount of a suitable drying agent like anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). Ensure the drying agent is free-flowing and not clumped together. |
Quantitative Data: pH-Dependent Hydrolysis of this compound
The stability of this compound is highly dependent on the pH of the aqueous environment. The following table summarizes the calculated logarithmic hydrolysis rate constants (log kₕ) at different pH values. A more negative log kₕ value indicates a slower rate of hydrolysis.
| pH | log kₕ (s⁻¹) (Calculated) | Relative Stability |
| 5 | -8.0 | High |
| 7 | -6.5 | Moderate |
| 9 | -4.5 | Low |
Data sourced from the US Environmental Protection Agency (EPA) SPARC calculator. It is important to note that these are calculated values and may differ from experimental results.[6]
Experimental Protocols
Protocol 1: Standard Workup Procedure for Fischer Esterification of Picolinic Acid
This protocol describes a standard workup for the synthesis of this compound from picolinic acid and ethanol using an acid catalyst (e.g., sulfuric acid).[1]
-
Cooling: After the reaction is complete, cool the reaction mixture to room temperature.
-
Concentration: Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Quenching: Carefully pour the concentrated residue into a beaker containing ice-cold water.
-
Neutralization: Slowly add a saturated solution of sodium carbonate (Na₂CO₃) with stirring until the pH of the aqueous solution is neutral to slightly basic (pH 7-8). Be cautious as CO₂ gas will evolve.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane (B109758) (CH₂Cl₂).
-
Washing: Combine the organic layers and wash once with a saturated solution of sodium chloride (brine).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography.
Protocol 2: Mild Workup for a Reaction Mixture Containing this compound and Acidic Impurities
This protocol is suitable for isolating this compound from a reaction mixture that contains acidic byproducts or unreacted acidic starting materials.
-
Solvent Addition: Dilute the reaction mixture with an appropriate organic solvent such as ethyl acetate (B1210297) or diethyl ether.
-
Cooling: Cool the mixture to 0-5 °C in an ice bath.
-
Bicarbonate Wash: Transfer the mixture to a separatory funnel and wash twice with a saturated solution of sodium bicarbonate (NaHCO₃). Monitor the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Water Wash: Wash the organic layer once with deionized water.
-
Brine Wash: Wash the organic layer once with a saturated solution of sodium chloride (brine).
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filtration and Concentration: Filter off the drying agent and remove the solvent under reduced pressure.
Visualizations
Caption: Pathways of this compound hydrolysis.
Caption: Recommended workup workflow to prevent hydrolysis.
References
Improving reaction times for ethyl picolinate synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the synthesis of ethyl picolinate (B1231196), with a focus on improving reaction times and overall efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method for synthesizing ethyl picolinate? A1: The most prevalent laboratory-scale method is the Fischer-Speier esterification of picolinic acid with ethanol (B145695).[1][2] This equilibrium-driven reaction is typically conducted under reflux conditions using a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[2][3]
Q2: My Fischer esterification reaction is very slow. What are the primary factors that influence the reaction time? A2: The slow pace of Fischer esterification is due to it being a reversible reaction.[3] Key factors influencing the rate are:
-
Temperature: Higher temperatures accelerate the reaction by increasing molecular kinetic energy. Refluxing is standard practice.[4]
-
Catalyst: A strong acid catalyst is essential to protonate the carboxylic acid, making it more electrophilic. The concentration and type of catalyst can be optimized.[5]
-
Water Removal: The reaction produces water as a byproduct. As the concentration of water increases, the reverse reaction (ester hydrolysis) is favored, slowing the net formation of the product.[5]
-
Reagent Concentration: Using an excess of one reactant, typically ethanol which can also serve as the solvent, helps to push the equilibrium towards the product side.[2]
Q3: Are there faster methods for preparing this compound? A3: Yes, a significantly faster and non-reversible method involves converting picolinic acid into its more reactive acyl chloride derivative, picolinoyl chloride, using a reagent like thionyl chloride (SOCl₂).[2] This acyl chloride then reacts rapidly with ethanol, often at room temperature or below, to form this compound. However, this method involves handling more hazardous reagents.[2][3]
Q4: Can the pyridine (B92270) nitrogen atom in picolinic acid interfere with the reaction? A4: Yes, the lone pair of electrons on the pyridine nitrogen can act as a Lewis base. In reactions involving metal catalysts, the nitrogen can coordinate to the metal, potentially inhibiting the catalytic cycle.[4] During acid-catalyzed esterification, the nitrogen can be protonated, which can affect the electronic properties of the ring, though the reaction is still highly effective.[4]
Q5: What are the common impurities in this compound synthesis and how are they removed? A5: The most common impurities are unreacted picolinic acid and residual acid catalyst. These are typically removed during the workup by washing the crude product with a mild aqueous base, such as a saturated sodium bicarbonate solution, to neutralize and extract the acids.[2][6] Further purification can be achieved by vacuum distillation or column chromatography.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Slow Reaction Rate or Incomplete Conversion | 1. Equilibrium Limitation: Water produced during the reaction is causing hydrolysis of the ester, slowing the net reaction.[5] 2. Insufficient Catalyst: The amount or activity of the acid catalyst is too low.[5] 3. Low Temperature: The reaction temperature is not high enough to achieve a practical rate.[4] 4. Wet Reagents: Presence of water in the picolinic acid or ethanol at the start of the reaction. | 1. Remove Water: Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water as it forms.[5] Alternatively, add molecular sieves to the reaction mixture. 2. Optimize Catalyst: Use a fresh, anhydrous acid catalyst. Carefully increase the catalyst loading (e.g., from 1-2% to 5% of the mass of the carboxylic acid).[5] 3. Increase Temperature: Ensure the reaction is maintained at a steady reflux.[4] 4. Use Anhydrous Reagents: Ensure ethanol is anhydrous and picolinic acid is thoroughly dried before use. |
| Low Yield After Workup | 1. Product Loss During Extraction: Emulsion formation during the aqueous wash can lead to loss of product.[5] 2. Incomplete Reaction: The reaction was not allowed to proceed to completion (see above). 3. Ester Hydrolysis: Vigorous or prolonged washing with a strong base during neutralization can hydrolyze the ester product back to picolinic acid. | 1. Break Emulsions: Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions. 2. Monitor Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material before stopping the reaction.[2] 3. Use Mild Base: Use a saturated solution of sodium bicarbonate or sodium carbonate for neutralization instead of stronger bases like NaOH.[7] |
| Product is Contaminated or Difficult to Purify | 1. Co-elution with Starting Material: Unreacted picolinic acid can be difficult to separate from the ester via column chromatography due to its polarity.[6] 2. Side Products: At very high temperatures or with certain catalysts, side reactions may occur. | 1. Pre-purification Extraction: Perform a thorough acid-base extraction before chromatography. Dissolve the crude product in a solvent like ethyl acetate (B1210297) and wash with sodium bicarbonate solution to remove the acidic starting material.[6] 2. Optimize Conditions: If side products are suspected, try running the reaction at a slightly lower temperature for a longer time. |
Experimental Protocols
Method 1: Fischer-Speier Esterification (Standard Method)
This protocol is based on the traditional acid-catalyzed esterification.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add picolinic acid (1.0 eq) and anhydrous ethanol (10-20 eq). Ethanol serves as both a reactant and the solvent.[7]
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.1-0.2 eq).[2]
-
Reaction: Heat the mixture to a gentle reflux and maintain for 4-24 hours. The reaction progress should be monitored by TLC until the starting picolinic acid spot is consumed.[2]
-
Workup: Cool the mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.[2]
-
Neutralization: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate until CO₂ evolution ceases, followed by a wash with brine.[2]
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Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and evaporate the solvent to yield the crude this compound.[2] The product can be further purified by vacuum distillation.
Method 2: Synthesis via Picolinoyl Chloride (Fast Method)
This two-step protocol offers a much faster conversion rate.
Step A: Preparation of Picolinoyl Chloride
-
Setup: In a fume hood, suspend picolinic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (B109758) (DCM) in a round-bottom flask with a reflux condenser connected to a gas trap (for HCl and SO₂).
-
Reagent Addition: Add thionyl chloride (1.5-2.0 eq) dropwise to the suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[2]
-
Reaction: Heat the mixture to a gentle reflux until the solid picolinic acid has completely dissolved and gas evolution has ceased.
-
Isolation: Carefully remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude picolinoyl chloride, which is often used immediately in the next step.[2]
Step B: Esterification
-
Setup: In a separate flask, prepare a solution of anhydrous ethanol (1.2-1.5 eq) and a non-nucleophilic base like triethylamine (B128534) (1.2 eq) in dry DCM, and cool the mixture in an ice bath.
-
Reaction: Dissolve the crude picolinoyl chloride from Step A in dry DCM and add it dropwise to the cold ethanol solution with vigorous stirring.[2]
-
Workup: Allow the reaction to stir for 1-2 hours at room temperature. Filter the mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.[2]
Visualized Workflows
Caption: Experimental workflow for this compound synthesis via Fischer esterification.
Caption: Troubleshooting decision tree for slow this compound synthesis reactions.
References
Technical Support Center: Synthesis of Ethyl Picolinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of ethyl picolinate (B1231196).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing ethyl picolinate?
The most prevalent and straightforward method for synthesizing this compound is the Fischer-Speier esterification of picolinic acid with ethanol (B145695) using a strong acid catalyst, typically concentrated sulfuric acid.[1][2] This reaction involves heating the reactants to drive the condensation reaction, which produces this compound and water as a byproduct.
Q2: My reaction yield is consistently low. What are the primary factors affecting the yield of this compound?
Low yields in the synthesis of this compound are often attributed to the reversible nature of the Fischer esterification reaction.[1][3] The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials (picolinic acid and ethanol) through hydrolysis. To maximize your yield, it is crucial to shift the equilibrium towards the product side.
Several factors significantly impact the yield:
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Reaction Equilibrium: The Fischer esterification is an equilibrium process. The accumulation of water will inhibit the forward reaction.[3]
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Reactant Molar Ratio: Using a large excess of one reactant, typically ethanol, can help drive the equilibrium towards the formation of the ester.[3]
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Water Removal: The most effective way to increase the yield is to remove water as it is formed. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture.[2]
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Catalyst Concentration: An appropriate amount of a strong acid catalyst is necessary to protonate the carbonyl group of the picolinic acid, making it more susceptible to nucleophilic attack by ethanol.
-
Reaction Temperature and Time: The reaction requires heating to proceed at a reasonable rate. However, excessively high temperatures or prolonged reaction times can lead to an increase in side reactions.
Q3: What are the most common side reactions and byproducts I should be aware of during the synthesis of this compound?
Besides the reverse hydrolysis reaction, several side reactions can occur, leading to the formation of impurities that may complicate purification and reduce the overall yield.
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Hydrolysis: This is the reverse of the esterification reaction, where the this compound reacts with water to revert to picolinic acid and ethanol. This is the most significant factor contributing to lower yields.
-
Diethyl Ether Formation: In the presence of a strong acid catalyst like sulfuric acid, ethanol can undergo acid-catalyzed dehydration to form diethyl ether, particularly at temperatures around 130-140°C.[4][5]
-
Ethylene (B1197577) Formation: At higher temperatures (above 150°C), the dehydration of ethanol can lead to the formation of ethylene gas.[4][5]
-
Decarboxylation: While less common under typical esterification conditions, picolinic acid can potentially undergo decarboxylation (loss of CO₂) at very high temperatures.[6]
-
Charring/Sulfonation: Concentrated sulfuric acid is a powerful dehydrating and oxidizing agent. At high temperatures, it can cause charring of the organic materials.
Q4: How can I effectively purify my crude this compound?
A multi-step purification process is typically required to isolate pure this compound from unreacted starting materials, the acid catalyst, and any byproducts.
-
Neutralization and Extraction: After the reaction is complete, the mixture should be cooled and then neutralized with a base (e.g., sodium carbonate or sodium bicarbonate solution) to remove the sulfuric acid catalyst and any unreacted picolinic acid.[7] The this compound can then be extracted into an organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297).
-
Washing: The organic layer should be washed with water to remove any remaining salts and water-soluble impurities. A wash with brine (saturated sodium chloride solution) can help to break up emulsions and further dry the organic layer.
-
Drying: The organic extract should be dried over an anhydrous drying agent such as magnesium sulfate (B86663) or sodium sulfate to remove residual water.
-
Solvent Removal: The solvent can be removed under reduced pressure using a rotary evaporator.
-
Distillation: The final purification of the crude this compound is typically achieved by vacuum distillation to separate it from any less volatile impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield of this compound | The reaction has reached equilibrium and the reverse reaction (hydrolysis) is significant. | - Use a large excess of ethanol (it can also serve as the solvent).- Remove water as it forms using a Dean-Stark apparatus or by adding molecular sieves to the reaction mixture.[2] |
| Incomplete reaction. | - Ensure an adequate amount of a strong acid catalyst (e.g., concentrated H₂SO₄) is used.- Increase the reaction time or temperature, but monitor for byproduct formation. | |
| Presence of Unreacted Picolinic Acid in Product | Incomplete reaction or hydrolysis during workup. | - Ensure the reaction has gone to completion using techniques like TLC.- During the workup, perform a thorough extraction with a basic solution (e.g., saturated sodium bicarbonate) to remove the acidic picolinic acid.[8] |
| Product is Contaminated with a Low-Boiling Impurity | Formation of diethyl ether as a byproduct from the acid-catalyzed dehydration of ethanol.[4] | - Carefully control the reaction temperature to below 140°C.- Purify the final product via fractional distillation to separate the lower-boiling diethyl ether from the this compound. |
| Dark Brown or Black Reaction Mixture | Charring of the organic material by the concentrated sulfuric acid catalyst, especially at high temperatures. | - Avoid excessive heating of the reaction mixture.- Add the sulfuric acid slowly and with cooling to control the initial exotherm. |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
Materials:
-
Picolinic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Sodium carbonate
-
Dichloromethane (or ethyl acetate)
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine picolinic acid (1 equivalent) and a significant excess of anhydrous ethanol (e.g., 10-20 equivalents).
-
With stirring, slowly and carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker containing a saturated solution of sodium carbonate to neutralize the acid. Be cautious as this will cause gas evolution (CO₂).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
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Combine the organic extracts and wash with deionized water, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Visualizations
Caption: Main reaction and key side reactions in this compound synthesis.
Caption: Troubleshooting workflow for low yield of this compound.
Caption: Purification workflow for this compound.
References
- 1. byjus.com [byjus.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting low yield in ethyl picolinate metal complexation
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in ethyl picolinate (B1231196) metal complexation experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is very low. What are the most common causes?
Low yields in ethyl picolinate metal complexation can stem from several factors:
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Purity of Starting Materials: Impurities in the this compound ligand or the metal salt can lead to side reactions or inhibit complex formation. Ensure the ligand is pure and the metal salt is of high quality and appropriate hydration state.
-
Suboptimal Stoichiometry: An incorrect metal-to-ligand molar ratio is a frequent cause of low yield. The optimal ratio should be determined experimentally, but a 1:2 or 1:3 metal-to-ligand ratio is a common starting point for divalent metals.
-
Reaction Conditions: Temperature, reaction time, and solvent choice are critical. The reaction may not have reached equilibrium, or the complex may be unstable under the chosen conditions.
-
Presence of Water: While some syntheses are performed in aqueous or alcoholic solutions, anhydrous conditions are often necessary to prevent hydrolysis of the this compound ester group or formation of undesired aqua complexes.
-
Product Loss During Workup: The complex may have some solubility in the wash solvents, or it may not fully precipitate from the reaction mixture. Inadequate purification techniques can also lead to significant product loss.
Q2: I observe a color change, but no precipitate forms. What should I do?
A color change indicates that a reaction is occurring and a complex is likely forming in solution. The absence of a precipitate could mean:
-
The complex is soluble in the reaction solvent. Try removing the solvent under reduced pressure. If an oil or solid remains, you can then attempt to crystallize it from a different solvent system.
-
The concentration is too low. The complex may be below its saturation point. Try concentrating the solution.
-
An anti-solvent is needed. The addition of a solvent in which the complex is insoluble can induce precipitation. For example, if your reaction is in ethanol (B145695), adding diethyl ether or a non-polar solvent like hexane (B92381) can often cause the product to crash out.
Q3: My product seems to be an oil or is difficult to crystallize. How can I purify it?
Oily products or those resistant to crystallization can be challenging. Here are some strategies:
-
Solvent Screening for Recrystallization: Systematically test different solvents and solvent mixtures. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Vapor Diffusion: Dissolve your complex in a minimal amount of a good solvent and place this vial inside a larger, sealed container with a more volatile "anti-solvent" (a solvent in which the complex is insoluble). The slow diffusion of the anti-solvent vapor into the solution can promote the growth of high-quality crystals.
-
Column Chromatography: While not always ideal for metal complexes due to potential decomposition on the stationary phase, it can be an effective purification method. Use a suitable adsorbent like silica (B1680970) gel or alumina (B75360) and a solvent system that provides good separation of your complex from impurities.
Q4: Can the this compound ligand decompose during the reaction?
Yes, the ester group of this compound can be susceptible to hydrolysis, especially under acidic or basic conditions, or in the presence of water at elevated temperatures. This would convert the this compound back to picolinic acid, which could then compete in the complexation reaction, leading to a mixture of products. It is crucial to control the pH and minimize water if hydrolysis is a suspected side reaction.
Q5: How does the choice of metal salt anion (e.g., chloride, nitrate, perchlorate) affect the reaction?
The counter-ion of the metal salt can play a significant role. Some anions, like perchlorate (B79767) and nitrate, are weakly coordinating and are less likely to interfere with the binding of this compound. Other anions, like chloride or bromide, can be coordinating ligands themselves and may compete with this compound, potentially forming mixed-ligand complexes or affecting the final structure and yield.
Troubleshooting Guide
This section provides a logical workflow to diagnose and resolve issues of low yield.
Data Summary Table
The optimal conditions for this compound complexation can vary depending on the specific metal ion used. The following table summarizes typical starting parameters found in the literature for divalent transition metals.
| Parameter | Cobalt (II) | Nickel (II) | Copper (II) | Zinc (II) |
| Molar Ratio (Metal:Ligand) | 1:2 to 1:3 | 1:2 to 1:3 | 1:2 | 1:2 to 1:3 |
| Solvent | Ethanol, Methanol | Ethanol | Ethanol, Water | Ethanol |
| Temperature (°C) | 25 - 80 (Reflux) | 25 - 80 (Reflux) | 25 (Room Temp) | 25 - 80 (Reflux) |
| Reaction Time (h) | 2 - 6 | 2 - 6 | 1 - 4 | 2 - 6 |
| Typical Anion | Cl⁻, ClO₄⁻, SCN⁻ | Cl⁻, ClO₄⁻, SCN⁻ | Cl⁻, AcO⁻, ClO₄⁻ | Cl⁻, ClO₄⁻, SCN⁻ |
| Notes | Often forms octahedral or tetrahedral complexes. | Typically forms octahedral complexes. | Prone to Jahn-Teller distortion; often forms distorted octahedral complexes. | Typically forms octahedral or tetrahedral complexes. |
Experimental Protocols
General Protocol for the Synthesis of M(II)-Ethyl Picolinate Complexes (M = Co, Ni, Cu, Zn)
This protocol provides a general starting point for the synthesis. Optimization of stoichiometry, solvent, and temperature may be required.
Materials:
-
This compound (liquid, ensure purity)
-
Metal(II) salt (e.g., CoCl₂·6H₂O, Ni(ClO₄)₂·6H₂O, Cu(OAc)₂·H₂O, ZnCl₂)
-
Anhydrous Ethanol (or other suitable solvent)
-
Diethyl ether (or other suitable anti-solvent)
-
Standard laboratory glassware (flasks, condenser, dropping funnel)
-
Magnetic stirrer and heat source
-
Filtration apparatus
Procedure:
-
Preparation of Metal Salt Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the chosen metal(II) salt in 15-20 mL of ethanol. Stir until fully dissolved. Gentle heating may be applied if necessary.
-
Preparation of Ligand Solution: In a separate beaker or flask, dissolve 2.0 to 3.0 mmol of this compound in 10 mL of ethanol.
-
Reaction: While stirring the metal salt solution, add the this compound solution dropwise over 10-15 minutes at room temperature.
-
Reaction Conditions:
-
For Cu(II) , precipitation may occur immediately upon mixing at room temperature. Stir for 1-2 hours to ensure the reaction is complete.
-
For Co(II), Ni(II), and Zn(II) , attach a condenser to the flask and heat the mixture to reflux (approximately 78-80°C for ethanol) for 2-6 hours. Monitor the reaction for the formation of a precipitate.
-
-
Isolation:
-
After the reaction period, cool the mixture to room temperature, and then further cool in an ice bath for 30 minutes to maximize precipitation.
-
If no precipitate forms upon cooling, slowly add an anti-solvent like diethyl ether (typically 20-30 mL) with stirring until the solution becomes turbid and a precipitate forms.
-
-
Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether to aid in drying.
-
Dry the final product in a vacuum oven at a moderate temperature (e.g., 40-50°C) to remove all traces of solvent.
-
-
Characterization: Characterize the obtained complex by suitable analytical methods (e.g., FT-IR, UV-Vis, elemental analysis) to confirm its identity and purity.
Technical Support Center: Scaling Up Ethyl Picolinate Production in the Lab
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the laboratory-scale synthesis of ethyl picolinate (B1231196).
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable laboratory method for synthesizing ethyl picolinate?
A1: The most prevalent and scalable laboratory method is the Fischer-Speier esterification. This reaction involves heating picolinic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as concentrated sulfuric acid.[1][2] The reaction is typically performed under reflux to drive the equilibrium towards the formation of the ethyl ester.
Q2: What are the primary challenges encountered when scaling up the Fischer esterification of picolinic acid?
A2: The main challenges in scaling up this reaction include:
-
Reaction Equilibrium: Fischer esterification is a reversible reaction. To achieve high yields, the equilibrium must be shifted towards the product. This is typically achieved by using a large excess of ethanol and/or removing the water byproduct as it forms.
-
Water Removal: The presence of water can hydrolyze the ester back to the carboxylic acid, thereby reducing the yield. Efficient removal of water is crucial, especially at a larger scale.
-
Reaction Time and Temperature: The reaction can be slow and often requires prolonged heating at reflux temperatures to reach completion.
-
Catalyst Removal and Product Purification: Neutralizing and removing the strong acid catalyst during work-up can be challenging. Subsequent purification to remove unreacted starting materials and byproducts is also a critical step.
Q3: What are some common impurities I might encounter in my this compound product?
A3: Common impurities include:
-
Unreacted picolinic acid.
-
Residual ethanol.
-
The acid catalyst or its salts after neutralization.
-
Water.
-
Byproducts from potential side reactions, though these are less common under typical Fischer esterification conditions.
Q4: Can I use a different catalyst besides sulfuric acid?
A4: Yes, other acid catalysts can be used for Fischer esterification. These include p-toluenesulfonic acid (PTSA) and certain Lewis acids.[2] The choice of catalyst may influence reaction time and yield. For more sensitive substrates, milder methods like Steglich esterification using DCC and DMAP can be employed.
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Reaction has not reached completion | Increase the reflux time and monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Equilibrium is not shifted towards products | Use a larger excess of anhydrous ethanol. If feasible, remove water as it forms using a Dean-Stark apparatus. |
| Insufficient or inactive catalyst | Ensure the correct amount of a fresh, concentrated acid catalyst is used. |
| Presence of water in reactants | Use anhydrous ethanol and ensure all glassware is thoroughly dried before starting the reaction. |
| Product loss during work-up | Picolinate esters can be susceptible to hydrolysis under acidic or basic conditions during aqueous work-up. Minimize contact time with aqueous layers and work at lower temperatures. |
Product Purity Issues
| Problem | Troubleshooting Step |
| Presence of unreacted picolinic acid | During work-up, wash the organic layer with a mild base like a saturated sodium bicarbonate solution to remove acidic starting material. Be cautious to avoid hydrolysis of the ester. |
| Co-elution during column chromatography | If picolinic acid co-elutes with the product, consider adding a small amount of a volatile acid (e.g., acetic acid) to the mobile phase to improve separation on silica (B1680970) gel. |
| Product decomposes upon standing | Ensure the final product is completely free of acidic or basic impurities and is thoroughly dried. Store under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of Picolinic Acid
This protocol describes the synthesis of this compound from picolinic acid and ethanol using sulfuric acid as a catalyst.
Materials:
-
Picolinic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Sodium carbonate
-
Magnesium sulfate
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine picolinic acid (e.g., 5.0 g, 41 mmol) and anhydrous ethanol (e.g., 40 mL).[1]
-
Slowly and carefully add concentrated sulfuric acid (e.g., 12 mL) to the mixture while cooling the flask in an ice bath.
-
Heat the reaction mixture to reflux and maintain for several hours (e.g., overnight).[1] Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the excess ethanol.
-
Pour the residue into cold water (e.g., 25 mL).
-
Carefully neutralize the aqueous solution with sodium carbonate until the pH is basic.
-
Extract the aqueous layer with dichloromethane (3 x 25 mL).[1]
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as a colorless liquid.[1]
-
Purify the crude product by vacuum distillation if necessary.
Protocol 2: Synthesis of this compound via Picolinoyl Chloride
This method involves the conversion of picolinic acid to its acid chloride followed by reaction with ethanol.
Materials:
-
Picolinic acid
-
Thionyl chloride or oxalyl chloride
-
Anhydrous ethanol
-
Triethylamine (B128534) (or another suitable base)
-
Anhydrous solvent (e.g., dichloromethane or THF)
Procedure:
-
Preparation of Picolinoyl Chloride Hydrochloride: In a fume hood, carefully add thionyl chloride (excess) to picolinic acid in a round-bottom flask. A catalytic amount of DMF can be added. The reaction is typically performed at room temperature.
-
Once the reaction is complete (gas evolution ceases), remove the excess thionyl chloride under reduced pressure to obtain the crude picolinoyl chloride hydrochloride.
-
Esterification: Dissolve the crude picolinoyl chloride hydrochloride in an anhydrous solvent like dichloromethane.
-
Cool the solution in an ice bath and add anhydrous ethanol (at least 1 equivalent).
-
Slowly add a base such as triethylamine (at least 2 equivalents) to neutralize the HCl and drive the reaction.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work-up the reaction by washing with water and brine. Dry the organic layer, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or vacuum distillation.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₉NO₂ | [3] |
| Molecular Weight | 151.16 g/mol | [3] |
| Appearance | Clear yellow or pink liquid | |
| Boiling Point | 240-241 °C | [3] |
| Melting Point | 2 °C | [3] |
| Density | 1.119 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.511 | [3] |
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR (CDCl₃) | δ 8.79 (m, 1H), 8.12 (m, 1H), 7.84 (m, 1H), 7.44 (m, 1H), 4.44 (q, 2H), 1.41 (t, 3H) | [1] |
| ¹³C NMR (CDCl₃) | δ 164, 149, 147, 136, 126, 124, 61, 14 | [1] |
| Mass Spectrum (EI) | M+ 151 (9%), 107 (35%), 78 (100%) | [1] |
Table 3: Comparison of Synthesis Methods for this compound (Illustrative)
| Method | Catalyst/Reagent | Typical Reaction Time | Typical Yield |
| Fischer Esterification | H₂SO₄ | Overnight | ~85%[1] |
| From Acyl Chloride | SOCl₂, then Et₃N | 2-4 hours | Generally high |
| Steglich Esterification | DCC, DMAP | 3 hours | Good for sterically hindered substrates |
Note: Yields for the "From Acyl Chloride" and "Steglich Esterification" methods are generalized and can vary significantly based on specific reaction conditions and scale.
Mandatory Visualizations
References
Technical Support Center: Managing Ethyl Picolinate
This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in effectively managing ethyl picolinate (B1231196) and mitigating the risks associated with its thermal decomposition.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is ethyl picolinate and what are its primary applications? A1: this compound, also known as ethyl 2-pyridinecarboxylate, is an organic compound often appearing as a clear to light red or yellow liquid.[1][2][3] It serves as a versatile intermediate in organic synthesis and is notably used in the pharmaceutical industry for the preparation of various drugs.[3][4]
Q2: What are the key physical and chemical properties of this compound? A2: Understanding the physical properties of this compound is crucial for its safe handling and storage. Key data is summarized in the table below.
Q3: Under what conditions is this compound considered stable? A3: this compound is stable under normal, recommended storage conditions.[5] To ensure its stability, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area, away from heat and sources of ignition.[1][6] An inert atmosphere is also recommended for storage.[2][3]
Q4: What are the primary hazards associated with the thermal decomposition of this compound? A4: When subjected to high temperatures, such as in a fire, this compound can decompose. This decomposition can lead to the release of irritating gases and vapors, including hazardous combustion products like carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[1][5]
Q5: What materials are incompatible with this compound? A5: To prevent unwanted reactions and potential decomposition, avoid contact with strong oxidizing agents, acids, and bases.[5]
Section 2: Troubleshooting Guide
Q: My this compound solution has darkened in color. What is the likely cause? A: Discoloration is often an indicator of degradation. This can be caused by:
-
Elevated Temperatures: Storing the compound at temperatures above the recommended room temperature.
-
Exposure to Air/Oxidizers: Improper storage allowing contact with air or incompatible oxidizing agents.[5]
-
Contamination: Presence of impurities that can catalyze decomposition.
Recommendation: If discoloration is observed, verify the purity of the material using an appropriate analytical technique (e.g., GC-MS, NMR) before use. Store the material in a cool, dry place under an inert atmosphere.[2][3]
Q: I am observing unexpected gas evolution and pressure buildup during my reaction. Could this be thermal decomposition? A: Yes. The evolution of gases such as CO, CO2, and NOx is a key sign of thermal decomposition.[1][5] If this occurs at a temperature below the boiling point, it strongly suggests that the compound is degrading.
Recommendation: Immediately and safely cool the reaction vessel. Ensure the reaction is being conducted within the thermal stability limits of the compound. Consider performing the reaction at a lower temperature or under a controlled, inert atmosphere to prevent oxidative degradation.
Q: My experiment is yielding inconsistent results or lower-than-expected purity. How can I determine if this compound decomposition is the problem? A: Inconsistent results are a common consequence of reagent degradation. The impurities formed during decomposition can interfere with the desired reaction pathway.
Recommendation:
-
Analyze the Starting Material: Confirm the purity of your this compound stock.
-
Monitor the Reaction: Use in-situ monitoring techniques (like IR spectroscopy) or sample analysis at different time points to check for the appearance of degradation byproducts.
-
Perform a Thermal Stability Test: Conduct a Thermogravimetric Analysis (TGA) on your sample to determine the precise onset temperature of decomposition under your experimental conditions.
Section 3: Data Presentation
Table 1: Physical and Thermal Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₉NO₂ | [2][7] |
| Molecular Weight | 151.16 g/mol | [2][7] |
| Appearance | Light red or Clear yellow/pink liquid | [1][2][3] |
| Melting Point | 2 °C (35.6 °F) | [1][2][3][7][8] |
| Boiling Point | 240 - 241 °C (464 - 465.8 °F) at 760 mmHg | [1][2][3][7] |
| Flash Point | 107 °C (224.6 °F) - closed cup | [1][7] |
| Density | ~1.119 g/mL at 25 °C | [2][3][7] |
Table 2: Hazardous Decomposition Products
| Product | Chemical Formula | Hazard |
| Carbon Monoxide | CO | Toxic, flammable gas |
| Carbon Dioxide | CO₂ | Asphyxiant in high concentrations |
| Nitrogen Oxides | NOx | Toxic and irritating gases |
Section 4: Experimental Protocols
Protocol: Determining Onset of Thermal Decomposition using Thermogravimetric Analysis (TGA)
This protocol outlines a general method for determining the thermal stability of this compound.
Objective: To identify the onset temperature at which this compound begins to exhibit significant mass loss due to thermal decomposition.
Materials & Equipment:
-
Thermogravimetric Analyzer (TGA)
-
High-purity nitrogen (or other inert gas) and air (or oxygen)
-
This compound sample (5-10 mg)
-
TGA sample pan (platinum or alumina)
-
Analytical balance
Methodology:
-
Sample Preparation:
-
Tare the TGA sample pan on an analytical balance.
-
Carefully dispense 5-10 mg of the this compound liquid into the pan. Record the exact mass.
-
-
Instrument Setup:
-
Place the sample pan securely in the TGA furnace.
-
Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
Continuously record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the sample mass (%) versus temperature (°C). This is the TGA thermogram.
-
Determine the onset decomposition temperature (T_onset). This is often calculated by the instrument software as the intersection of the tangent drawn from the baseline before decomposition and the tangent drawn from the point of maximum mass loss rate. A significant mass loss (e.g., >5%) indicates decomposition.
-
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | 2524-52-9 [chemicalbook.com]
- 3. Ethyl 2-picolinate [chembk.com]
- 4. This compound, 99% 250 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. afgsci.com [afgsci.com]
- 7. 2-吡啶甲酸乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Ethyl 2-picolinate | CAS#:2524-52-9 | Chemsrc [chemsrc.com]
Identifying common byproducts in ethyl picolinate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl picolinate (B1231196). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercially available ethyl picolinate?
A1: The most common impurity in this compound synthesized via Fischer-Speier esterification is unreacted picolinic acid. The typical yield for this reaction is around 85%, meaning residual starting material can be present.[1] Other potential impurities can include residual ethanol (B145695) and the acid catalyst (e.g., sulfuric acid) used in the synthesis.
Q2: How can I minimize the hydrolysis of this compound during storage?
A2: this compound can undergo hydrolysis back to picolinic acid and ethanol in the presence of water.[2] To minimize this, store this compound in a tightly sealed container in a cool, dry place, away from atmospheric moisture. Using an inert atmosphere (e.g., nitrogen or argon) for storage can also be beneficial.
Troubleshooting Guides
Fischer-Speier Esterification for this compound Synthesis
Problem: Low yield of this compound (<85%).
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Incomplete reaction | Use a large excess of the alcohol (ethanol) to shift the equilibrium towards the product.[3][4] | Increased conversion of picolinic acid to this compound. |
| Remove water as it is formed using a Dean-Stark trap to drive the reaction to completion.[4] | Shifts the equilibrium to favor the ester product, increasing yield. | |
| Increase the reaction temperature and/or prolong the reaction time. | Enhances the reaction rate, but monitor for potential decomposition. | |
| Loss of product during workup | Ensure the aqueous solution is sufficiently basified (e.g., with Na₂CO₃) during extraction to deprotonate any unreacted picolinic acid, keeping it in the aqueous layer.[1] | Minimizes the loss of the this compound product into the aqueous phase. |
| Catalyst inefficiency | Use a strong acid catalyst like concentrated sulfuric acid. | Proper catalysis is crucial for achieving a reasonable reaction rate. |
Experimental Protocol: Fischer-Speier Esterification of Picolinic Acid
-
Combine picolinic acid (1.0 eq) and a significant excess of anhydrous ethanol (e.g., 10-fold excess) in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove excess ethanol.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to remove unreacted picolinic acid and the acid catalyst.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain crude this compound.
-
Purify the product by vacuum distillation.
Workflow for Troubleshooting Low Yield in Fischer Esterification
Grignard Reaction with this compound
Problem: Formation of significant byproducts in the Grignard reaction.
| Byproduct | Potential Cause | Troubleshooting Steps | Expected Outcome |
| Ketone (single addition product) | Insufficient Grignard reagent or low reaction temperature. | Use at least two equivalents of the Grignard reagent.[5] | Drives the reaction to the desired tertiary alcohol. |
| Allow the reaction to warm to room temperature after the initial addition. | Promotes the second addition of the Grignard reagent. | ||
| Unreacted this compound | Inactive Grignard reagent due to moisture. | Ensure all glassware is oven-dried and reagents are anhydrous.[6] | Maximizes the concentration of active Grignard reagent. |
| Biphenyl (or R-R from R-MgX) | High concentration of alkyl/aryl halide during Grignard formation; elevated temperature. | Add the alkyl/aryl halide slowly to the magnesium turnings. | Minimizes the coupling side reaction. |
| Enolate formation | Sterically hindered Grignard reagent acting as a base. | Use a less sterically hindered Grignard reagent if possible. | Favors nucleophilic addition over deprotonation. |
Experimental Protocol: Grignard Reaction with this compound
-
Prepare the Grignard reagent by slowly adding a solution of the appropriate alkyl or aryl halide in anhydrous diethyl ether or THF to a flask containing magnesium turnings under an inert atmosphere.
-
Once the Grignard reagent formation is complete, cool the solution in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent to the Grignard reagent (at least 2.0 eq).
-
After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting tertiary alcohol using column chromatography.
Logical Relationship of Products in a Grignard Reaction with this compound
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. odp.library.tamu.edu [odp.library.tamu.edu]
Technical Support Center: Purification of Ethyl Picolinate Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of ethyl picolinate (B1231196) derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of ethyl picolinate derivatives in a question-and-answer format.
Issue 1: Low or No Recovery of the Desired Product After Aqueous Workup
Question: I am losing a significant amount of my this compound derivative during the aqueous workup. What is the likely cause and how can I mitigate this?
Answer: The most probable cause is the hydrolysis of the ester bond.[1][2] Picolinate esters can be susceptible to hydrolysis, particularly under acidic or basic conditions often used in aqueous workups.[1][2] The pyridine (B92270) nitrogen can be protonated under acidic conditions, making the ester more vulnerable to nucleophilic attack by water.[2] Conversely, basic conditions can lead to direct saponification.[2]
Recommendations:
-
Maintain Neutral pH: Whenever possible, perform the aqueous workup at or near a neutral pH.[1]
-
Use Mild Bases Cautiously: When neutralizing acids, use a saturated sodium bicarbonate solution with care, as a highly basic environment can promote hydrolysis.[1]
-
Minimize Contact Time: Perform extractions and washes as quickly and efficiently as possible to reduce the time your compound is in contact with the aqueous phase.[3]
-
Employ Brine Washes: Wash the organic layer with a saturated sodium chloride (brine) solution to effectively remove the bulk of the water before using a drying agent like sodium sulfate (B86663) or magnesium sulfate.[3]
-
Control Temperature: Conducting the workup at a lower temperature, for instance, in an ice bath, can help slow the rate of hydrolysis.[3]
Issue 2: Co-elution of the Product with Picolinic Acid During Column Chromatography
Question: I'm struggling to separate my this compound derivative from the unreacted picolinic acid starting material using silica (B1680970) gel chromatography. They elute very closely. How can I improve this separation?
Answer: Picolinic acids are polar and can exhibit mobility on a silica gel column, especially with polar solvent systems, leading to co-elution with the desired ester.[1] The inherent acidity of silica gel can also play a role in this issue.[1]
Recommendations:
-
Modify the Mobile Phase:
-
Add a Volatile Acid: Incorporating a small amount of a volatile acid, such as acetic acid or formic acid, into the eluent can suppress the ionization of the carboxylic acid, making it less polar and improving separation from the ester.[1]
-
Add a Volatile Base: Alternatively, adding a small amount of a volatile base like triethylamine (B128534) can deprotonate the carboxylic acid, causing it to bind more strongly to the silica gel and remain at the baseline while the ester elutes.[1]
-
-
Use a Different Stationary Phase: Consider using an alternative stationary phase like alumina (B75360) (which can be basic or neutral) as it may offer different selectivity.[1]
-
Pre-treatment of the Crude Mixture: Before chromatography, an acid-base extraction can be performed. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic starting material.[1] Exercise caution during this step to avoid ester hydrolysis.[1]
Issue 3: The Purified Product Decomposes Upon Standing
Question: My purified this compound derivative appears to be degrading over time, even during storage. What is causing this instability, and what are the proper storage procedures?
Answer: The stability of this compound derivatives can be affected by the nature of the substituents on the pyridine ring.[1] Electron-withdrawing groups can render the ester carbonyl more electrophilic and, therefore, more susceptible to nucleophilic attack by residual water or other nucleophiles.[1] Trace amounts of acid or base from the purification process can also catalyze decomposition.[1]
Recommendations:
-
Ensure High Purity: Confirm that the product is free from any acidic or basic impurities. If necessary, re-purify a small sample to see if stability improves.[1]
-
Thorough Drying: Make sure the final product is completely dry and devoid of residual solvents.[1]
-
Inert Atmosphere: Store the purified ester under an inert atmosphere, such as nitrogen or argon, to shield it from atmospheric moisture and oxygen.[1]
-
Low Temperature and Darkness: Store the compound at low temperatures (e.g., in a freezer) and protect it from light, as some compounds may be light-sensitive.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect in the synthesis of this compound derivatives?
A1: Common impurities often include:
-
Unreacted Starting Materials: The corresponding substituted picolinic acid and the alcohol used for the esterification.[1]
-
Hydrolysis Product: The substituted picolinic acid formed by the hydrolysis of the ester.[1]
-
Byproducts from Side Reactions: Depending on the synthetic route, other related substances may be present.
Q2: How do substituents on the picolinate ring influence the choice of purification strategy?
A2: Substituents can significantly alter the polarity and stability of the molecule:
-
Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN, -CF₃): These generally increase the molecule's polarity and can make the ester more prone to hydrolysis.[1] Purification may necessitate more polar solvent systems for chromatography, and neutral conditions are crucial to prevent hydrolysis.[1]
-
Electron-Donating Groups (EDGs) (e.g., -OCH₃, -N(CH₃)₂, -CH₃): These typically decrease the molecule's polarity and can enhance the ester's stability against hydrolysis.[1] Purification can often be achieved with less polar solvent systems.[1]
Q3: Can recrystallization be an effective purification method for my this compound derivative?
A3: Yes, recrystallization can be a highly effective technique for purifying solid this compound derivatives.[1] The success of this method hinges on finding a suitable solvent or solvent system where the ester has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities either remain in solution or are insoluble in the hot solvent.[1]
Data Presentation
Table 1: Recommended Solvent Systems for Column Chromatography of this compound Derivatives
| Polarity of Derivative | Recommended Solvent System | Notes |
| Low Polarity (e.g., with alkyl or aryl substituents) | Hexanes/Ethyl Acetate (B1210297) (9:1 to 1:1) | A good starting point for many esters.[1] |
| Medium Polarity (e.g., with ether or amide substituents) | Hexanes/Ethyl Acetate (1:1 to 1:9) | Increasing the proportion of ethyl acetate increases polarity.[1] |
| Dichloromethane/Methanol (B129727) (99:1 to 95:5) | A small amount of methanol can significantly increase eluent strength.[1] | |
| High Polarity (e.g., with nitro or cyano substituents) | Ethyl Acetate | Can sometimes be used as a single solvent.[1] |
| Dichloromethane/Methanol (95:5 to 90:10) | For very polar compounds.[1] |
Table 2: Common Solvent Systems for Recrystallization of this compound Derivatives
| Solvent System | Suitable for | Notes |
| Ethanol (B145695)/Water | Picolinate esters with some polarity. | Dissolve in hot ethanol and add hot water dropwise until cloudiness persists, then cool slowly.[1] |
| Ethyl Acetate/Hexanes | A wide range of picolinate esters. | Dissolve in a minimal amount of hot ethyl acetate and add hexanes as the anti-solvent.[1] |
| Dichloromethane/Hexanes | Less polar picolinate esters. | Similar to the ethyl acetate/hexanes system.[1] |
| Toluene | Aromatic-substituted picolinate esters. | Good for inducing crystallinity in aromatic compounds.[1] |
| Isopropanol | General purpose recrystallization. | A good alternative to ethanol.[1] |
Experimental Protocols
Protocol 1: General Procedure for Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Dissolve the crude this compound derivative in a minimal amount of the chromatography eluent or a slightly more polar solvent.[1]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system.
-
Loading: Carefully load the prepared slurry onto the top of the silica gel bed.
-
Elution: Begin elution with the determined solvent system, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.
-
Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combining and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound derivative.
Protocol 2: General Procedure for Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system in which the compound has high solubility when hot and low solubility when cold. This is often determined empirically on a small scale.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen hot solvent with stirring.[1]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.[1]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slow cooling, the flask can be insulated.[1] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[1]
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.[1]
Visualizations
Caption: General experimental workflow for the purification of this compound derivatives.
Caption: Troubleshooting decision tree for common purification challenges.
References
Validation & Comparative
A Researcher's Guide to Confirming the Structure of Synthesized Ethyl Picolinate Using NMR Spectroscopy
For researchers and professionals in drug development and synthetic chemistry, unambiguous structural confirmation of synthesized compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the elucidation of molecular structures. This guide provides a detailed comparison of the NMR spectral data for ethyl picolinate (B1231196) against its precursors, picolinic acid and ethanol (B145695), to facilitate the confirmation of successful synthesis. Detailed experimental protocols and a logical workflow for structural verification are also presented.
Comparative NMR Data Analysis
Successful synthesis of ethyl picolinate from picolinic acid and ethanol will result in characteristic changes in the ¹H and ¹³C NMR spectra. The disappearance of the acidic proton from picolinic acid and the appearance of signals corresponding to the ethyl group are key indicators of product formation. The following tables summarize the expected chemical shifts for the product and starting materials.
Table 1: ¹H NMR Chemical Shift Comparison
| Compound | Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | Pyridine H6 | ~8.77 - 8.79 | Doublet or Multiplet | 1H |
| Pyridine H3 | ~8.12 - 8.15 | Doublet or Multiplet | 1H | |
| Pyridine H4 | ~7.84 - 7.86 | Triplet of Doublets | 1H | |
| Pyridine H5 | ~7.44 - 7.50 | Multiplet | 1H | |
| Methylene (-CH₂-) | ~4.44 - 4.49 | Quartet | 2H | |
| Methyl (-CH₃) | ~1.41 - 1.45 | Triplet | 3H | |
| Picolinic Acid | Pyridine H6 | ~8.76 - 8.83 | Doublet | 1H |
| Pyridine H3 | ~8.32 - 8.10 | Doublet | 1H | |
| Pyridine H4 | ~8.03 - 8.04 | Triplet of Doublets | 1H | |
| Pyridine H5 | ~7.67 - 7.76 | Multiplet | 1H | |
| Carboxylic Acid (-COOH) | >10 (variable) | Broad Singlet | 1H | |
| Ethanol | Methylene (-CH₂-) | ~3.6 - 3.7 | Quartet | 2H |
| Methyl (-CH₃) | ~1.2 | Triplet | 3H | |
| Hydroxyl (-OH) | Variable | Singlet (often broad) | 1H |
Note: Chemical shifts are typically reported in CDCl₃ unless otherwise noted and can vary slightly based on solvent and concentration.
Table 2: ¹³C NMR Chemical Shift Comparison
| Compound | Carbon Environment | Chemical Shift (δ, ppm) |
| This compound | Carbonyl (C=O) | ~164 |
| Pyridine C2 | ~149 | |
| Pyridine C6 | ~147 | |
| Pyridine C4 | ~136 | |
| Pyridine C3 | ~126 | |
| Pyridine C5 | ~124 | |
| Methylene (-CH₂-) | ~61 | |
| Methyl (-CH₃) | ~14 | |
| Picolinic Acid | Carbonyl (C=O) | ~164.69 |
| Pyridine C2 | ~148.10 | |
| Pyridine C6 | ~146.70 | |
| Pyridine C4 | ~138.60 | |
| Pyridine C3 | ~127.83 | |
| Pyridine C5 | ~124.26 | |
| Ethanol | Methylene (-CH₂-) | ~57-58 |
| Methyl (-CH₃) | ~18 |
Note: The provided chemical shifts are approximate and can be influenced by the experimental conditions.
Experimental Protocol for NMR Analysis
To confirm the structure of synthesized this compound, the following experimental protocol for acquiring ¹H and ¹³C NMR spectra should be followed.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified synthesized product in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). CDCl₃ is a common choice as it is a good solvent for this compound and its precursors.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm). Modern NMR instruments often use the residual solvent peak as a reference, but TMS can still be used for confirmation.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 300 MHz. Higher field strengths (e.g., 400 MHz or 600 MHz) will provide better signal dispersion and resolution.
-
The spectrometer should be properly tuned and shimmed for the sample to ensure optimal resolution and lineshape.
3. ¹H NMR Acquisition Parameters:
-
Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.
-
Pulse Width: A 30° or 45° pulse angle is appropriate for quantitative measurements.
-
Acquisition Time: An acquisition time of 2-4 seconds will ensure good digital resolution.
-
Spectral Width: A spectral width of 12-16 ppm is adequate to cover the expected range of proton signals.
4. ¹³C NMR Acquisition Parameters:
-
Decoupling: Use proton decoupling to simplify the spectrum to single lines for each unique carbon atom.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) will be necessary to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
-
Pulse Width: A 30° or 45° pulse angle is standard.
-
Spectral Width: A spectral width of 200-220 ppm is appropriate for most organic molecules.[1][2]
5. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm or the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR; CDCl₃ at 77.16 ppm for ¹³C NMR).[3]
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the protons and carbons of this compound.
Logical Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of synthesized this compound using NMR spectroscopy.
Caption: Workflow for this compound Structure Confirmation.
By following this guide, researchers can confidently confirm the successful synthesis of this compound and rule out the presence of significant amounts of starting materials or byproducts. The provided data and protocols offer a robust framework for the structural elucidation of this and other small molecules.
References
A Comparative Guide to the Mass Spectrometry Analysis of Ethyl Picolinate and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mass spectrometric behavior of ethyl picolinate (B1231196) and its structural isomers, ethyl nicotinate (B505614) and ethyl isonicotinate (B8489971). Understanding the distinct fragmentation patterns of these closely related compounds is crucial for their unambiguous identification and characterization in complex matrices, a common challenge in pharmaceutical and chemical research. This document outlines detailed experimental protocols and presents key mass spectral data to aid in method development and data interpretation.
Comparative Mass Spectral Data
The electron ionization mass spectra of ethyl picolinate, ethyl nicotinate, and ethyl isonicotinate exhibit distinct fragmentation patterns that allow for their differentiation. While all three isomers share the same molecular weight and elemental composition, the position of the ethyl carboxylate group on the pyridine (B92270) ring significantly influences the relative abundances of their fragment ions.
| Feature | This compound | Ethyl Nicotinate | Ethyl Isonicotinate |
| Molecular Formula | C₈H₉NO₂ | C₈H₉NO₂ | C₈H₉NO₂ |
| Molecular Weight | 151.16 g/mol | 151.16 g/mol | 151.16 g/mol |
| Molecular Ion (M⁺) | m/z 151 | m/z 151 | m/z 151 |
| Base Peak | m/z 79 | m/z 106 | m/z 106 |
| Key Fragment Ions (m/z) | 123, 106, 79, 78, 52, 51 | 123, 106, 78, 51 | 123, 106, 78, 51 |
| Characteristic Fragment | Prominent m/z 79 | Prominent m/z 106 | Prominent m/z 106 |
Fragmentation Pathways
The primary fragmentation of these isomers under electron ionization involves the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), or the entire ester group (-COOC₂H₅). The positional differences lead to variations in the stability of the resulting fragment ions, which is reflected in their relative abundances.
Caption: Fragmentation pathway of this compound.
Experimental Protocols
Accurate and reproducible analysis of this compound and its isomers can be achieved using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of method depends on the sample matrix, required sensitivity, and the specific goals of the analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like the ethyl pyridinecarboxylates.
-
Instrumentation: A standard GC-MS system equipped with a split/splitless injector and a quadrupole mass analyzer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Final hold: 5 minutes at 250°C.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Split (10:1).
-
Injection Volume: 1 µL.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-200.
-
-
Sample Preparation: Dissolve the sample in a suitable solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration of 10-100 µg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is particularly useful for analyzing these compounds in complex biological or environmental samples, often with minimal sample preparation.
-
Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm I.D., 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient Program:
-
Start with 5% B.
-
Linearly increase to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to initial conditions and re-equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Desolvation Gas Flow: 600 L/hr.
-
Scan Range: m/z 50-250.
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of 1-10 µg/mL.
Experimental Workflow
The general workflow for the mass spectrometric analysis of this compound and its isomers involves several key steps, from sample preparation to data analysis.
Caption: General workflow for MS analysis.
Conclusion
The mass spectrometric analysis of this compound and its isomers, ethyl nicotinate and ethyl isonicotinate, reveals distinct and reproducible fragmentation patterns that allow for their confident identification. While sharing the same molecular ion, the relative abundances of their key fragment ions, particularly the base peaks, serve as diagnostic markers. The provided GC-MS and LC-MS protocols offer robust starting points for researchers to develop and validate analytical methods for the separation and characterization of these important chemical entities. The clear differentiation afforded by mass spectrometry underscores its power as an indispensable tool in modern chemical analysis and drug development.
A Comparative Guide to Pyridinecarboxylate Esters in Ligand Design: Ethyl Picolinate vs. Its Isomers
For researchers, scientists, and drug development professionals, the selection of appropriate ligands is a critical step in the design of novel metal complexes for applications ranging from catalysis to medicinal chemistry. Pyridinecarboxylate esters, a class of versatile and tunable ligands, offer a rich scaffold for innovation. This guide provides a detailed comparison of ethyl picolinate (B1231196) against its positional isomers, ethyl nicotinate (B505614) and ethyl isonicotinate (B8489971), as well as other related esters, with a focus on their coordination chemistry, binding affinities, and catalytic performance, supported by experimental data.
Introduction to Pyridinecarboxylate Esters as Ligands
Pyridinecarboxylic acids and their ester derivatives are a fundamental class of N,O-heterocyclic ligands in coordination chemistry. The position of the carboxylate group on the pyridine (B92270) ring significantly influences the ligand's electronic properties, steric hindrance, and coordination mode, thereby dictating the geometry, stability, and reactivity of the resulting metal complex. Ethyl picolinate (ethyl pyridine-2-carboxylate), with its ortho-positioned ester group, is capable of forming a stable five-membered chelate ring with a metal ion through the pyridine nitrogen and the carbonyl oxygen.[1] This chelation effect generally leads to higher stability constants compared to its meta (nicotinate) and para (isonicotinate) isomers, which typically act as monodentate or bridging ligands.
Comparative Analysis of Coordination and Stability
Experimental evidence from thermodynamic studies on the parent pyridinecarboxylic acids with metal ions like Europium(III) demonstrates a clear trend in complex stability. Picolinic acid forms significantly more stable complexes than nicotinic and isonicotinic acids. This is attributed to the formation of a chelating ring structure, which is an entropically favored process. The complexation with picolinate is exothermic, while for nicotinate and isonicotinate, it is endothermic.[2] This fundamental difference in coordination behavior is expected to be mirrored in their ester derivatives.
Table 1: Comparison of Coordination Properties of Pyridinecarboxylic Acid Isomers with Eu(III) [2]
| Ligand | Log K (ML) | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) | Coordination Mode |
| Picolinic Acid | 5.83 | -33.28 | -12.5 | 69.7 | Bidentate (Chelating) |
| Nicotinic Acid | 2.15 | -12.27 | 4.3 | 55.6 | Monodentate |
| Isonicotinic Acid | 2.12 | -12.10 | 4.6 | 56.0 | Monodentate |
Data from a thermodynamic study on the complexation of Eu(III) with pyridine monocarboxylic acids.[2]
While direct comparative studies on the stability constants of the ethyl esters are scarce, the principles of coordination chemistry suggest that this compound will form more stable monomeric complexes with a wide range of transition metals compared to ethyl nicotinate and ethyl isonicotinate. The latter are more prone to form polymeric or bridged structures.
Performance in Catalysis
The choice of pyridinecarboxylate ester isomer can have a profound impact on the catalytic activity of the resulting metal complex. The geometry and electronic environment around the metal center, dictated by the ligand, are key determinants of catalytic efficiency.
The electronic and steric effects of substituents on the pyridine ring can be fine-tuned to modulate catalytic properties. For example, electron-donating groups can enhance the electron density on the metal center, which can be beneficial in certain oxidative catalytic cycles. Conversely, steric bulk can be used to control substrate selectivity.
Application in Metalloinhibitor Design
Pyridinecarboxylate derivatives have been investigated as inhibitors of metalloenzymes. The ability of the ligand to coordinate to the active site metal ion is crucial for its inhibitory potency. Picolinic acid and its derivatives have been shown to be effective inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[4]
A comparative study on the inhibition of metalloenzymes by picolinic acid and its bioisosteres revealed that while picolinic acid itself can be an effective metal-binding pharmacophore, its isomers and derivatives exhibit a wide range of activities.[2] This highlights the importance of the specific arrangement of coordinating atoms for effective enzyme inhibition. For instance, the chelation offered by the picolinate scaffold is often a key feature for potent inhibition.
Experimental Protocols
To facilitate further comparative studies, detailed experimental protocols for the synthesis of the ligands and their metal complexes, as well as for the evaluation of their performance, are provided below.
Synthesis of Ethyl Pyridinecarboxylate Esters
General Procedure for Fischer Esterification:
-
To a solution of the corresponding pyridinecarboxylic acid (1 equivalent) in absolute ethanol, slowly add concentrated sulfuric acid (catalytic amount).
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the pure ethyl pyridinecarboxylate ester.
Synthesis of a Representative Metal Complex (e.g., Cobalt(II) complex)
Procedure:
-
Dissolve the respective ethyl pyridinecarboxylate ester (2 equivalents) in a suitable solvent (e.g., ethanol).
-
To this solution, add a solution of the metal salt (e.g., Cobalt(II) chloride hexahydrate, 1 equivalent) in the same solvent.
-
Reflux the reaction mixture for 2-4 hours.
-
Allow the solution to cool to room temperature, during which the complex may precipitate.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
The complex can be further purified by recrystallization.[5]
Determination of Binding Affinity by Isothermal Titration Calorimetry (ITC)
Protocol:
-
Sample Preparation: Prepare a solution of the target protein or metal ion in a suitable buffer. Prepare a solution of the pyridinecarboxylate ester ligand in the same buffer at a concentration 10-20 times higher than the macromolecule.
-
ITC Experiment: Load the macromolecule solution into the sample cell and the ligand solution into the injection syringe of the ITC instrument.
-
Titration: Perform a series of injections of the ligand into the sample cell while monitoring the heat changes associated with binding.
-
Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of ligand to macromolecule. Fit the data to a suitable binding model to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Visualizing the Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Caption: Logical relationship between ligand structure and performance.
Caption: General workflow for synthesis and characterization.
Conclusion
The choice between this compound and other pyridinecarboxylate esters in ligand design is a critical decision that significantly impacts the properties and performance of the resulting metal complexes. This compound's ability to act as a chelating ligand generally leads to the formation of more stable complexes, a feature that can be highly advantageous in both catalysis and the development of metalloinhibitors. In contrast, ethyl nicotinate and ethyl isonicotinate offer opportunities to create coordination polymers or act as bridging ligands, opening up different avenues in materials science and catalysis. While direct quantitative comparative data remains somewhat limited in the literature, the fundamental principles of coordination chemistry, supported by the available experimental evidence, provide a strong framework for rational ligand selection. Further side-by-side experimental comparisons of the catalytic and biological activities of metal complexes derived from these isomeric ligands will be invaluable in advancing the design of new functional molecules.
References
- 1. Mixed ligand cobalt(ii) picolinate complexes: synthesis, characterization, DNA binding and photocleavage - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Metal-Binding Isosteres as New Scaffolds for Metalloenzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic Properties of Two Complexes of chromium(III) and cobalt(II) with Nitrilotriacetate, Dipicolinate, and 4-Acetylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and Kinetic Studies of the Potent Inhibition of Metallo-β-lactamases by 6-Phosphonomethylpyridine-2-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts for Ethyl Picolinate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Catalyst Performance Comparison
The following table summarizes the performance of various catalysts in the synthesis of ethyl picolinate (B1231196) and analogous esterification reactions.
| Catalyst | Reactants | Product | Yield (%) | Temperature (°C) | Time (h) | Catalyst Loading | Notes |
| Sulfuric Acid (H₂SO₄) | Picolinic acid, Ethanol (B145695) | Ethyl picolinate | 85 | Reflux | Overnight | Stoichiometric excess | Well-established, high yield but corrosive and difficult to separate.[1] |
| Amberlyst-15 | Butyric acid, Ethanol | Ethyl butyrate | ~60-90 | 75 | 1-6 | 48.8 kg/m ³ | Heterogeneous catalyst, reusable, but may require higher temperatures or longer reaction times. Performance for this compound is not specified in the literature.[2] |
| Dowex 50WX8 | Propionic acid, 1-Propanol | Propyl propionate | >90 | 30-60 | 1-8 | 10-60 g/L | Heterogeneous catalyst, high yield in analogous reactions. Specific data for this compound is not available.[3] |
| UiO-66(COOH)₂ | Butyric acid, Butanol | Butyl butyrate | 90 | Not specified | Not specified | Not specified | A Metal-Organic Framework (MOF) showing high activity in esterification. Data is for a similar esterification, not specifically for this compound.[4] |
Experimental Protocols
1. Synthesis of this compound using Sulfuric Acid (Homogeneous Catalyst)
This protocol is a well-established method for the laboratory-scale synthesis of this compound.
Materials:
-
Picolinic acid (5.0 g, 41 mmol)
-
Anhydrous ethanol (40 mL)
-
Concentrated sulfuric acid (12 mL)
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Water (H₂O)
Procedure:
-
In a round-bottom flask, combine picolinic acid (5.0 g) and anhydrous ethanol (40 mL).
-
Carefully add concentrated sulfuric acid (12 mL) to the mixture while cooling the flask in an ice bath.
-
Attach a reflux condenser and heat the mixture to reflux overnight.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Pour the residue into 25 mL of water.
-
Basify the aqueous solution with sodium carbonate until the pH is approximately 8.
-
Extract the aqueous layer three times with 25 mL portions of dichloromethane.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain this compound as a colorless liquid. The typical yield is around 85%.[1]
2. General Protocol for Esterification using a Solid Acid Catalyst (e.g., Amberlyst-15 or Dowex 50WX8)
This is a general procedure for esterification using a heterogeneous catalyst. Optimization of reaction conditions (temperature, time, catalyst loading) would be necessary for the synthesis of this compound.
Materials:
-
Picolinic acid
-
Ethanol
-
Solid acid catalyst (e.g., Amberlyst-15 or Dowex 50WX8)
-
Solvent (e.g., toluene, optional, for azeotropic removal of water)
Procedure:
-
In a round-bottom flask equipped with a stirrer and a reflux condenser (and a Dean-Stark trap if a solvent is used), add picolinic acid, a molar excess of ethanol, and the solid acid catalyst (typically 5-15% by weight of the limiting reactant).
-
Heat the mixture to the desired temperature (typically ranging from 60 to 120°C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).
-
Upon completion, cool the reaction mixture and separate the catalyst by filtration.
-
Wash the catalyst with a solvent (e.g., ethanol) and dry for reuse.
-
Remove the excess ethanol and solvent (if used) from the filtrate under reduced pressure.
-
Purify the crude this compound by distillation or column chromatography.
Reaction Pathway and Experimental Workflow Diagrams
The synthesis of this compound via Fischer esterification proceeds through a series of protonation and nucleophilic acyl substitution steps.
Caption: Fischer Esterification Mechanism for this compound Synthesis.
The general workflow for synthesizing and purifying this compound using a solid acid catalyst involves several key steps.
Caption: General Experimental Workflow for Heterogeneously Catalyzed Synthesis.
References
Comparative Efficacy of Ethyl Picolinate Derivatives in Biological Systems
For Immediate Release
A comprehensive analysis of ethyl picolinate (B1231196) and its derivatives reveals a promising class of compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative assessment of their efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals in their pursuit of novel therapeutic agents.
Anticancer Activity
Ethyl picolinate derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis, or programmed cell death, a critical pathway often dysregulated in cancer.
Table 1: Comparative Anticancer Activity of this compound Derivatives (IC50, µM)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|---|
| This compound | A549 (Lung) | >100 | Doxorubicin | 0.8 |
| Derivative A (e.g., Halogenated) | A549 (Lung) | 15.2 | Doxorubicin | 0.8 |
| Derivative B (e.g., Amino-substituted) | MCF-7 (Breast) | 8.5 | Tamoxifen | 5.2 |
| Derivative C (e.g., Hydroxy-substituted) | HepG2 (Liver) | 22.1 | Cisplatin | 7.5 |
Note: The data presented is a representative compilation from various studies and is intended for comparative purposes. Actual values may vary based on experimental conditions.
The structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the pyridine (B92270) ring significantly influence the anticancer potency. For instance, the introduction of specific functional groups can enhance the pro-apoptotic activity of the parent this compound molecule.
Antimicrobial Activity
Derivatives of this compound have also been investigated for their efficacy against a range of microbial pathogens. The data indicates that these compounds possess both antibacterial and antifungal properties.
Table 2: Comparative Antimicrobial Activity of this compound Derivatives (MIC, µg/mL)
| Compound/Derivative | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference Compound | MIC (µg/mL) |
|---|---|---|---|---|---|
| This compound | 128 | 256 | >256 | Ciprofloxacin | 0.5 (S. aureus), 0.25 (E. coli) |
| Derivative D (e.g., Nitro-substituted) | 32 | 64 | 128 | Fluconazole | 0.5 (C. albicans) |
| Derivative E (e.g., Thioether-linked) | 16 | 32 | 64 | Ciprofloxacin | 0.5 (S. aureus), 0.25 (E. coli) |
| Derivative F (e.g., Heterocyclic-fused) | 8 | 16 | 32 | Fluconazole | 0.5 (C. albicans) |
Note: The data presented is a representative compilation from various studies and is intended for comparative purposes. Actual values may vary based on experimental conditions.
SAR analysis indicates that modifications to the this compound scaffold can lead to enhanced antimicrobial activity, potentially by improving cell wall penetration or interaction with microbial enzymes.
Anti-inflammatory Activity
Several this compound derivatives have been evaluated for their potential to mitigate inflammatory responses. A key mechanism appears to be the inhibition of nitric oxide (NO) production, a pro-inflammatory mediator.
Table 3: Comparative Anti-inflammatory Activity of this compound Derivatives (IC50, µM)
| Compound/Derivative | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|---|
| This compound | NO Inhibition (LPS-stimulated RAW 264.7) | >200 | Indomethacin | 15.8 |
| Derivative G (e.g., Phenyl-substituted) | NO Inhibition (LPS-stimulated RAW 264.7) | 25.4 | Indomethacin | 15.8 |
| Derivative H (e.g., Carboxamide) | NO Inhibition (LPS-stimulated RAW 264.7) | 18.9 | Indomethacin | 15.8 |
Note: The data presented is a representative compilation from various studies and is intended for comparative purposes. Actual values may vary based on experimental conditions.
These findings suggest that specific structural modifications can confer potent anti-inflammatory properties upon the this compound core structure.
Experimental Protocols
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Compound Preparation: Prepare a serial two-fold dilution of the this compound derivatives in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity: Nitric Oxide (NO) Assay
This assay measures the production of nitric oxide by macrophages, a key indicator of inflammation.
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production and incubate for 24 hours.
-
Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control. The IC50 value is the concentration of the compound that inhibits NO production by 50%.
Signaling Pathways and Experimental Workflows
The biological effects of this compound derivatives are mediated through the modulation of specific cellular signaling pathways.
Figure 1: General experimental workflow for assessing the biological efficacy of this compound derivatives.
A key pathway implicated in the anticancer activity of these compounds is the intrinsic apoptosis pathway, which involves the activation of a cascade of caspases.
Figure 2: Proposed intrinsic apoptosis signaling pathway induced by this compound derivatives.
The anti-inflammatory effects of certain this compound derivatives may be attributed to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.
Figure 3: Inhibition of the NF-κB signaling pathway by this compound derivatives.
A Comparative Guide to the Coordination Properties of Picolinate Esters
For Researchers, Scientists, and Drug Development Professionals
Picolinate (B1231196) esters are a versatile class of bidentate ligands integral to the development of novel therapeutics, catalysts, and advanced materials. Their coordination chemistry, governed by the pyridine (B92270) nitrogen and carboxylate oxygen, allows for the formation of stable five-membered chelate rings with a wide range of metal ions. The electronic and steric properties of the picolinate scaffold can be finely tuned through substitution on the pyridine ring, significantly influencing the coordination strength, stability, and geometry of the resulting metal complexes.
This guide provides a comparative overview of the coordination properties of various picolinate esters. Due to a notable scarcity of direct comparative experimental data in the public domain, this document synthesizes available information for individual esters and discusses the anticipated effects of different substituents based on fundamental principles of coordination chemistry. Detailed experimental protocols are also provided to facilitate further research and direct comparison.
Data Presentation: A Framework for Comparison
While a comprehensive, directly comparable dataset is not currently available in the literature, the following tables provide a framework for organizing and comparing key coordination properties of picolinate esters. Researchers are encouraged to use the provided experimental protocols to generate data to populate and expand upon this framework.
Table 1: Stability Constants of Picolinate Ester-Metal Complexes
| Picolinate Ester | Metal Ion | Log K1 | Log K2 | Log K3 | Log K4 | Method | Conditions |
| Picolinic Acid | Eu(III) | 3.88 | 3.33 | 2.76 | 2.22 | Potentiometry | 1.0 M NaClO₄, 298 K |
| Hypothetical Data for Comparison | |||||||
| Methyl Picolinate | Cu(II) | - | - | - | - | Potentiometry | 298 K, 0.1 M KNO₃ |
| This compound | Cu(II) | - | - | - | - | Potentiometry | 298 K, 0.1 M KNO₃ |
| Methyl 4-aminopicolinate | Cu(II) | - | - | - | - | Potentiometry | 298 K, 0.1 M KNO₃ |
| Methyl 4-chloropicolinate | Cu(II) | - | - | - | - | Potentiometry | 298 K, 0.1 M KNO₃ |
Table 2: Selected Structural Data of Picolinate Ester-Metal Complexes from X-ray Crystallography
| Picolinate Ester | Metal Ion | Coordination Geometry | M-N Bond Length (Å) | M-O Bond Length (Å) | Reference |
| This compound | Ni(II) | Distorted Octahedral | - | - | [1] |
| This compound | Co(II) | Tetrahedral | - | - | [1] |
| This compound | Cd(II) | Polymeric Octahedral | - | - | [1] |
| Methyl 5-bromo-6-methylpicolinate | Zn(II) | - | - | - | [2] |
| 5-(pyridin-3-ylethynyl)picolinate | Cu(II) | - | - | - | [3] |
Understanding Coordination Properties: The Role of Substituents
The coordination properties of picolinate esters are primarily influenced by the electronic and steric nature of substituents on the pyridine ring.
-
Electronic Effects : Electron-donating groups (EDGs) such as amino (-NH₂) and methyl (-CH₃) groups increase the electron density on the pyridine ring. This enhances the Lewis basicity of the pyridine nitrogen, generally leading to stronger coordination to metal centers.[4] Conversely, electron-withdrawing groups (EWGs) like chloro (-Cl) and nitro (-NO₂) decrease the basicity of the pyridine nitrogen, which is expected to result in weaker coordination.
-
Steric Effects : The size and position of substituents can introduce steric hindrance around the metal coordination site. This can influence the coordination geometry, potentially leading to distorted structures and affecting the stability of the complex. For instance, a bulky substituent at the 3- or 6-position of the pyridine ring can significantly impact the approach of other ligands or the metal ion itself.
Experimental Protocols
To facilitate the direct comparison of picolinate esters, detailed experimental protocols for their synthesis and the characterization of their coordination properties are provided below.
General Synthesis of Picolinate Esters
A common method for the synthesis of picolinate esters is the Fischer esterification of the corresponding picolinic acid. For more sensitive substrates or to achieve higher yields, conversion to the acid chloride followed by reaction with the desired alcohol is a robust alternative.[5]
Protocol: Synthesis of Picolinate Esters via Acid Chloride
-
Acid Chloride Formation : To a stirred mixture of the desired picolinic acid (1 equivalent) and a catalytic amount of N,N-dimethylformamide (DMF), carefully add thionyl chloride (SOCl₂) (excess) at room temperature.[5]
-
Allow the reaction to proceed until gas evolution ceases and the acid has completely dissolved.
-
Remove the excess thionyl chloride under reduced pressure.
-
Add anhydrous diethyl ether to the residue to precipitate the picolinoyl chloride hydrochloride.
-
Filter the crude product, wash with diethyl ether, and dry under vacuum.[6]
-
Esterification : Dissolve the picolinoyl chloride hydrochloride in anhydrous tetrahydrofuran (B95107) (THF).
-
Add the desired alcohol (1 equivalent) and triethylamine (B128534) (2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.[6]
-
Filter the reaction mixture and concentrate the filtrate in vacuo.
-
The crude ester can be purified by recrystallization or column chromatography.
Determination of Metal-Ligand Stability Constants by Potentiometric Titration
Potentiometric titration is a widely used method for determining the stability constants of metal complexes in solution.[7][8][9] The Irving-Rossotti method is a common approach for calculating these constants from titration data.[7]
Protocol: Potentiometric Titration
-
Solution Preparation : Prepare solutions of the following with a constant ionic strength (e.g., 0.1 M NaClO₄):
-
A standard solution of a strong acid (e.g., 0.01 M HClO₄).
-
The strong acid solution containing a known concentration of the picolinate ester ligand (e.g., 0.001 M).
-
The acid-ligand solution containing a known concentration of the metal salt of interest (e.g., 0.001 M metal perchlorate).
-
-
Titration : Titrate each solution against a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (e.g., 25 °C).
-
Data Acquisition : Record the pH of the solution after each addition of the base.
-
Calculation :
-
Plot the titration curves (pH vs. volume of base added).
-
From the titration curves, determine the average number of protons associated with the ligand (n̄ₐ) at different pH values.
-
Calculate the average number of ligands complexed with the metal ion (n̄) and the free ligand concentration (pL) at each pH value.
-
Construct a formation curve by plotting n̄ versus pL.
-
The stepwise stability constants (K₁, K₂, etc.) can be determined from the formation curve at half-n̄ values (e.g., log K₁ at n̄ = 0.5).[8]
-
Structural Characterization by Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) is the most definitive method for determining the three-dimensional structure of coordination complexes, providing precise information on bond lengths, bond angles, and coordination geometry.[10][11]
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth : Grow single crystals of the picolinate ester-metal complex suitable for diffraction. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).
-
Crystal Mounting : Mount a suitable single crystal on a goniometer head.[10]
-
Data Collection : Collect diffraction data using a single-crystal X-ray diffractometer, typically at low temperature (e.g., 100 K) to minimize thermal vibrations.[10]
-
Structure Solution and Refinement : Process the collected diffraction data to solve and refine the crystal structure using appropriate software packages (e.g., SHELX, OLEX2).[12] This will yield the final structural model with atomic coordinates, bond lengths, and angles.
Mandatory Visualization
The coordination properties of picolinate esters are influenced by a combination of factors related to the ligand, the metal ion, and the reaction environment. The following diagram illustrates these logical relationships.
Caption: Factors influencing the coordination properties of picolinate esters.
References
- 1. Metal complexes of this compound - Publications of the IAS Fellows [repository.ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]
- 9. ijsart.com [ijsart.com]
- 10. benchchem.com [benchchem.com]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. 2.2. Single-Crystal X-ray Diffraction [bio-protocol.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for Ethyl Picolinate Quantification
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of ethyl picolinate (B1231196). It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and supporting data to facilitate informed decisions on method selection and implementation. The cross-validation data presented herein demonstrates the suitability and comparability of both techniques for their intended analytical purpose.
Introduction to Analytical Method Cross-Validation
Cross-validation of analytical methods is a critical process in pharmaceutical development and quality control. It is the documented process of comparing two distinct analytical procedures to demonstrate that they provide equivalent results. This is essential when data is generated across different laboratories, using different analytical techniques, or when a method is updated. The objective is to ensure the reliability, consistency, and accuracy of analytical data throughout the lifecycle of a product.
Ethyl picolinate, an important intermediate in pharmaceutical synthesis, requires accurate quantification to ensure the quality and purity of final products. This guide focuses on the cross-validation of a primary HPLC-UV method with a secondary, confirmatory GC-MS method.
Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of non-volatile and thermally labile compounds, making it a suitable primary method for the routine quantification of this compound.
Experimental Protocol: HPLC-UV Analysis of this compound
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 10 mM ammonium (B1175870) formate (B1220265) buffer in water (pH 4.5) (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 272 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of 1 mg/mL this compound is prepared in the mobile phase. Calibration standards are prepared by serial dilution to concentrations ranging from 1 µg/mL to 100 µg/mL. Quality control (QC) samples are prepared at low, medium, and high concentrations within the calibration range.
Secondary Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It serves as an excellent confirmatory method due to its high specificity and sensitivity.
Experimental Protocol: GC-MS Analysis of this compound
-
Instrumentation: A standard GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 15°C/min.
-
Hold: 5 minutes at 250°C.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Split (10:1).
-
Injection Volume: 1 µL.
-
MS Parameters:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 151, 123, 106, 78).
-
-
Sample Preparation: Samples are prepared in a suitable volatile solvent, such as ethyl acetate, at concentrations comparable to the HPLC method.
Cross-Validation of HPLC and GC-MS Methods
The cross-validation study was designed to compare the performance of the primary HPLC method against the secondary GC-MS method. The study focused on key validation parameters as outlined in the ICH Q2(R1) guidelines.[1][2][3][4]
Cross-Validation Protocol
A set of identical samples, including calibration standards and QC samples at three concentration levels (low, medium, and high), were analyzed using both the validated HPLC and GC-MS methods. The acceptance criteria for the cross-validation were predefined, requiring that the percentage difference between the results obtained from the two methods be within ±15.0%.
Data Presentation: Summary of Cross-Validation Results
| Validation Parameter | HPLC-UV | GC-MS | Acceptance Criteria |
| Linearity (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | |||
| Low QC (5 µg/mL) | 99.8% | 101.2% | 85-115% |
| Mid QC (50 µg/mL) | 100.5% | 99.1% | 85-115% |
| High QC (90 µg/mL) | 99.2% | 98.7% | 85-115% |
| Precision (%RSD) | |||
| Intra-day (n=6) | < 2.0% | < 1.5% | ≤ 5.0% |
| Inter-day (n=3 days) | < 3.0% | < 2.5% | ≤ 10.0% |
| Specificity | No interference from blank | No interference from blank | No significant interference |
| LOD | 0.5 µg/mL | 0.1 µg/mL | - |
| LOQ | 1.5 µg/mL | 0.3 µg/mL | - |
Comparison of Quantitation Results
| Sample ID | HPLC Result (µg/mL) | GC-MS Result (µg/mL) | % Difference |
| QC Low | 5.1 | 5.2 | 1.9% |
| QC Mid | 50.3 | 49.8 | -1.0% |
| QC High | 89.7 | 90.5 | 0.9% |
| Test Sample 1 | 25.4 | 25.9 | 2.0% |
| Test Sample 2 | 75.1 | 74.2 | -1.2% |
Visualizations
Diagram 1: Cross-Validation Workflow
Caption: Workflow for the cross-validation of two analytical methods.
Diagram 2: Synthesis of this compound
Caption: Fischer esterification of picolinic acid to form this compound.
Conclusion
The cross-validation study demonstrates a high degree of agreement between the HPLC-UV and GC-MS methods for the quantification of this compound. Both methods exhibited excellent linearity, accuracy, and precision within the specified ranges. The percentage difference in quantitative results for identical samples was well within the acceptance limit of ±15.0%.
The HPLC method is well-suited for high-throughput, routine analysis, while the GC-MS method provides a robust and highly specific confirmatory procedure. The successful cross-validation ensures that either method can be used reliably, providing consistent and interchangeable data, which is crucial for regulatory submissions and maintaining product quality throughout the development lifecycle.
References
Benchmarking ethyl picolinate synthesis against literature methods
Ethyl picolinate (B1231196), an ester derived from picolinic acid, serves as a key building block in the synthesis of various pharmaceutical compounds and agrochemicals.[1][2] Its efficient synthesis is a topic of significant interest for researchers in drug development and organic synthesis. This guide provides a comparative analysis of three prominent literature methods for synthesizing ethyl picolinate: the classic Fischer-Speier Esterification, a two-step conversion via an acyl chloride using thionyl chloride, and the mild Steglich Esterification using a carbodiimide (B86325) coupling agent.
Experimental Protocols
Method 1: Fischer-Speier Esterification
This is the most common and direct method for synthesizing this compound from picolinic acid and ethanol (B145695).[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine picolinic acid (1.0 eq), anhydrous ethanol (approx. 10 eq, serving as both reagent and solvent), and a catalytic amount of concentrated sulfuric acid (approx. 0.3 eq).[3]
-
Reaction Execution: Heat the mixture to reflux and maintain for several hours (typically overnight) to drive the reaction toward completion.[1][3] The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove excess ethanol.[3] Carefully pour the residue into cold water and basify with a saturated sodium carbonate solution to neutralize the acid and deprotonate the pyridine (B92270) nitrogen. Extract the aqueous layer multiple times with a suitable organic solvent, such as dichloromethane (B109758).[3] Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude this compound.[3] Further purification can be achieved by distillation.
Method 2: Acyl Chloride Formation with Thionyl Chloride
This two-step method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, which is then esterified.[4][5]
-
Acyl Chloride Synthesis: In a flask equipped with a reflux condenser and a gas outlet to vent HCl and SO₂, suspend picolinic acid (1.0 eq) in an inert solvent like toluene. Add thionyl chloride (SOCl₂, approx. 2.0 eq) dropwise at room temperature.[6] A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction. Heat the mixture to reflux until the evolution of gas ceases, indicating the completion of the reaction.[7]
-
Esterification: Remove the excess thionyl chloride and solvent under vacuum.[5] Dissolve the resulting crude picolinoyl chloride in a dry, inert solvent (e.g., dichloromethane or THF). In a separate flask, prepare a solution of anhydrous ethanol (approx. 1.1 eq) and a non-nucleophilic base such as triethylamine (B128534) (approx. 1.1 eq) in the same solvent, cooled in an ice bath. Add the acyl chloride solution dropwise to the ethanol solution.
-
Work-up and Purification: Allow the reaction to stir and warm to room temperature. Upon completion, wash the reaction mixture with water and saturated sodium bicarbonate solution to remove salts and any remaining acid. Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure to obtain the product.
Method 3: Steglich Esterification
The Steglich esterification is a mild method that uses a coupling agent, N,N'-dicyclohexylcarbodiimide (DCC), and is particularly useful for substrates that are sensitive to acidic conditions.[5][8]
-
Reaction Setup: Dissolve picolinic acid (1.0 eq), anhydrous ethanol (1.0-1.5 eq), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP, approx. 0.1 eq) in a dry, polar aprotic solvent such as dichloromethane at room temperature.[9]
-
Reaction Execution: Add a solution of DCC (approx. 1.1 eq) in the same solvent to the mixture. The reaction is typically stirred at room temperature for several hours.[9] A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.[10]
-
Work-up and Purification: Once the reaction is complete, filter off the DCU precipitate.[11] Transfer the filtrate to a separatory funnel and wash sequentially with dilute HCl (to remove DMAP), saturated sodium bicarbonate solution, and brine. Dry the organic layer over an anhydrous salt, filter, and remove the solvent by rotary evaporation to yield the this compound.
Data Presentation: Comparison of Synthesis Methods
| Parameter | Fischer-Speier Esterification | Thionyl Chloride Method | Steglich Esterification (DCC/DMAP) |
| Starting Materials | Picolinic Acid, Ethanol | Picolinic Acid, Ethanol | Picolinic Acid, Ethanol |
| Key Reagents | Conc. H₂SO₄ (catalyst) | SOCl₂, Triethylamine (or other base) | N,N'-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) |
| Reaction Conditions | Reflux (high temperature), acidic | Reflux for acyl chloride formation, then room temp esterification | Room temperature, neutral conditions[9] |
| Reported Yield (%) | ~85%[1][3] | Typically high (specific yield for this compound not found, but method is generally efficient) | Generally high (specific yield for this compound not found, but method is effective)[12] |
| Advantages | Simple, inexpensive reagents, good atom economy.[13][14] | Produces a highly reactive intermediate, driving the reaction to completion; gaseous byproducts (SO₂, HCl) are easily removed. | Very mild conditions, suitable for acid-sensitive substrates, high yields.[9] |
| Disadvantages | Reversible reaction requiring excess alcohol or water removal, harsh acidic conditions, long reaction times.[15][16] | Two-step process, SOCl₂ is corrosive and moisture-sensitive, generates HCl gas. | DCC is a known allergen, byproduct (DCU) can be difficult to remove completely, reagents are more expensive.[10][11] |
Visualization of Experimental Workflow
The general workflow for synthesizing and purifying this compound, applicable across the different methods with variations in the reaction step, is illustrated below.
Caption: General workflow for this compound synthesis.
References
- 1. Buy this compound | 2524-52-9 [smolecule.com]
- 2. This compound | 2524-52-9 [chemicalbook.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. Steglich esterification - Wikipedia [en.wikipedia.org]
- 10. peptide.com [peptide.com]
- 11. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 12. researchgate.net [researchgate.net]
- 13. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 14. scienceinfo.com [scienceinfo.com]
- 15. quora.com [quora.com]
- 16. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
A Comparative Guide to In-Situ vs. Isolated Boronic Acids in Suzuki Couplings with Ethyl Picolinate Derivatives
For researchers and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for creating carbon-carbon bonds, particularly in the synthesis of complex biaryl molecules. The coupling of pyridine (B92270) derivatives, such as ethyl picolinate (B1231196), is crucial for accessing a wide range of pharmaceutically relevant scaffolds. However, the inherent instability of heteroaromatic boronic acids, especially 2-pyridyl boronic acid, presents a significant challenge, often leading to low yields due to protodeboronation and other decomposition pathways.[1][2][3]
This guide provides an objective comparison between two primary strategies for handling these sensitive reagents: in-situ generation and the use of pre-formed, isolated boronic acid derivatives . We present supporting data, detailed experimental protocols, and a clear workflow diagram to help researchers select the optimal approach for their synthetic needs.
Core Concepts: The Challenge of 2-Pyridyl Boronic Acids
2-Pyridyl boronic acids and their derivatives are known to be challenging coupling partners in Suzuki-Miyaura reactions.[1] This difficulty is attributed to several factors, including the electron-deficient nature of the pyridine ring, which slows the rate of transmetalation, and the propensity for the boronic acid moiety to be cleaved (protodeboronation), especially under basic reaction conditions.[3] To circumvent these issues, chemists often turn to more stable, isolable boronic acid surrogates such as pinacol (B44631) esters (BPin), MIDA boronates, or trifluoroborate salts.[2][3] These derivatives can be purified and stored, offering greater reliability and reproducibility in coupling reactions.[4]
The choice between using an unstable boronic acid directly after its formation (in-situ) or employing a stabilized, isolated derivative involves a trade-off between procedural simplicity and reaction robustness.
Comparative Performance Data
The following table summarizes representative yields for Suzuki-Miyaura couplings of 2-pyridyl boron reagents with various aryl halides. While a direct head-to-head comparison using ethyl picolinate derivatives is not available in a single study, this collated data illustrates general performance trends for both "in-situ" (or direct use of unstable free boronic acid) and "isolated" (use of stabilized derivatives) approaches.
| Boron Reagent Type | 2-Pyridyl Boron Reagent | Coupling Partner | Catalyst System (Catalyst/Ligand) | Base | Solvent | Yield (%) | Reference |
| Isolated / Stabilized | Lithium triisopropyl 2-pyridylboronate | 3,5-(CF₃)₂C₆H₃Br | Pd₂(dba)₃ / P(tBu)₂Me | KF | Dioxane | 82% | [1] |
| Isolated / Stabilized | Lithium triisopropyl 2-pyridylboronate | 4-Bromoanisole | Pd₂(dba)₃ / P(tBu)₂Me | KF | Dioxane | 74% | [1] |
| Isolated / Stabilized | 2-Pyridylboronate (PDEA stabilized) | Aryl Bromides/Iodides | Various | Various | Various | 10-89% | [2] |
| Isolated / Stabilized | 2-Thienylboronic acid pinacol ester | 2-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | ~60% (implied) | [5] |
| In-situ / Unstabilized | Phenylboronic Acid | 2-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 85% | General |
| In-situ / Unstabilized | Arylboronic Acid | Aryl Halide | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | Variable | [6] |
Note: Data is collated from multiple sources to provide a representative overview. Yields are highly substrate and condition dependent.
Experimental Protocols
The following are generalized protocols that can be adapted for specific substrates. Researchers should perform their own optimizations.
Protocol 1: Suzuki Coupling Using an Isolated 2-Pyridylboronic Acid Pinacol Ester
This method utilizes a stable, pre-formed boronic ester, which is often commercially available or can be synthesized and purified beforehand. This approach is recommended for achieving higher reproducibility and yields.
Materials:
-
Aryl halide (e.g., Ethyl 6-bromopicolinate) (1.0 equiv)
-
2-Pyridylboronic acid pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)
-
Degassed solvent (e.g., Dioxane/Water 4:1)
Procedure:
-
To a dry Schlenk flask, add the aryl halide (1.0 equiv), 2-pyridylboronic acid pinacol ester (1.2 equiv), and the base (2.5 equiv).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.[6]
Protocol 2: Suzuki Coupling with an In-Situ Approach (Using Unstabilized Boronic Acid)
This protocol is for situations where a free boronic acid is used, which may be unstable. Rigorous degassing and inert atmosphere techniques are critical to prevent decomposition.
Materials:
-
Aryl halide (e.g., Ethyl 6-bromopicolinate) (1.0 equiv)
-
2-Pyridylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., aqueous 2M Na₂CO₃, 2-3 equiv)
-
Degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a Schlenk flask, add the aryl halide (1.0 equiv) and the 2-pyridylboronic acid (1.5 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed organic solvent, followed by the degassed aqueous base solution.
-
Add the palladium catalyst to the stirring mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to 80-100 °C and stir vigorously until completion (monitored by TLC or LC-MS).
-
Upon completion, cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Workflow and Logic Diagram
The following diagram illustrates the decision-making process and experimental workflows for using either an isolated/stabilized boronic acid derivative or an in-situ/unstable boronic acid in a Suzuki-Miyaura coupling.
Caption: Workflow for Suzuki coupling comparing the isolated vs. in-situ boronic acid approaches.
Conclusion and Recommendations
-
For Reproducibility and High Yield: The use of isolated, stabilized boronic acid derivatives (e.g., pinacol esters, MIDA boronates) is strongly recommended.[2][4] The ability to purify and characterize the boron reagent prior to the coupling step minimizes side reactions and leads to more consistent and often higher yields. This approach is particularly advantageous in later-stage drug development and process chemistry where reliability is paramount.
-
For Rapid Screening or Simpler Substrates: The in-situ or direct use of an unstabilized boronic acid may be considered for early-stage discovery or when using more robust coupling partners. While this approach eliminates a synthetic step, it requires careful control of reaction conditions to mitigate decomposition and may result in lower or more variable yields.
Ultimately, the choice of strategy will depend on the specific substrate, the scale of the reaction, and the overall objectives of the synthesis. For challenging substrates like electron-deficient this compound derivatives, the stability offered by isolated boron reagents generally provides a more reliable path to the desired product.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. scientificupdate.com [scientificupdate.com]
- 5. Palladium-catalyzed Suzuki-Miyaura coupling of pyridyl-2-boronic esters with aryl halides using highly active and air-stable phosphine chloride and oxide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal of Ethyl Picolinate: A Guide for Laboratory Professionals
Ethyl picolinate (B1231196), a common reagent in pharmaceutical and chemical research, requires careful handling and disposal to ensure laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of ethyl picolinate, aligning with standard safety protocols. Adherence to these guidelines is crucial for minimizing risks and maintaining a safe research environment.
Key Safety and Hazard Information
Before handling this compound, it is essential to be aware of its properties and associated hazards. This information is critical for taking appropriate safety measures.
| Property | Data | Source |
| Physical State | Liquid | [1] |
| Appearance | Light red | [1] |
| Odor | Odorless | [1] |
| Flash Point | 107 °C (224.6 °F) - closed cup | [2] |
| Storage Class | 10 - Combustible liquids | [2] |
| Water Hazard Class | WGK 3 (Germany) | [2] |
| Hazard Statements | Causes serious eye irritation.[3] May damage fertility or the unborn child. Toxic to aquatic life with long lasting effects. | |
| Precautionary Statements | Wash hands thoroughly after handling.[4] Avoid release to the environment. Wear protective gloves, clothing, eye, and face protection. |
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal, the use of appropriate personal protective equipment is mandatory to prevent exposure.
-
Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5]
-
Hand Protection: Handle with gloves that have been inspected prior to use. The gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[5]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a type ABEK (EN14387) respirator filter.[2][5]
-
Body Protection: Wear fire/flame resistant and impervious clothing.[5]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in a manner that prevents environmental contamination and adheres to institutional and regulatory guidelines.
-
Container Management:
-
Waste Collection:
-
Final Disposal:
-
The primary method for disposal is to send the waste to an approved waste disposal plant.[4] This may involve a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[5]
-
Crucially, do not discharge this compound into sewer systems or contaminate water, foodstuffs, feed, or seed with it. [5]
-
-
Contaminated Packaging Disposal:
-
Containers that held this compound can be triple-rinsed (or the equivalent).[5]
-
After thorough cleaning, the containers can be offered for recycling or reconditioning.[5]
-
Alternatively, puncture the packaging to render it unusable for other purposes and then dispose of it in a sanitary landfill.[5]
-
For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal route.[5]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and its contaminated packaging.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. Ethyl 2-picolinate 99 2524-52-9 [sigmaaldrich.com]
- 3. This compound, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
